molecular formula C11H10O4 B119943 3-Methoxy-4,5-methylenedioxycinnamaldehyde CAS No. 74683-19-5

3-Methoxy-4,5-methylenedioxycinnamaldehyde

Katalognummer: B119943
CAS-Nummer: 74683-19-5
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: IQMBSQBMNIILBR-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a specialized cinnamic aldehyde derivative of significant interest in pharmacological and bioorganic chemistry research. Cinnamaldehyde, the parent compound from which it is derived, is the primary active constituent of cinnamon and has demonstrated a remarkably broad spectrum of biological activities in scientific studies. Current research on cinnamaldehyde analogues focuses on their potential multi-target mechanisms of action, which include the modulation of key signaling pathways such as NF-κB to exert anti-inflammatory effects, the induction of apoptosis in various cancer cell lines, and the disruption of microbial cell membranes . Furthermore, cinnamaldehyde has been shown to influence critical processes like glucose uptake and insulin sensitivity, offering a research pathway for metabolic disorder studies . The structural motif of the cinnamic scaffold is recognized as a privileged structure in medicinal chemistry, often investigated for its antimicrobial and antitumor properties . As a research chemical, this compound provides scientists with a valuable tool to explore novel structure-activity relationships and develop new therapeutic strategies. Its investigation contributes to the expanding field of natural product-based drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBSQBMNIILBR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228770
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74683-19-5, 54976-67-9
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74683-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a phenylpropanoid of interest due to its presence in various natural sources and its potential applications in medicinal chemistry and fragrance development.[1] The methodologies detailed herein are grounded in established organic chemistry principles, emphasizing reproducibility, scalability, and mechanistic understanding for researchers and professionals in drug development.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₁H₁₀O₄, is a naturally occurring compound found in plants such as Canella winterana and Cassia grandis.[1][2][3] Its structure, featuring a trans-configured propenal side chain attached to a substituted benzene ring, makes it a valuable target for organic synthesis.

The primary synthetic challenge lies in the stereoselective construction of the α,β-unsaturated aldehyde. This guide will focus on two robust and widely adopted strategies for carbon-carbon double bond formation, starting from the key precursor, 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as myristicinaldehyde). The synthetic approaches covered are:

  • The Wittig Reaction: A classic and reliable method for olefination of aldehydes.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A powerful modification of the Wittig reaction that often provides superior stereoselectivity and easier purification.[4]

The choice between these methods depends on factors such as desired stereoselectivity, reagent availability, and scale of the reaction. The HWE reaction is generally favored for its high E-alkene selectivity and the water-soluble nature of its phosphate byproduct, which simplifies workup.[5]

cluster_0 Precursor Synthesis cluster_1 Olefination Strategies Myristicin Myristicin Myristicinaldehyde Myristicinaldehyde Myristicin->Myristicinaldehyde Isomerization & Oxidation Wittig Wittig Reaction Myristicinaldehyde->Wittig HWE Horner-Wadsworth-Emmons Reaction Myristicinaldehyde->HWE Final_Product 3-Methoxy-4,5-methylenedioxy cinnamaldehyde Wittig->Final_Product HWE->Final_Product cluster_0 cluster_1 cluster_2 Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde Myristicinaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product E-Cinnamaldehyde Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct cluster_0 cluster_1 Salt Phosphonium Salt Ylide Phosphorus Ylide Salt->Ylide + Base Base Strong Base Intermediate Betaine/Oxaphosphetane Ylide->Intermediate + Aldehyde Aldehyde Myristicinaldehyde Product Cinnamaldehyde (E/Z) Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide

Sources

3-Methoxy-4,5-methylenedioxycinnamaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Introduction

This compound, systematically known as (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal, is a phenylpropanoid derivative found in various plant species.[1][2] This compound, with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , is a notable constituent of plants such as Canella winterana, Myristica fragrans (nutmeg), and Artemisia annua L.[1][3][4] Its distinct structure, featuring a cinnamaldehyde backbone with both methoxy and methylenedioxy functional groups on the aromatic ring, imparts unique chemical and biological properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The compound is typically isolated as a yellow crystalline solid.[3] Its physical and chemical properties are summarized in the table below, derived from experimental data and computational models.

PropertyValueSource(s)
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[2]
CAS Number 74683-19-5[1][2]
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1][2]
Appearance Yellow crystalline solid/powder[1][3]
Melting Point 136-137 °C[1][2][3]
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][5]

Synthesis and Isolation

This compound can be obtained through direct extraction from botanical sources or via chemical synthesis.[1]

Natural Isolation

The compound has been successfully isolated from the trunk bark of Canella winterana through alcohol extraction followed by solvent partitioning and column chromatography.[3] It is also a known constituent of nutmeg (Myristica fragrans) and other aromatic plants.[1]

Chemical Synthesis

A validated synthetic route begins with 5-hydroxyvanillin. This multi-step process provides a reliable method for obtaining the compound for research purposes where isolation is not feasible.[3]

Experimental Protocol: Synthesis from 5-Hydroxyvanillin

  • Methylenation of 5-Hydroxyvanillin: A solution of 5-hydroxyvanillin is treated with methylene bromide in a biphasic system (e.g., benzene/water) with a phase-transfer catalyst like Adogen 464 under reflux and a nitrogen atmosphere. This selectively protects the adjacent hydroxyl groups, forming the methylenedioxy bridge to yield 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicinaldehyde).

  • Wittig or Aldol Condensation: The resulting benzaldehyde derivative is then subjected to a condensation reaction to extend the side chain. A common method is the Wittig reaction with an appropriate phosphorane or an aldol condensation with acetaldehyde under basic or acidic conditions. This step forms the α,β-unsaturated aldehyde functionality.[1]

  • Purification: The final product is purified using column chromatography and recrystallization to yield the pure this compound.

Causality Note: The use of a phase-transfer catalyst in step 1 is crucial for facilitating the reaction between the water-soluble phenoxide and the organic-soluble methylene bromide. The choice of a Wittig or aldol reaction in step 2 allows for controlled formation of the trans-alkene, which is the thermodynamically favored isomer.[3]

G Start 5-Hydroxyvanillin Intermediate 3-Methoxy-4,5-methylenedioxybenzaldehyde (Myristicin Aldehyde) Start->Intermediate Methylene Bromide, Phase-Transfer Catalyst Product This compound Intermediate->Product Acetaldehyde Condensation or Wittig Reaction

Caption: Synthetic pathway from 5-hydroxyvanillin.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. In a CDCl₃ solvent, the following resonances are observed[3]:

  • δ 9.66 ppm (d, 1H, J=7.8 Hz): This signal corresponds to the aldehydic proton, split by the adjacent vinyl proton.

  • δ 7.31 ppm (d, 1H, J=16.2 Hz): This is the β-proton of the vinyl group, showing a large coupling constant characteristic of a trans (E) configuration.

  • δ 6.37-6.64 ppm (dd, 1H, J=16.2, 7.8 Hz): This signal represents the α-proton of the vinyl group, split by both the β-vinyl proton and the aldehyde proton.

  • δ 6.73 ppm (s, 2H): A singlet integrating to two protons indicates the two magnetically equivalent aromatic hydrogens.

  • δ 6.02 ppm (s, 2H): This sharp singlet is characteristic of the two protons of the methylenedioxy group.

  • δ 3.93 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy group.

¹³C NMR (Carbon NMR): The carbon spectrum further confirms the molecular skeleton[3]:

  • δ 193.0 ppm: The aldehydic carbonyl carbon.

  • δ 125-155 ppm: A series of signals corresponding to the vinyl and aromatic carbons. Key singlets for the substituted aromatic carbons (C-3, C-4, C-5) appear at δ 149.8, 138.5, and 144.0 ppm.

  • δ 101.9 ppm: The characteristic signal for the methylenedioxy carbon (O-CH₂-O).

  • δ 55-60 ppm: The signal for the methoxy group carbon is expected in this region.

Infrared (IR) Spectroscopy

The IR spectrum showcases the key functional groups. In a CHCl₃ solution, prominent absorption bands are observed at[3]:

  • 1675 cm⁻¹: Strong absorption due to the C=O stretching of the conjugated aldehyde.

  • 1630 cm⁻¹: C=C stretching of the alkene.

  • 1600 cm⁻¹: C=C stretching of the aromatic ring. Characteristic C-H stretching for the aldehyde group is also expected around 2700-2800 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the side chain, providing further structural evidence.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three primary functional groups: the aldehyde, the conjugated alkene, and the electron-rich aromatic ring.

  • Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can be readily reduced to the corresponding primary alcohol, 3-methoxy-4,5-methylenedioxycinnamyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄).[1][3]

  • Reactions of the Alkene Group: The carbon-carbon double bond can be reduced via catalytic hydrogenation. For instance, hydrogenation of the corresponding alcohol derivative yields the saturated alcohol.[3]

  • Condensation Reactions: The aldehyde can participate in condensation reactions, such as aldol condensations, with other carbonyl compounds.[1]

Storage and Stability: The compound contains an aldehyde group, which can be sensitive to air oxidation. Therefore, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]

G Start This compound Product1 3-Methoxy-4,5-methylenedioxycinnamyl Alcohol Start->Product1 NaBH₄ (Aldehyde Reduction) Product2 3-(3-Methoxy-4,5-methylenedioxyphenyl)propanal Start->Product2 H₂, Pd/C (Alkene Reduction)

Caption: Key reduction reactions of the title compound.

Biological Activity and Applications

Preliminary research has highlighted the potential of this compound in pharmacology and other industries.

  • Anti-inflammatory Activity: The compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells, suggesting potential anti-inflammatory properties.[1]

  • Antimicrobial Properties: Studies have also indicated that it possesses antimicrobial activity against various pathogens.[1]

  • Potential Applications:

    • Pharmaceuticals: Its demonstrated biological activities make it a lead compound for further investigation in drug discovery.[1] The related benzaldehyde is a known intermediate in the synthesis of antitumor agents and antidepressants, suggesting a similar potential for this cinnamaldehyde derivative.[5][8]

    • Flavor and Fragrance: Due to its aromatic structure, it has applications as a flavoring agent in food and as a component in perfumes and cosmetics.[1]

Conclusion

This compound is a multifaceted compound with well-defined chemical properties. Its structure, confirmed by extensive spectroscopic data, provides a rich platform for chemical modification. The availability of both isolation and synthetic routes makes it accessible for further research. Its documented anti-inflammatory and antimicrobial activities, combined with its utility in the flavor and fragrance industries, underscore its significance for researchers in chemistry and drug development.

References

  • El-Feraly, F. S., & Chan, Y. M. (1980). Isolation, characterization and synthesis of this compound: a novel constituent from Canella winterana. Journal of Natural Products, 43(3), 440-443.
  • LookChem. (n.d.). Cas 5780-07-4, MYRISTICIN ALDEHYDE.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). myristicin aldehyde.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde.
  • PubChemLite. (n.d.). This compound (C11H10O4).

Sources

spectroscopic data for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1] Found in various plant species such as Canella winterana and Myristica fragrans (nutmeg), this compound serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] A thorough understanding of its structural and electronic properties is paramount for its identification, quality control, and the rational design of new derivatives. This technical guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—that define this compound. We delve into the causality behind experimental choices and present self-validating protocols to ensure robust and reproducible characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any chemical analysis is the unambiguous confirmation of the molecular structure. The systematic IUPAC name for this compound is (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal.[3] Its structure combines a substituted benzodioxole ring with an α,β-unsaturated aldehyde, which dictates its characteristic spectroscopic behavior.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Primary Data Interpretation cluster_2 Structural Hypothesis & Validation IR FT-IR Spectroscopy IR_data Functional Groups Identified (C=O, C=C, Ar, C-O-C) IR->IR_data NMR 1H & 13C NMR Spectroscopy NMR_data Carbon-Hydrogen Framework (Proton count, connectivity, E-stereochemistry from J-coupling) NMR->NMR_data MS High-Resolution MS MS_data Molecular Formula (C11H10O4 from accurate mass) MS->MS_data Hypothesis Propose Structure: This compound IR_data->Hypothesis NMR_data->Hypothesis MS_data->Hypothesis Validation Cross-Validation: - Do IR groups match structure? - Do NMR shifts/couplings match? - Does MS formula match? Hypothesis->Validation Check Consistency Final Confirmed Structure Validation->Final

Caption: Workflow for the structural elucidation of the target compound.

This workflow illustrates a self-validating system. The molecular formula from MS provides a constraint that any proposed structure must satisfy. The functional groups identified by IR must be present in the final structure. Finally, every proton and carbon signal in the NMR spectra must be unambiguously assigned to an atom within that structure, with all observed couplings logically explained by the connectivity. The convergence of all three techniques on a single, consistent structure provides the highest level of scientific trustworthiness.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The key identifying features are the conjugated aldehyde signals in the IR (1675 cm⁻¹), the diagnostic aldehydic and vinylic proton signals in the ¹H NMR (δ 9.66, and a large J-coupling of 16.2 Hz confirming the E-isomer), and the molecular ion peak in the mass spectrum corresponding to the formula C₁₁H₁₀O₄. The protocols and data presented in this guide provide a robust framework for researchers in drug discovery and natural products chemistry to confidently identify and quality-assess this valuable compound.

References

  • El-Feraly, F. S., & Benigni, D. A. (1980). Isolation, Characterization and Synthesis of this compound: A novel constituent from Canella winterana. Journal of Natural Products, 43(4), 527-531. Available at: https://pubs.acs.org/doi/abs/10.1021/np50010a014
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5319472
  • Smolecule. (2023). This compound. Available at: https://www.smolecule.com/3-methoxy-4-5-methylenedioxycinnamaldehyde-74683-19-5
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: https://www.rsc.
  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde. Available at: https://www.researchgate.net/figure/FT-IR-spectra-of-p-methoxy-cinnamaldehyde-a-2-aminobenzimidazole-b-and_fig3_355009029
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: https://hmdb.ca/spectra/nmr_one_d/113
  • PubChemLite. (n.d.). This compound (C11H10O4). Available at: https://pubchemlite.deepchem.io/compound/5319472
  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: https://jppsonline.org/index.php/jpps/article/download/1252/636/3882
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: https://hmdb.ca/spectra/nmr_one_d/2306019
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5780074&Type=IR-SPEC&Index=1#IR-SPEC
  • ChemicalBook. (n.d.). This compound. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52519389.htm
  • PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/26175
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5780074&Type=MASS-SPEC&Index=1#MASS-SPEC
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: https://www.
  • Rasayan J. Chem. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: https://rasayanjournal.co.in/admin/php/upload/1000_pdf.pdf
  • Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available at: https://publisher.unimas.my/index.php/bjrst/article/view/106
  • Elsevier. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. Analytica Chimica Acta. Available at: https://www.sciencedirect.com/science/article/pii/S000326700500644X
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum. Available at: https://www.chemicalbook.com/Spectrum/591-31-1_1HNMR.htm
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Available at: https://www.biosynth.com/p/FM70513/3-methoxy-4-5-methylenedioxybenzaldehyde
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available at: https://www.researchgate.net/publication/326154331_Synthesis_and_Structural_Elucidation_of_4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes
  • National Institutes of Health. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328108/
  • Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid. Available at: https://www.questjournals.org/jpc/papers/vol6-issue3/A06030107.pdf

Sources

An In-Depth Technical Guide to the Natural Sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring phenylpropanoid with demonstrated biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its primary natural sources, biosynthetic pathway, methodologies for its extraction and purification, analytical characterization, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Introduction

This compound, a benzodioxole derivative, is an aromatic aldehyde that has been identified in a variety of plant species.[1] Its unique chemical structure, featuring both a methoxy and a methylenedioxy group on the phenyl ring, contributes to its distinct biological properties. Preliminary research has indicated its potential as an anti-inflammatory and antioxidant agent, making it a compelling candidate for further pharmacological evaluation.[1] This guide aims to provide a detailed technical overview of the fundamental aspects of this compound from its natural origins to its biological significance.

Natural Sources

This compound has been isolated from a diverse range of plant families, suggesting a widespread but specific distribution in the plant kingdom. The primary botanical sources identified to date are summarized in the table below.

Plant SpeciesFamilyCommon NamePlant Part(s)
Canella winteranaCanellaceaeWild CinnamonBark
Myristica fragransMyristicaceaeNutmegSeeds
Artemisia annua L.AsteraceaeSweet WormwoodHerbs
Cassia grandisFabaceaePink Shower Tree-
Conioselinum vaginatumApiaceaeXinjiang GaobenRoots

Table 1: Principal Natural Sources of this compound[1]

The discovery of this compound is historically linked to phytochemical investigations of Canella winterana, an aromatic tree native to the Caribbean and Florida.[1] Its presence in widely used plants such as nutmeg underscores its potential dietary exposure and relevance in traditional medicine.

Biosynthesis

The biosynthesis of this compound originates from the shikimate pathway, a crucial metabolic route in plants for the production of aromatic amino acids. The core of its formation lies within the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites.

The biosynthetic journey commences with the amino acid L-phenylalanine. Through a series of enzymatic reactions, the basic C6-C3 phenylpropanoid skeleton is formed and subsequently modified through hydroxylation, methylation, and the formation of a methylenedioxy bridge to yield the final cinnamaldehyde derivative.

Biosynthetic Pathway of this compound cluster_legend Enzyme Abbreviations Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT 5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->5_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid 5_Hydroxyferulic_Acid->Sinapic_Acid COMT Intermediate_Aldehyde Intermediate Aldehyde Sinapic_Acid->Intermediate_Aldehyde 4CL, CCR, CAD Final_Product This compound Intermediate_Aldehyde->Final_Product Methylenedioxy Bridge Formation PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeoyl-CoA O-Methyltransferase F5H F5H: Ferulate 5-Hydroxylase 4CL 4CL: 4-Coumarate-CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Figure 1: Proposed Biosynthetic Pathway of this compound.

Extraction and Purification

The isolation of this compound from its natural sources necessitates a systematic approach involving solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving optimal yield and purity.

General Workflow

Extraction and Purification Workflow Plant_Material Dried and Powdered Plant Material (e.g., Canella winterana bark) Solvent_Extraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis for Pooling Fractions->TLC_Analysis Pooled_Fractions Pooled Fractions Containing the Target Compound TLC_Analysis->Pooled_Fractions HPLC_Purification Preparative HPLC Pooled_Fractions->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound

Figure 2: General Workflow for Extraction and Purification.

Detailed Protocol for Extraction from Canella winterana Bark

The following protocol provides a detailed methodology for the extraction and isolation of this compound from the bark of Canella winterana.

Step 1: Preparation of Plant Material

  • Obtain dried bark of Canella winterana.

  • Grind the bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

  • Macerate the powdered bark in dichloromethane (CH₂Cl₂) at a solvent-to-sample ratio of 10:1 (v/w) for 48 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

Step 3: Silica Gel Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as hexane.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualization under UV light (254 nm).

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Pool the fractions containing the target compound based on the TLC analysis.

  • Concentrate the pooled fractions under reduced pressure.

  • Further purify the concentrated fraction using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water.

Analytical Characterization

The structural elucidation and quantification of this compound are performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL

Table 2: Typical HPLC Parameters for the Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterCondition
Column Capillary column (e.g., ZB 5-MS)
Carrier Gas Helium at a flow rate of 1.0 mL/min
Temperature Program Initial temperature of 70°C, ramped to 260°C at 6°C/min
Injection Volume 1 µL
Ionization Mode Electron Ionization (EI)

Table 3: Typical GC-MS Parameters for the Analysis of this compound[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
9.65 (d, J=7.8 Hz, 1H, -CHO)193.7 (-CHO)
7.32 (d, J=16.0 Hz, 1H, Ar-CH=)152.4 (Ar-C)
6.78 (s, 1H, Ar-H)148.9 (Ar-C)
6.72 (s, 1H, Ar-H)144.1 (Ar-C)
6.62 (dd, J=16.0, 7.8 Hz, 1H, =CH-CHO)128.5 (Ar-CH=)
6.04 (s, 2H, -O-CH₂-O-)125.2 (=CH-CHO)
3.95 (s, 3H, -OCH₃)108.2 (Ar-CH)
102.0 (-O-CH₂-O-)
101.8 (Ar-CH)
56.4 (-OCH₃)

Table 4: ¹H and ¹³C NMR Spectral Data for this compound[3]

Biological Activities

Preliminary in vitro studies have highlighted the potential of this compound as a bioactive compound, particularly its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5] The ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH free radical is a measure of its antioxidant potential.

Biological ActivityAssayIC₅₀ (µM)
Anti-inflammatory Nitric Oxide (NO) Inhibition in RAW 264.7 cellsData not yet available
Antioxidant DPPH Radical ScavengingData not yet available

Table 5: Quantitative Biological Activity Data for this compound

Note: While qualitative anti-inflammatory and antioxidant activities have been reported, specific IC₅₀ values from peer-reviewed studies are not yet readily available in the public domain. Further research is required to quantify these biological effects.

Conclusion

This compound is a naturally occurring phenylpropanoid with a well-defined chemical structure and presence in several plant species. The methodologies for its extraction, purification, and analytical characterization are established, providing a solid foundation for further research. The preliminary evidence of its anti-inflammatory and antioxidant activities warrants more in-depth investigations to elucidate its mechanisms of action and to evaluate its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and encourage future studies on this promising natural compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • PubChem. (n.d.). This compound.
  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov.
  • Der Pharma Chemica. (n.d.). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

Sources

Navigating the Bioactive Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide addresses the biological activity of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. It is important to note that while general biological activities have been attributed to this compound, publicly available, in-depth studies with specific quantitative data (e.g., IC₅₀ or MIC values) and detailed mechanistic analyses are limited. Therefore, this guide provides a comprehensive overview of the known attributes of this compound and draws upon data from structurally related cinnamaldehyde derivatives to illustrate potential biological effects and the methodologies used to assess them. This approach is intended to equip researchers with a foundational understanding and practical protocols to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid that has garnered interest for its potential biological activities.[1] Structurally, it is a derivative of cinnamaldehyde characterized by the presence of a methoxy group and a methylenedioxy group on the phenyl ring. This compound has been identified in various plant species and is noted for its potential anti-inflammatory and antimicrobial properties.[1] The unique combination of functional groups on its aromatic ring is thought to contribute to its bioactivity.[1]

This guide will delve into the known and potential biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial effects. It will also provide detailed experimental protocols for researchers to investigate these properties in a laboratory setting.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

The anti-inflammatory potential of this compound has been suggested by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This inhibition points to a modulatory effect on inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[1] While detailed mechanistic studies on this specific compound are not widely available, the anti-inflammatory actions of structurally similar methoxy- and cinnamaldehyde-based compounds are often mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][4][5]

Putative Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of both MAPK and NF-κB pathways.[6] This results in the production of pro-inflammatory mediators such as NO, prostaglandin E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of key proteins in these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAP3K MAP3K (e.g., TAK1) MyD88->MAP3K IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Compound 3-Methoxy-4,5- methylenedioxycinnamaldehyde Compound->IKK Inhibition Compound->MAPK Inhibition

Figure 1: Putative anti-inflammatory signaling pathway. (Within 100 characters)
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After 1-2 hours of pre-treatment with the compound, add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

Anticancer Activity: Investigating Cytotoxicity and Apoptosis

While direct evidence for the anticancer activity of this compound is scarce, other cinnamaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Putative Mechanism of Action

Cinnamaldehyde and its analogs have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute apoptosis, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Table 1: Cytotoxic Activity of Related Methoxy-Substituted Chalcones and Cinnamaldehyde Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3',4',5'-TrimethoxychalconeCandida krusei3.9 µg/mL (MIC)[9]
2',5'-DimethoxychalconeC-33A (cervix), A-431 (skin), MCF-7 (breast)7.7 - 9.2[9]
Tetrahydro-[1][2][7]triazolo[3,4-a]isoquinoline Chalcone derivative 3aMouse Luc-4t1Not specified[7]
Tetrahydro-[1][2][7]triazolo[3,4-a]isoquinoline Chalcone derivative 5aHuman MDA-MB-231Not specified[7]
4-methoxy hydrazone derivative 12K-5620.04[8]
4-methoxy hydrazone derivative 14K-5620.06[8]

Note: The data presented is for structurally related compounds and should be considered as indicative of potential activity for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC₅₀ G->H

Figure 2: General workflow for the MTT cytotoxicity assay. (Within 100 characters)

Antimicrobial Activity: Exploring the Potential Against Pathogens

General antimicrobial activity has been attributed to this compound.[1] Cinnamaldehyde and its derivatives are known to possess broad-spectrum antimicrobial effects against bacteria and fungi. The proposed mechanisms of action include disruption of cell membrane integrity, inhibition of enzymes, and interference with biofilm formation.

Table 2: Antimicrobial Activity of a Related Cinnamaldehyde Derivative

CompoundMicroorganismMIC (µg/mL)Reference
3-Hydroxy-4-methoxycinnamic acidEscherichia coli 06 MDR> 512
3-Hydroxy-4-methoxycinnamic acidStaphylococcus aureus 10 MDR> 512

Note: This data is for a related compound and illustrates the type of data to be generated for this compound.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the microbial culture overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

This compound presents an intriguing profile for further investigation into its biological activities. While preliminary studies suggest anti-inflammatory and antimicrobial potential, a significant opportunity exists for researchers to conduct detailed mechanistic and quantitative studies. The experimental protocols provided in this guide offer a robust framework for elucidating the specific anticancer, anti-inflammatory, and antimicrobial properties of this compound, thereby paving the way for its potential development as a therapeutic agent.

References

  • Zhou, C., Zhang, X., Ruan, C. C., & Cheang, W. S. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.
  • Balram, B., Ram, B., Subhadra, D., & Anand, V. (2002). Synthesis and antimicrobial activity of 3-methoxy-4-[4-chloro phenyl thioethoxy]-5-cyanophenyl benzaldehyde and its intermediates. Indian Journal of Chemistry - Section B, 41B(5), 1045-1048.
  • ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a.
  • ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.
  • Abdel-Moneim, A., El-Saadony, M. T., Shehata, A. M., Saad, A. M., El-Tahan, A. M., & Taha, A. E. (2022). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants, 11(11), 2244. [Link]
  • Sivakumar, P. M., Ganesan, S., & Velmurugan, D. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, 8(48), 46069-46083. [Link]
  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • ResearchGate. (n.d.). IC 50 values (μM) of the compounds tested in this study against....
  • ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells....
  • ResearchGate. (2023, December 13). Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions.
  • Kim, H. J., Lee, W., & Kim, B. K. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. International Journal of Molecular Sciences, 25(23), 14896. [Link]
  • Salehi, B., Vlaisavljevic, S., Adetunji, C. O., Adetunji, J. B., Kregiel, D., Antolak, H., ... & Martins, N. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 649995. [Link]
  • Kim, D. H., Kim, J. H., & Park, S. H. (2017). MAPKs and NF-κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol-12-myristate-13-acetate and A23187-induced inflammation in human mast cells. Molecular Medicine Reports, 17(1), 1145–1152. [Link]
  • Vafadar, A., Shabaninejad, Z., Movahedpour, A.,... & Mirzaei, H. (2020). Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells. Cell & Bioscience, 10, 1-17.
  • Nagayoshi, H., Yamamoto, H., Murayama, N., Guengerich, F. P., & Yamazaki, H. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 555-565. [Link]
  • Alshammari, M., Wilson, Z. J., Clark, B. R., de la Torre, L. C., Al-Rashida, M., Hamza, A., ... & Foroozesh, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]
  • Alshammari, M., Wilson, Z. J., Clark, B. R., de la Torre, L. C., Al-Rashida, M., Hamza, A., ... & Foroozesh, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 32, 127720. [Link]
  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • G. C. (2023). Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis. Bioorganic Chemistry, 139, 106661. [Link]
  • Gonçalves, C. L., de Souza, A. C. C., de Oliveira, A. C. S., de Oliveira, G. A. R., & de Almeida, R. N. (2015).
  • de Cássia da Silveira e Sá, R., de Oliveira, K. J., & de Oliveira, A. C. A. (2015).
  • de Oliveira, A. C. A., de Cássia da Silveira e Sá, R., & de Oliveira, K. J. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Current Bioactive Compounds, 15(5), 548-558. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde, a substituted aromatic aldehyde, has emerged as a molecule of significant interest within the scientific community, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive analysis of its core mechanisms of action, with a focus on its anti-inflammatory, antimicrobial, and antioxidant properties. Drawing upon evidence from studies on cinnamaldehyde and its derivatives, this document elucidates the molecular pathways and cellular targets modulated by this compound. Detailed experimental protocols are provided to enable researchers to validate these mechanisms and explore the therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound belongs to the cinnamaldehyde family of compounds, which are major constituents of cinnamon.[1] These compounds have long been recognized for their diverse pharmacological effects. The unique structural features of this compound, specifically the presence of a methoxy group at the C3 position and a methylenedioxy bridge between C4 and C5 of the phenyl ring, are anticipated to modulate its biological activity. This guide synthesizes the current understanding of its mechanism of action, focusing on key therapeutic areas.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, most notably the inhibition of inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Excessive production of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Research on cinnamaldehyde derivatives has demonstrated their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is a direct consequence of the downregulation of iNOS protein expression.[2] The proposed mechanism involves the suppression of iNOS gene transcription, thereby reducing the synthesis of the iNOS enzyme.

Experimental Workflow: iNOS Inhibition

cluster_0 Cell Culture & Stimulation cluster_1 Analysis RAW_cells RAW 264.7 Macrophages LPS_stimulation LPS Stimulation (e.g., 1 µg/mL) RAW_cells->LPS_stimulation Compound_treatment Treatment with This compound LPS_stimulation->Compound_treatment Griess_assay Griess Assay for Nitrite (NO proxy) Compound_treatment->Griess_assay Supernatant Western_blot Western Blot for iNOS protein Compound_treatment->Western_blot Cell Lysate RT_qPCR RT-qPCR for iNOS mRNA Compound_treatment->RT_qPCR Cell Lysate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB_IkBa NF-κB/IκBα Complex (Inactive) IkBa->NFkB_IkBa Gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB->Gene_transcription Translocates and binds to DNA Nucleus Nucleus Compound This compound Compound->IKK Inhibits

Caption: NF-κB signaling pathway and inhibition point.

Antimicrobial Mechanism of Action

The antimicrobial properties of cinnamaldehyde and its derivatives are well-documented, with activity against a broad range of bacteria. [4][5]The primary mechanism underlying this activity is the inhibition of a crucial bacterial cell division protein, FtsZ.

Inhibition of FtsZ Polymerization

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Disruption of FtsZ function leads to filamentation and ultimately cell death. [6]Cinnamaldehyde has been shown to directly bind to FtsZ, inhibiting its GTPase activity and preventing its polymerization into protofilaments. [6]This disruption of Z-ring formation is a key aspect of its bactericidal action.

Experimental Workflow: FtsZ Polymerization Assay

cluster_0 Assay Preparation cluster_1 Measurement FtsZ_protein Purified FtsZ Protein Light_scattering Light Scattering Assay (Measures Polymerization) FtsZ_protein->Light_scattering Sedimentation_assay Sedimentation Assay (Pelleting of Polymers) FtsZ_protein->Sedimentation_assay GTP GTP GTP->Light_scattering GTP->Sedimentation_assay Compound This compound Compound->Light_scattering Compound->Sedimentation_assay EM Electron Microscopy (Visualization of Filaments) Sedimentation_assay->EM

Caption: Workflow for FtsZ polymerization assays.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Free Radical Scavenging

The DPPH radical is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. [2]Antioxidants donate a hydrogen atom to DPPH, causing a color change from violet to yellow, which can be measured spectrophotometrically. The efficiency of this reaction is quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR)

The biological activity of cinnamaldehyde derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Electron-withdrawing groups at the para-position generally enhance antibacterial activity. [1]* The α,β-unsaturated aldehyde moiety is crucial for the biological activity of cinnamaldehydes, acting as a Michael acceptor. [7]* The 3-methoxy and 4,5-methylenedioxy groups in the target molecule are expected to influence its lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. Further research is needed to precisely delineate the contribution of these specific substitutions to the observed activities.

In Vivo Studies, Pharmacokinetics, and Toxicity

While in vitro data provides a strong foundation for the mechanisms of action, in vivo studies are essential to validate these findings and assess the therapeutic potential of this compound. Animal models of inflammation, such as carrageenan-induced paw edema, can be employed to evaluate its anti-inflammatory efficacy. [8] Currently, there is a lack of published data on the pharmacokinetics and toxicity profile of this compound. Studies on related compounds like 3,4-methylenedioxypyrovalerone (MDPV) have shown rapid absorption and metabolism. [9][10][11]However, direct investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity of the title compound is a critical next step in its development as a therapeutic agent.

Experimental Protocols

Griess Assay for Nitric Oxide Quantification

This protocol is adapted for use in a 96-well plate format with RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot for iNOS and NF-κB Pathway Proteins
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described for the Griess assay.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against iNOS, phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

  • Analysis: Quantify band intensities using densitometry software.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target therapeutic agent. Its anti-inflammatory actions are mediated through the inhibition of iNOS and the NF-κB signaling pathway. The antimicrobial activity is likely driven by the inhibition of the essential bacterial cell division protein FtsZ. Furthermore, its antioxidant properties contribute to its overall biological profile.

While this guide provides a robust framework for understanding the mechanism of action of this compound, further research is imperative. Future studies should focus on:

  • Direct validation of the proposed mechanisms using the specified compound.

  • Elucidation of the precise role of the methoxy and methylenedioxy functional groups.

  • Comprehensive in vivo studies to establish efficacy, pharmacokinetics, and a detailed safety profile.

  • Exploration of potential off-target effects to ensure a thorough understanding of its pharmacological profile.

The insights and protocols presented herein are intended to accelerate the research and development of this compound as a novel therapeutic candidate.

References

  • Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023).
  • Yang, D., Wang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules.
  • Gunawardana, D., et al. (2022).
  • Yang, D., Wang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Semantic Scholar.
  • Yang, D., et al. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. PubMed.
  • Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023).
  • Hua, K., et al. (2025). Synthesis and anti-inflammatory properties of glycosylated cinnamaldehyde derivatives in mice models of colitis and gout. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Antioxidant Activity of 3-Methoxytangeretin using the DPPH Assay. BenchChem.
  • Osawa, T., & Erickson, H. P. (2013).
  • Osawa, T., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations.
  • Osawa, T., & Erickson, H. P. (2013).
  • Shimamura, T., et al. (Year). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Osawa, T., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. the University of Groningen research portal.
  • Cheng, W.-X., et al. (2020).
  • In-vivo analgesic, anti-inflammatory, sedative and muscle relaxant activity, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxy flavone. (2024).
  • Antioxidant Activities of Cinnamaldehyde Derivatives. (2025).
  • DPPH Radical Scavenging Assay. (Year). MDPI.
  • DPPH Antioxidant Assay, C
  • Antioxidant activity by DPPH assay: in vitro protocol. (Year).
  • Distinct Anti-Inflammatory Activities of Bioavailable Forms of Cinnamaldehyde and Cinnamon Polyphenols: Insight from Serum-Based, Ex Vivo, and In Vivo Analyses. (2025). PubMed.
  • FtsZ polymerization assays: simple protocols and consider
  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. (2025).
  • This compound | C11H10O4 | CID 5319472. PubChem.
  • Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. (Year).
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.
  • Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine. (2025). BenchChem.
  • Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. (2019). MDPI.
  • Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b-Poly(d,l-Lactide)
  • B-cell Specific Inhibitors of NF-κB Activ
  • Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltr
  • NF-κB阻害 | NF-κB Inhibition. Selleck Chemicals.
  • Application Notes and Protocols for Investigating N-Methoxyanhydrovobasinediol as a Modulator of the NF-κB Signaling P
  • Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV)
  • Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. (Year). NIH.
  • Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b-Poly(d,l-Lactide)

Sources

pharmacokinetics of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacokinetics of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

A Proposed Framework for Investigation

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of this compound. Given the current scarcity of direct research on its absorption, distribution, metabolism, and excretion (ADME), this document synthesizes established principles and methodologies from structurally related compounds to propose a robust investigational plan. It is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel natural products.

Introduction: The Knowledge Gap and a Path Forward

This compound is a phenylpropanoid found in various plant species, including Artemisia annua L. and Canella winterana[1][2]. Preliminary research suggests it possesses noteworthy biological activities, such as potential anti-inflammatory properties through the inhibition of nitric oxide production[1]. The compound originates from the well-studied phenylpropanoid metabolic pathway in plants, with phenylalanine as a primary precursor[1].

Despite its therapeutic potential, a critical gap exists in our understanding of its behavior within a biological system. To date, no formal pharmacokinetic studies have been published. This guide, therefore, serves as a predictive and methodological resource. It outlines the anticipated metabolic fate of this compound based on the known biotransformation of compounds with similar structural motifs, such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxypyrovalerone (MDPV)[3][4][5]. Furthermore, it provides detailed, actionable protocols for researchers to empirically determine the compound's complete pharmacokinetic profile.

Predictive Metabolic Pathways: A Mechanistic Hypothesis

The chemical structure of this compound, featuring a methylenedioxy bridge, a methoxy group, and an aldehyde functional group, suggests several plausible metabolic pathways mediated primarily by cytochrome P450 (CYP450) enzymes in the liver.

The metabolism of the methylenedioxy ring is a key consideration. In related compounds like MDMA, this group undergoes O-demethylenation to form a catechol intermediate (a dihydroxy derivative)[4][5]. This highly reactive catechol is then typically subject to O-methylation by catechol-O-methyltransferase (COMT), leading to the formation of hydroxylated and methoxylated metabolites[3][4]. The aldehyde group is also susceptible to reduction to its corresponding alcohol or oxidation to a carboxylic acid.

Based on these precedents, we can hypothesize the following primary metabolic transformations for this compound:

  • Pathway A: O-Demethylenation of the Methylenedioxy Ring: This is often a major metabolic route for compounds containing this moiety. The resulting catechol can then be methylated.

  • Pathway B: Aldehyde Reduction: The cinnamaldehyde functional group can be reduced to the corresponding alcohol, 3-Methoxy-4,5-methylenedioxycinnamyl alcohol.

  • Pathway C: Aldehyde Oxidation: The aldehyde may be oxidized to form 3-Methoxy-4,5-methylenedioxycinnamic acid.

  • Secondary Metabolism: The primary metabolites can undergo further biotransformation, including glucuronidation or sulfation, to facilitate excretion.

G Parent This compound MetaboliteA 3-Methoxy-4,5-dihydroxycinnamaldehyde (Catechol Intermediate) Parent->MetaboliteA CYP450 (O-Demethylenation) MetaboliteC 3-Methoxy-4,5-methylenedioxycinnamyl Alcohol Parent->MetaboliteC Aldehyde Reductase MetaboliteD 3-Methoxy-4,5-methylenedioxycinnamic Acid Parent->MetaboliteD Aldehyde Dehydrogenase MetaboliteB 4-Hydroxy-3,5-dimethoxycinnamaldehyde MetaboliteA->MetaboliteB COMT (O-Methylation) Conjugates Glucuronide/Sulfate Conjugates MetaboliteB->Conjugates UGTs/SULTs MetaboliteC->Conjugates UGTs/SULTs MetaboliteD->Conjugates UGTs/SULTs

Caption: Proposed metabolic pathways for this compound.

Experimental Design for Pharmacokinetic Characterization

A tiered approach, beginning with in vitro systems and progressing to in vivo models, is essential for a thorough pharmacokinetic evaluation.

In Vitro Metabolism: Metabolite Identification

The initial step is to identify the metabolites formed using subcellular and cellular systems. This approach is cost-effective and provides a clear picture of the compound's metabolic stability and the enzymes involved.

Protocol: Liver Microsome Stability Assay

  • Preparation: Obtain pooled liver microsomes from the species of interest (e.g., rat, human). Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (1-10 µM), and microsomes.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound and the appearance of potential metabolites.

  • Causality: The inclusion of control incubations without the NADPH-regenerating system is critical to differentiate enzymatic degradation from chemical instability. Comparing results from microsomes of different species can provide insights into potential inter-species differences in metabolism.

In Vivo Pharmacokinetic Study

An in vivo study, typically in a rodent model like the rat, is the definitive way to understand the ADME profile of the compound in a whole organism.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is essential for calculating absolute bioavailability and clearance.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Data Analysis: Plasma concentrations of the parent compound and its major metabolites will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters will be calculated using non-compartmental analysis software.

G cluster_0 Dosing Phase cluster_1 Sampling & Processing cluster_2 Analysis Phase IV Intravenous (IV) 1-2 mg/kg Sampling Serial Blood Sampling (0-24h) IV->Sampling PO Oral (PO) 5-10 mg/kg PO->Sampling Centrifuge Plasma Separation Sampling->Centrifuge Storage Store at -80°C Centrifuge->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

A sensitive and specific analytical method is the cornerstone of any pharmacokinetic study. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices.

Protocol: Method Development and Validation

  • Sample Preparation: Due to the complexity of plasma, a sample cleanup step is mandatory.

    • Protein Precipitation: A simple and fast method. Add 3 volumes of cold acetonitrile with an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE): Offers cleaner extracts and higher sensitivity. A C18 or mixed-mode cation exchange sorbent would be appropriate starting points.

  • Chromatography: Reversed-phase chromatography using a C18 column is the most common approach. A gradient elution with water and acetonitrile/methanol (both containing 0.1% formic acid to aid ionization) will likely provide good peak shape and separation from matrix components.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in positive mode is predicted to be effective.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Collision-induced dissociation will generate specific product ions for quantification (quantifier) and confirmation (qualifier).

Table 1: Proposed LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)Collision Energy (eV)
This compound207.1179.1 / 151.115 / 25
Predicted Metabolite: Alcohol209.1191.1 / 163.115 / 25
Predicted Metabolite: Carboxylic Acid223.1205.1 / 177.115 / 25
Internal Standard (e.g., Verapamil)455.3165.1 / 303.230 / 20

Note: These are hypothetical values and must be optimized empirically.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, recovery, and stability[6].

Pharmacokinetic Data Analysis

Once concentration-time data is acquired, non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total systemic exposure to the drug.
t1/2 Elimination Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe apparent volume into which the drug distributes in the body.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

Conclusion

While direct pharmacokinetic data for this compound is not yet available, a robust and scientifically sound pathway to its characterization is clear. By leveraging predictive metabolism based on structural analogues and employing validated, state-of-the-art in vitro and in vivo experimental protocols, researchers can systematically uncover the ADME profile of this promising natural compound. The methodologies outlined in this guide provide a comprehensive roadmap for generating the critical data needed to advance its development from a laboratory curiosity to a potential therapeutic agent.

References

  • National Institutes of Health. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects.
  • Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Cho, A. K. (1990). Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis. Drug Metabolism and Disposition, 18(5), 686-691.
  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.
  • De La Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2000). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. Therapeutic Drug Monitoring, 22(2), 135-144.
  • Wong, K. P. (1973). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Biochemical Journal, 136(4), 975-979.
  • National Institutes of Health. (n.d.). Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat.
  • University of Utah. (n.d.). Metabolism of 3,4-(Methylenedioxy)-methamphetamine.
  • Baumann, M. H., Wang, X., & Scheidweiler, K. B. (2008). Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat. The Journal of Pharmacology and Experimental Therapeutics, 324(1), 174-181.
  • Sajjadi, S. M., & Sheikhian, L. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least. Analytical and Bioanalytical Chemistry Research, 11(2), 181-193.
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.

Sources

An In-Depth Technical Guide to the Toxicological Evaluation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Intersection of Structure and Safety

This guide provides a comprehensive framework for the toxicological assessment of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a compound of interest for which direct, extensive toxicological data is not yet publicly available. In the absence of a complete data dossier, a robust scientific evaluation must be built upon a foundation of structure-activity relationships (SAR), predictive toxicology, and a systematic, tiered approach to experimental testing.

This document is structured to guide researchers, scientists, and drug development professionals through the logical progression of a toxicological investigation. We will first dissect the molecule to anticipate its metabolic fate and potential for toxicity based on its constituent chemical moieties: the α,β-unsaturated aldehyde characteristic of cinnamaldehyde and the 3-methoxy-4,5-methylenedioxy group found in various pharmacologically active compounds. Subsequently, we will detail a proposed multi-tiered testing strategy, complete with validated protocols, to systematically elucidate the safety profile of this molecule.

Molecular Profile and Toxicological Postulates

This compound is a phenylpropanoid with the chemical formula C₁₁H₁₀O₄[1][2]. Its structure suggests potential biological activity and, consequently, a need for thorough toxicological evaluation. The molecule can be deconstructed into two key functional regions that inform our initial toxicological hypotheses.

  • The α,β-Unsaturated Aldehyde: This reactive Michael acceptor is a well-known structural alert for potential genotoxicity and skin sensitization[3]. It is the same reactive group present in cinnamaldehyde, a compound with a mixed but ultimately reassuring genotoxicity profile. Cinnamaldehyde has shown some positive results in in vitro mutagenicity tests, such as the Ames test in strain TA100, but has not demonstrated mutagenic, clastogenic, or genotoxic activity in in vivo studies[4][5][6][7]. This discrepancy is often attributed to efficient detoxification mechanisms in whole organisms.

  • The 3-Methoxy-4,5-methylenedioxy Moiety: This substituted benzene ring is structurally related to compounds like myristicin and safrole, as well as synthetic compounds such as 3,4-Methylenedioxymethamphetamine (MDMA). The metabolism of the methylenedioxy ring is of particular toxicological interest. It can be cleaved to form a catechol intermediate, which can then be further metabolized or undergo redox cycling, potentially leading to the formation of reactive oxygen species and quinone-thioether conjugates[8][9].

Based on this structural analysis, a primary toxicological concern is the potential for genotoxicity mediated by the aldehyde group and the metabolic activation of the methylenedioxy ring.

Predicted Metabolic Pathways

The metabolic fate of this compound is anticipated to follow several key pathways, primarily occurring in the liver. Understanding these pathways is critical for designing relevant in vitro assays and interpreting in vivo results.

Metabolic Pathway of this compound Parent This compound Aldehyde_Reduction Aldehyde Reduction (Alcohol Dehydrogenase) Parent->Aldehyde_Reduction Phase I Carboxylic_Acid Oxidation to Carboxylic Acid (Aldehyde Dehydrogenase) Parent->Carboxylic_Acid Phase I GST_Conjugation Glutathione Conjugation (GST) Parent->GST_Conjugation Phase II Demethylenation O-Demethylenation (CYP450) Parent->Demethylenation Phase I Catechol Catechol Intermediate Demethylenation->Catechol Methylation O-Methylation (COMT) Catechol->Methylation Phase II Quinone Quinone Formation (Oxidation) Catechol->Quinone ROS Reactive Oxygen Species Quinone->ROS In Vitro Genotoxicity Workflow Start Test Article: This compound Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Start->Micronucleus With_S9_Ames With S9 Metabolic Activation Ames->With_S9_Ames Without_S9_Ames Without S9 Metabolic Activation Ames->Without_S9_Ames With_S9_Micro With S9 Metabolic Activation Micronucleus->With_S9_Micro Without_S9_Micro Without S9 Metabolic Activation Micronucleus->Without_S9_Micro Result_Ames Mutagenicity Assessment With_S9_Ames->Result_Ames Without_S9_Ames->Result_Ames Result_Micro Clastogenicity Assessment With_S9_Micro->Result_Micro Without_S9_Micro->Result_Micro

Caption: Workflow for in vitro genotoxicity assessment.

Tier 2: In Vivo Acute and Sub-chronic Toxicity

If the in vitro assays indicate potential concerns, or as part of a standard regulatory submission, in vivo studies are warranted.

  • Objective: To determine the acute toxic effects and estimate the LD₅₀.

  • Methodology:

    • Use a single sex of rodent (typically female rats).

    • Administer the test substance sequentially to a small number of animals (e.g., 3 animals per step) at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Perform a gross necropsy on all animals at the end of the study.

    • The results are used to classify the substance by its acute toxicity and to inform dose selection for repeat-dose studies.

  • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology:

    • Use both male and female rodents (typically rats).

    • Administer the test substance daily via oral gavage for 28 or 90 days at three or more dose levels, plus a control group.

    • Monitor clinical signs, body weight, food/water consumption, ophthalmology, and clinical pathology (hematology, clinical chemistry, urinalysis) at specified intervals.

    • At termination, conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

    • The NOAEL is the highest dose at which no substance-related adverse effects are observed.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Proposed In Vitro Genotoxicity Testing Battery and Interpretation

AssayTest SystemMetabolic ActivationEndpoint MeasuredInterpretation of Positive Result
Ames TestS. typhimurium, E. coliWith and Without S9Gene mutation (revertants)Potential for mutagenicity
In Vitro Micronucleus AssayMammalian cells (e.g., HPBL, CHO)With and Without S9Chromosome damage (micronuclei)Potential for clastogenicity or aneugenicity
In Vitro Comet Assay (optional)Mammalian cells (e.g., TK6)With and Without S9DNA strand breaksEvidence of direct DNA damage

Table 2: Key Parameters in a 90-Day Repeat-Dose Toxicity Study

CategoryParameters Monitored
In-life Mortality, clinical signs, body weight, food/water consumption, detailed clinical observations, ophthalmology
Clinical Pathology Hematology (e.g., CBC, differential), clinical chemistry (e.g., liver enzymes, kidney function markers), urinalysis
Terminal Gross necropsy, organ weights (e.g., liver, kidneys, spleen, brain, gonads)
Histopathology Microscopic examination of a comprehensive panel of tissues from all animals in the control and high-dose groups.

Conclusion and Path Forward

The toxicological evaluation of this compound requires a deliberate and scientifically rigorous approach. By leveraging knowledge of its structural analogues, a predictive framework can be established to guide a systematic investigation. The tiered testing strategy outlined in this guide, beginning with in vitro screening for genotoxicity and cytotoxicity and progressing to in vivo studies as needed, provides a robust pathway for characterizing the safety profile of this molecule. The interpretation of these studies, particularly the potential for in vitro positive genotoxicity results that are not replicated in vivo, will be critical in determining the overall risk assessment. This comprehensive evaluation is essential for any future development and application of this compound.

References

  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 30. [Link]
  • Committee on Toxicity. (n.d.).
  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde.
  • National Genomics Data Center. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 93–117. [Link]
  • PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. [Link]
  • de Cássia da Silveira e Sá, R., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1775-1781. [Link]
  • de la Torre, R., & Farré, M. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. Current Drug Metabolism, 5(2), 113-123. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde Derivatives and Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-4,5-methylenedioxycinnamaldehyde, its derivatives, and analogs, a class of compounds demonstrating significant potential in drug discovery. We delve into the synthetic strategies for creating a diverse chemical library based on this scaffold, explore the structure-activity relationships governing their biological effects, and elucidate the underlying mechanisms of action, with a particular focus on their anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of these promising molecules.

Introduction: The 3-Methoxy-4,5-methylenedioxy Phenylpropanoid Scaffold

The this compound core structure is a naturally occurring phenylpropanoid found in various plant species, including Myristica fragrans (nutmeg) and Canella winterana.[1] Phenylpropanoids are a diverse class of secondary metabolites in plants, playing crucial roles in defense against pathogens and other environmental stressors.[2] The unique substitution pattern of a methoxy group and a methylenedioxy bridge on the aromatic ring is believed to contribute significantly to the biological activity of these compounds.[1]

This guide will explore the chemical space around this scaffold, focusing on the synthesis and biological evaluation of key derivatives, including chalcones, amides, and Schiff bases. We will examine how modifications to the cinnamaldehyde backbone influence their therapeutic potential, particularly in the realms of inflammation, microbial infections, and oncology.

Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of this compound derivatives typically begins with a suitable benzaldehyde precursor, most commonly 3-methoxy-4,5-methylenedioxybenzaldehyde. From this starting material, a variety of chemical transformations can be employed to generate a library of analogs.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of derivatives with a wide range of biological activities. Their synthesis is readily achieved through the Claisen-Schmidt condensation of an appropriate benzaldehyde with an acetophenone in the presence of an acid or base catalyst.[3][4][5][6]

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-methoxy-4,5-methylenedioxybenzaldehyde and 1 equivalent of a substituted acetophenone in ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized from the corresponding cinnamic acid, which is obtained by the oxidation of this compound. The cinnamic acid is then coupled with various amines using standard peptide coupling reagents.

  • Oxidation to Cinnamic Acid: Oxidize this compound to 3-methoxy-4,5-methylenedioxycinnamic acid using a suitable oxidizing agent, such as potassium permanganate or silver oxide.

  • Amide Coupling: In a reaction vessel, dissolve 1 equivalent of the cinnamic acid, 1.1 equivalents of the desired amine, and 1.2 equivalents of a coupling agent (e.g., HATU or HBTU) in an anhydrous solvent like dimethylformamide (DMF).

  • Base Addition: Add 2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography. Characterize the final amide by spectroscopic methods.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of the aldehyde group of this compound with a primary amine. These derivatives have shown significant antimicrobial activity.[7][8][9][10]

  • Condensation Reaction: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis (Optional): A catalytic amount of an acid, like acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to allow the Schiff base to precipitate. Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized Schiff base using IR, ¹H NMR, and ¹³C NMR spectroscopy. The disappearance of the aldehyde proton signal and the appearance of an imine proton signal in the ¹H NMR spectrum are indicative of Schiff base formation.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound exhibit a spectrum of biological activities, with the specific potency and selectivity being highly dependent on their chemical structure.

Anti-inflammatory Activity

The parent compound and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] This effect is often attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6. Several cinnamaldehyde derivatives have been shown to inhibit the IKK complex, thereby preventing IκB degradation and NF-κB activation.[12][13]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_degradation IκB Degradation IkB->IkB_degradation nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) nucleus->genes Induces compound 3-Methoxy-4,5-MDC Derivatives compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Structure-Activity Relationship Insights:

  • The α,β-unsaturated carbonyl moiety in chalcones is often crucial for their anti-inflammatory activity.

  • The nature and position of substituents on the aromatic rings significantly influence potency. Electron-donating groups, such as hydroxyl and methoxy, can enhance activity.

Compound Derivative Type Anti-inflammatory Activity (IC₅₀) Reference
Curcumin Analog EF31PiperidoneNF-κB Inhibition: ~5 µM[13]
Resveratrol AnalogStilbeneSignificant inhibition of IL-6 and TNF-α at 50 µM[12]
Isonicotinate 5EsterROS Inhibition: 1.42 ± 0.1 µg/mL[14]
Antimicrobial Activity

Cinnamaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties against bacteria and fungi.[9] The mechanism of action is often multifactorial, involving disruption of cell membranes, inhibition of enzymes, and interference with cell division.

Structure-Activity Relationship Insights:

  • Schiff Bases: Condensation of the aldehyde with various amines to form Schiff bases can enhance antimicrobial potency.[8][9][10] The nature of the substituent on the amine component plays a critical role.

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring of cinnamaldehyde analogs can significantly increase their antibacterial activity.

Compound Derivative Type Target Organism MIC (µg/mL) Reference
Cinnamaldehyde Analog 4Brominated PhenylAcinetobacter baumannii32[7]
Cinnamaldehyde Analog 6Di-chlorinated PhenylAcinetobacter baumannii64[7]
CinnamaldehydeAldehydeEscherichia coli780[15]
CiprofloxacinFluoroquinoloneStaphylococcus aureus8[16]
Cytotoxic Activity

Many chalcone and other derivatives of the 3-methoxy-4,5-methylenedioxy scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6][11][17][18] Their anticancer activity is often associated with the induction of apoptosis through both intrinsic and extrinsic pathways.

Structure-Activity Relationship Insights:

  • The number and position of methoxy groups on the chalcone scaffold can significantly influence cytotoxicity and selectivity for cancer cells.[17]

  • Derivatization of hydroxyl groups can modulate activity. For instance, O-alkylation or O-acylation of a hydroxylated chalcone can lead to derivatives with enhanced potency against specific cell lines.

Compound Derivative Type Cancer Cell Line IC₅₀ Reference
Chalcone 83-hydroxy-tetramethoxychalconeHT-29 (Colon)~5 µM[18]
Acrylamide 4eN-(3-hydroxy-4-methoxy) aryl amideMCF-7 (Breast)2.11 µM[19]
Chalcone b22Alkoxylated ChalconeHepG2 (Liver)< 5 µM[6]
Chalcone b29Alkoxylated ChalconeHeLa (Cervical)< 5 µM[6]

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and well-controlled experimental protocols are essential.

In Vitro Anti-inflammatory Assay: Nitric Oxide Quantification (Griess Assay)

This protocol describes the measurement of nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages.

Griess_Assay_Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Pre-treat with compounds for 1h incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent (Sulfanilamide + NED) collect->griess incubate3 Incubate 10 min at RT in dark griess->incubate3 read Measure Absorbance at 540 nm incubate3->read

Workflow for the Griess assay to measure nitric oxide production.
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.[5][20] Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[5]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for desired period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize shake Shake for 15 min solubilize->shake read Measure Absorbance at 570 nm shake->read

Workflow for the MTT assay to determine cytotoxicity.
  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives and analogs discussed in this guide demonstrate significant potential as anti-inflammatory, antimicrobial, and cytotoxic agents. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on expanding the chemical diversity of this library, particularly through the synthesis of novel heterocyclic derivatives. A more comprehensive understanding of the structure-activity relationships will require the systematic biological evaluation of these new analogs. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their optimization and potential clinical translation. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for these future endeavors.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Molecules. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
  • Journal of the Korean Society for Applied Biological Chemistry. (2014). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]
  • ResearchGate. (2015, August 6). Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. [Link]
  • Molecules. (2018, August 9).
  • International Journal of Molecular Sciences. (2021, February 18).
  • Biogerontology. (2007).
  • Indonesian Journal of Cancer Chemoprevention. (2019, March 10). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. [Link]
  • IJIRT. (2021, April). Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base. [Link]
  • ResearchGate. (2024, September 6).
  • Frontiers in Microbiology. (2022, August 29). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. [Link]
  • Arabian Journal of Chemistry. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]
  • Journal of Agricultural and Food Chemistry. (2017, October 11). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. [Link]
  • Journal of Inflammation Research. (2021, August 4).
  • International Journal of Modern Research in Science and Technology. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link]
  • DARU Journal of Pharmaceutical Sciences. (2013).
  • Bentham Science.
  • ResearchGate. (2021, August 4).
  • Molecules. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
  • International Journal of Molecular Sciences. (2013, August 28). Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells. [Link]
  • Biological and Molecular Chemistry. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. [Link]
  • Molecules. (2021, March). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Molecules. (2022, May 19). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. [Link]
  • International Immunopharmacology. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)

Sources

literature review on 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde: From Phytochemistry to Pharmacological Potential

Abstract

This compound is a phenylpropanoid compound isolated from various natural sources, including the seeds of Myristica fragrans and the bark of Canella winterana.[1] Characterized by a cinnamaldehyde backbone with both methoxy and methylenedioxy functional groups, this molecule has garnered scientific interest for its significant biological activities.[1] Primarily, research has highlighted its potent anti-inflammatory properties, demonstrated by the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines.[2] The underlying mechanism involves the modulation of critical signaling pathways, including the suppression of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) activation.[2][3] While direct evidence for its anticancer and neuroprotective effects is still emerging, the activities of structurally related methoxylated and cinnamaldehyde-based compounds suggest promising avenues for future investigation in these areas. This guide provides a comprehensive overview of the chemical properties, synthesis, established anti-inflammatory mechanisms, and potential therapeutic applications of this compound, offering a foundational resource for researchers in pharmacology and drug development.

Introduction and Chemical Identity

This compound, a member of the benzodioxole family, is a naturally occurring aldehyde that contributes to the aromatic profile of several plant species.[4] Its unique structure, featuring both a methoxy and a methylenedioxy group on the phenyl ring, is believed to enhance its biological activity compared to simpler cinnamaldehyde derivatives.[1] Historically, interest in this compound arose from phytochemical investigations of plants used in traditional medicine, such as Canella winterana (wild cinnamon).[1]

The compound is a metabolite of Cassia grandis and has been isolated from Artemisia annua L.[1][5] Its molecular formula is C₁₁H₁₀O₄, and it has a molecular weight of 206.19 g/mol .[4][5]

chemical_structure cluster_ring C1 C C2 C C1->C2 C1_sub C=C-CHO C1->C1_sub C3 C C2->C3 C4 C C3->C4 C3_sub OCH3 C3->C3_sub C5 C C4->C5 O4 O C4->O4 C6 C C5->C6 O5 O C5->O5 C6->C1 CH2_bridge CH2 O4->CH2_bridge O5->CH2_bridge

Caption: Chemical structure of this compound.

Synthesis and Isolation

The acquisition of this compound for research purposes can be achieved through two primary routes:

  • Direct Extraction: This involves the isolation of the compound from its natural plant sources. The most cited sources are Myristica fragrans (nutmeg) and Canella winterana.[1] Standard phytochemical extraction and purification techniques, such as solvent extraction followed by column chromatography, are employed to obtain the pure compound.

  • Chemical Synthesis: Laboratory synthesis provides a more controlled and scalable source. A common method involves the condensation of p-methoxybenzaldehyde with acetaldehyde in the presence of an acid catalyst.[1] This is followed by selective methylation and methylenation reactions to introduce the required functional groups onto the aromatic ring.[1]

Parameter Value Source
Molecular Formula C₁₁H₁₀O₄[4][5]
Molecular Weight 206.19 g/mol [4][5]
CAS Number 74683-19-5[4][6]
Appearance Yellowish oil / Solid[1][4]
Melting Point 136 - 137 °C[4]

Table 1: Physicochemical Properties of this compound.

Core Pharmacological Activity: Anti-Inflammatory Effects

The most well-documented biological activity of this compound and related compounds is their ability to modulate inflammatory responses.[1] Inflammation is a critical biological process, but its dysregulation contributes to numerous chronic diseases. The therapeutic potential of this compound lies in its ability to suppress key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In vitro studies, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have been instrumental in elucidating the anti-inflammatory mechanism. LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory cascade.

Treatment with cinnamaldehyde derivatives has been shown to significantly inhibit the production of two key inflammatory mediators:

  • Nitric Oxide (NO): While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. This compound effectively inhibits iNOS expression, thereby reducing NO production.[1][2]

  • Prostaglandin E₂ (PGE₂): PGE₂ is a key mediator of fever, pain, and swelling. Its synthesis is catalyzed by the enzyme cyclooxygenase-2 (COX-2). The compound has been shown to decrease the expression of COX-2, leading to lower levels of PGE₂.[2][7]

Modulation of Core Signaling Pathways

The reduction in iNOS and COX-2 expression is a downstream effect of the compound's influence on upstream signaling pathways that regulate inflammation.

  • Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a master transcriptional regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2. Cinnamaldehyde derivatives inhibit the phosphorylation of IκB, preventing NF-κB translocation and subsequent gene expression.[2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including JNK, ERK, and p38) is another critical signaling cascade activated by LPS. These kinases regulate inflammatory responses through various mechanisms. Studies on related compounds show that they can suppress the phosphorylation of JNK and other MAPKs, further contributing to the anti-inflammatory effect.[2][3]

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators Compound 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde Compound->MAPK Compound->IkB

Caption: Anti-inflammatory signaling pathway modulated by the compound.

Potential Therapeutic Applications: An Outlook

While the anti-inflammatory properties are the most robustly studied, the chemical structure of this compound suggests potential in other therapeutic areas, drawing parallels from structurally similar molecules.

Anticancer Potential

Various methoxylated flavonoids and cinnamaldehyde-based chalcone derivatives have demonstrated significant anticancer activity.[8][9]

  • Mechanism: These related compounds often induce apoptosis (programmed cell death) in cancer cells, halt the cell cycle, and inhibit metastasis.[8][10] For instance, some methoxyflavones show strong cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values in the low micromolar range.[8] Similarly, certain cinnamaldehyde derivatives have been shown to inhibit the growth of colon cancer cells by activating intrinsic apoptotic pathways.[9]

  • Future Direction: The presence of methoxy and cinnamaldehyde moieties in the target compound makes it a compelling candidate for screening against various cancer cell lines. Research should focus on determining its IC50 values and elucidating its specific mechanism of action in cancer models.

Neuroprotective Properties

Excitotoxicity and oxidative stress are key contributors to neurodegenerative diseases.[11] Resveratrol, a well-known neuroprotective agent, shares structural similarities with the topic compound.[12]

  • Mechanism: Synthetic derivatives of resveratrol have shown potent neuroprotection against ischemic neuronal damage by inhibiting ATP depletion and reducing the formation of oxidative stress markers like malondialdehyde (MDA).[12] Other novel derivatives have demonstrated the ability to inhibit glutamate-induced excitotoxicity and enhance neuroprotective signaling pathways like ERK-CREB.[11]

  • Future Direction: Given the established antioxidant and anti-inflammatory activities, which are closely linked to neuroprotection, future studies should investigate the ability of this compound to protect neuronal cells from excitotoxic and oxidative insults.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the anti-inflammatory activity of this compound in vitro.

Workflow for In Vitro Bioactivity Screening

experimental_workflow start Compound Acquisition (Synthesis or Extraction) cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture viability Cytotoxicity Assay (MTT) Determine non-toxic dose range cell_culture->viability treatment Experimental Treatment 1. Pre-treat with Compound 2. Stimulate with LPS viability->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa PGE₂ & Cytokine ELISA supernatant->elisa western Western Blot (NF-κB, p-JNK, iNOS, COX-2) cell_lysate->western analysis Data Analysis & Interpretation griess->analysis elisa->analysis western->analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a "vehicle control" (e.g., DMSO) and a "no-compound" control. Incubate for 2 hours.

    • Causality Check: This pre-treatment allows the compound to enter the cells and be available to interfere with signaling pathways before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to all wells (final concentration 1 µg/mL), except for the "negative control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol: Western Blot for NF-κB p65 Translocation

This protocol assesses the amount of NF-κB p65 subunit in the nucleus, a direct measure of its activation.

  • Treatment: Seed and treat cells in 6-well plates as described above, but for a shorter duration (e.g., 30-60 minutes after LPS stimulation) to capture peak translocation.

  • Nuclear Extraction: Lyse the cells and perform nuclear/cytoplasmic fractionation using a commercial kit. This separates nuclear proteins from cytoplasmic proteins.

    • Self-Validation: The purity of the fractions should be confirmed by blotting for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin).

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for NF-κB p65.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of p65 in the nucleus.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with well-defined anti-inflammatory properties. Its ability to potently suppress the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its therapeutic potential in inflammatory disorders. While its efficacy in anticancer and neuroprotective contexts is currently inferred from related structures, these areas represent fertile ground for future research. The continued investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to translate these preclinical findings into potential therapeutic applications.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. PubChem Compound Database.
  • Srisook, K., Mankhong, S., Chiranthanut, N., Kongsamak, K., Kitwiwat, N., Tongjurai, P., & Aramsangtienchai, P. (2019). Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. Toxicology and Applied Pharmacology, 371, 3-11.
  • Baumann, M. H., et al. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Tan, W. S. D., et al. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Maphanga, E., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315-1326.
  • Oh, H., et al. (2017). 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. Cytokine, 91, 57-64.
  • de Oliveira, G. G., et al. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PubMed Central.
  • Vaupel, D. B., et al. (n.d.). A Pharmacological Comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the Dog. PubMed.
  • Al-Ostath, O. A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. PubMed Central.
  • Shin, J. A., et al. (2012). 3-[2-(3,5-Dimethoxyphenyl)vinyl]furan protects hippocampal neurons against ischemic damage. Brain Research, 1472, 32-37.
  • Jo, E., et al. (n.d.). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central.
  • Sztanke, K., et al. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Stasevych, M., et al. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.
  • Kim, D. H., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(8), 864-872.
  • Gkorgkolis, I., et al. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI.
  • Pharmaffiliates. (n.d.). CAS No : 74683-19-5 | Chemical Name : this compound.
  • Kim, J., et al. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. PubMed Central.
  • Wikipedia. (n.d.). MMDA (drug).
  • Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current Drug Targets, 8(5), 621-632.
  • Nagayoshi, H., et al. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central.
  • Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Recent Advances in the Neurobiology of Addiction, 119-141.
  • Angerer, V., et al. (n.d.). Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. PubMed Central.

Sources

Unveiling the Therapeutic Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Cinnamaldehyde-Based Therapeutics

The vast and intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, cinnamaldehyde and its derivatives have long been recognized for their diverse biological activities. This guide delves into the scientific landscape of a particularly promising, yet underexplored molecule: 3-Methoxy-4,5-methylenedioxycinnamaldehyde. While its close relatives have shown potential in various therapeutic arenas, this compound, with its unique methoxy and methylenedioxy substitutions, presents a compelling case for dedicated investigation.

This document is not a mere compilation of existing data but rather a synthesized, in-depth technical guide designed for the discerning eyes of researchers, scientists, and drug development professionals. It is structured to provide a comprehensive understanding of the compound's foundational chemistry, its putative mechanisms of action, and a clear roadmap for its preclinical evaluation. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to unlock the full therapeutic potential of this compound.

Section 1: Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and physicochemical characteristics is the bedrock of any drug discovery program. This section provides a detailed overview of the chemical synthesis of this compound and its key properties.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is adapted from established methodologies for the synthesis of related cinnamaldehyde derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Hydroxyvanillin

  • Methylene bromide (CH₂Br₂) or Dichloromethane (CH₂Cl₂)

  • Adogen 464 (Phase-transfer catalyst)

  • Sodium hydroxide (NaOH)

  • Acetaldehyde

  • Appropriate solvents (e.g., benzene, acetone)

  • Nitrogen gas (inert atmosphere)

Step-by-Step Procedure:

  • Methylenation of 5-Hydroxyvanillin:

    • Dissolve 5-hydroxyvanillin in a suitable solvent.

    • Under a nitrogen atmosphere, add methylene bromide or dichloromethane and a catalytic amount of Adogen 464.

    • Slowly add an aqueous solution of sodium hydroxide while refluxing the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent like benzene.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-methoxy-4,5-methylenedioxybenzaldehyde.

  • Aldol Condensation with Acetaldehyde:

    • Dissolve the 3-methoxy-4,5-methylenedioxybenzaldehyde in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of acetaldehyde.

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • Monitor the reaction for the formation of the cinnamaldehyde derivative by TLC.

    • Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices: The use of a phase-transfer catalyst (Adogen 464) is crucial for the efficient methylenation of the phenolic hydroxyl groups, as it facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The aldol condensation is performed at low temperatures to control the reaction rate and minimize side product formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance Yellowish oil or solid[2]
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[1]
CAS Number 74683-19-5[1]

Section 2: Unraveling the Mechanism of Action: A Focus on Anti-Inflammatory Pathways

Emerging evidence from studies on structurally similar compounds strongly suggests that this compound exerts its biological effects through the modulation of key inflammatory signaling pathways. This section explores the putative mechanisms, drawing parallels from established research on cinnamaldehyde and its methoxylated derivatives.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Studies on cinnamaldehyde and other methoxy-derivatives have demonstrated their ability to suppress NF-κB activation.[5][6] This is often achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] It is highly probable that this compound shares this mechanism of action.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p65/p50)-IκBα IkBa->NFkB_inactive degrades p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc translocation p50_nuc p50 p50->p50_nuc translocation NFkB_inactive->IkBa NFkB_inactive->p65 NFkB_inactive->p50 Compound 3-Methoxy-4,5- methylenedioxycinnamaldehyde Compound->IKK inhibits DNA DNA p65_nuc->DNA binds p50_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling cascades involved in inflammation.[8] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[9] Activation of these pathways, often triggered by inflammatory stimuli, leads to the phosphorylation of downstream transcription factors that regulate the expression of inflammatory mediators.[10]

Research on cinnamaldehyde and related methoxy derivatives has shown that they can suppress the phosphorylation of p38 and JNK in response to LPS stimulation.[6] This inhibition of MAPK signaling contributes to their overall anti-inflammatory effects. It is therefore plausible that this compound also modulates MAPK pathways to exert its therapeutic effects.

MAPK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K (MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Compound 3-Methoxy-4,5- methylenedioxycinnamaldehyde Compound->MAP2K inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response regulates

Caption: Hypothesized modulation of the MAPK signaling pathway.

Section 3: Potential Therapeutic Applications: From Inflammation to Oncology and Neuroprotection

The unique structural features of this compound suggest a broad spectrum of potential therapeutic applications. This section outlines the most promising areas for investigation, supported by data from related compounds.

Anti-Inflammatory Diseases

The demonstrated ability of cinnamaldehyde derivatives to inhibit key inflammatory pathways makes them attractive candidates for the treatment of a range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Oncology

Numerous studies have highlighted the anti-cancer potential of cinnamaldehyde and its methoxy-substituted analogs. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, prostate, and colon.[11][12] The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation.

Table of Cytotoxic Activity of Related Cinnamaldehyde Derivatives:

CompoundCancer Cell LineIC50 (µM)Source
Bromoethane chalcone derivative of cinnamaldehydeDU145 (Prostate)8.719 ± 1.8[2]
Bromoethane chalcone derivative of cinnamaldehydeSKBR-3 (Breast)7.689[2]
Bromoethane chalcone derivative of cinnamaldehydeHEPG2 (Liver)9.380 ± 1.6[2]
CinnamaldehydeHEK-293 (Normal)20.572 ± 1.0[11]
CinnamaldehydeDU145 (Prostate)22.354 ± 1.6[11]
CinnamaldehydeSKBR-3 (Breast)13.901 ± 1.6[11]
CinnamaldehydeHEPG2 (Liver)21.840 ± 1.0[11]
Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress.[13] Cinnamaldehyde and its derivatives have shown promise in preclinical models of these diseases by ameliorating neuroinflammatory pathways and protecting neurons from oxidative damage.[8][14] The ability of these compounds to cross the blood-brain barrier is a significant advantage for their development as neuroprotective agents.

Section 4: Preclinical Evaluation: A Roadmap for Investigation

To rigorously assess the therapeutic potential of this compound, a systematic preclinical evaluation is essential. This section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Anti-Inflammatory Activity

Experimental Protocol: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the IC50 value of the compound for NO inhibition.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound and stimulate with LPS as described above for appropriate time points (e.g., 15, 30, 60 minutes for MAPK phosphorylation; 30, 60, 120 minutes for p65 phosphorylation).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.

In Vitro Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

Materials:

  • Cancer and non-cancerous cell lines

  • Appropriate cell culture media

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each cell line.

In Vitro Neuroprotection Assay

Experimental Protocol: Assessment of Neuroprotection in an Excitotoxicity Model

Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated with retinoic acid).

Materials:

  • Differentiated SH-SY5Y cells

  • Neurobasal medium with supplements

  • Glutamate or NMDA (N-methyl-D-aspartate)

  • This compound

  • MTT assay reagents or LDH cytotoxicity assay kit

Step-by-Step Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Compound Pre-treatment: Pre-treat the differentiated cells with the compound for a specified period.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate or NMDA.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or quantify cell death by measuring LDH release into the culture medium.

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the excitotoxin alone.

Section 5: Safety and Toxicological Considerations

While cinnamaldehyde is generally recognized as safe (GRAS) for use as a flavoring agent, a thorough toxicological evaluation of this compound is imperative for its development as a therapeutic agent.[5] In vivo acute oral toxicity studies on related cinnamaldehyde-chalcone derivatives have shown no morbidity or mortality at doses up to 1000 mg/kg in mice.[2] However, some in vitro studies have raised concerns about the potential for chromosomal damage with cinnamaldehyde, although these findings were not replicated in in vivo studies.[8] Therefore, a comprehensive safety assessment, including in vitro genotoxicity assays and in vivo acute and sub-chronic toxicity studies, is a critical next step.

Conclusion and Future Directions

This compound stands as a compelling candidate for further investigation in the realms of anti-inflammatory, anti-cancer, and neuroprotective therapies. Its unique chemical structure, coupled with the promising biological activities of its congeners, provides a strong rationale for a dedicated drug discovery program. The experimental frameworks and protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate its therapeutic potential. Future research should focus on obtaining direct evidence for its mechanism of action, conducting in-depth preclinical efficacy studies in relevant animal models, and performing comprehensive safety and toxicology assessments. Through such rigorous scientific inquiry, the full therapeutic promise of this intriguing natural product derivative may be realized.

References

  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing. URL
  • Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. PMC - NIH. URL
  • Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegener
  • Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology. URL
  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing. URL
  • 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. URL
  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals. URL
  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PMC - PubMed Central. URL
  • para-methoxycinnamaldehyde, 1963-36-6. The Good Scents Company. URL
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. URL
  • Cytotoxic Activity of Methoxy-4'amino Chalcone Deriv
  • This compound | C11H10O4 | CID 5319472. PubChem. URL
  • Cytotoxic effects of 3,4-methylenedioxy-N-alkylamphetamines, MDMA and its analogues, on isolated rat hep
  • The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease. MDPI. URL
  • Western Blotting Protocol. YouTube. URL
  • Natural products targeting the MAPK-signaling p
  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed. URL
  • 2'-Methoxycinnamaldehyde - Safety D
  • Neuroprotection: Targeting Multiple Pathways by N
  • trans-4-Methoxycinnamaldehyde SDS, 24680-50-0 Safety D
  • NF-κB p65 (RELA). Abcam. URL
  • Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors. URL

Sources

3-Methoxy-4,5-methylenedioxycinnamaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a phenylpropanoid compound of significant interest to the scientific community. The document details its chemical identity, including its definitive CAS number and structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its natural origins, established synthesis routes, and known biological activities, with a focus on its potential as an anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and safety guidelines to facilitate further investigation and application of this compound.

Compound Identification and Structure

This compound is a distinct benzodioxole derivative first isolated from the trunk bark of Canella winterana.[1] It is characterized by a cinnamaldehyde backbone substituted with both a methoxy and a methylenedioxy group on the aromatic ring.[2]

  • CAS Number: 74683-19-5[2][3][4]

  • IUPAC Name: (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[2][4]

  • Molecular Formula: C₁₁H₁₀O₄[2][3][4]

  • Molecular Weight: 206.19 g/mol [2][3][4]

The structure features a trans-configured propenal side chain, which has been confirmed through extensive spectroscopic analysis.[1] This specific substitution pattern distinguishes it from other naturally occurring cinnamaldehyde derivatives.[2]

SynthesisWorkflow start 5-Hydroxyvanillin (Precursor) step1 Methylene Bridge Formation (e.g., CH2Br2, Base) start->step1 Step 1 step2 Protection of Aldehyde (Optional, e.g., Acetal formation) step1->step2 Step 2 step3 Wittig or Horner-Wadsworth-Emmons Reaction (Introduction of propenal side chain) step2->step3 Step 3 step4 Deprotection (If step 2 was performed) step3->step4 Step 4 product 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde step4->product Final Product

Caption: General workflow for the synthesis of the target compound.

Biological Activities and Potential Applications

Research into this compound and related methoxylated cinnamic acid derivatives has revealed several promising biological activities. [2][5]

  • Anti-inflammatory Properties: The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. [2]This suggests a potential mechanism of action involving the modulation of nitric oxide synthase, a key enzyme in the inflammatory cascade. [2]* Antimicrobial Activity: Preliminary studies indicate antimicrobial activity against various pathogens, although further investigation is required to determine the spectrum and potency. [2]* Antioxidant Activity: While the direct mechanism is still under investigation, the structural motifs suggest potential for antioxidant effects, possibly through scavenging free radicals. [2] These activities position the compound as a valuable lead for drug discovery, particularly in the fields of inflammation and infectious diseases.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To provide a practical methodology for fellow researchers, the following is a detailed, self-validating protocol for assessing the anti-inflammatory effects of the title compound by measuring nitric oxide production.

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Step-by-Step Methodology
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO) and a negative control (medium only).

  • Inflammation Induction: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. The negative control group should not receive LPS.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This step is a critical control to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis culture 1. Culture RAW 264.7 Cells seed 2. Seed Cells in 96-well Plate (5x10^4 cells/well) culture->seed treat 3. Pre-treat with Compound (1 hour) seed->treat induce 4. Stimulate with LPS (24 hours) treat->induce supernatant 5a. Collect Supernatant induce->supernatant mtt 6a. Add MTT to Remaining Cells induce->mtt griess 5b. Perform Griess Assay (Measure Absorbance @ 540nm) supernatant->griess result1 NO Production Level griess->result1 dissolve 6b. Dissolve Formazan (Measure Absorbance @ 570nm) mtt->dissolve result2 Cell Viability (%) dissolve->result2

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound must be consulted from the supplier, general precautions for aromatic aldehydes apply.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [6][7]* Handling: Avoid breathing dust, fumes, or vapors. [6][8]Use only in a well-ventilated area, such as a chemical fume hood. [9]Wash hands thoroughly after handling. [7]Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. [10] * Skin: Wash off immediately with soap and plenty of water. [9] * Inhalation: Move the person to fresh air. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention. [9]

Conclusion

This compound is a structurally unique natural product with demonstrated potential for further scientific inquiry. Its defined chemical properties, established synthesis route, and promising anti-inflammatory activity make it a compelling candidate for research in medicinal chemistry and pharmacology. The methodologies and data presented in this guide serve as a foundational resource for scientists aiming to explore the therapeutic applications of this and related compounds.

References

  • Pharmaffiliates. CAS No : 74683-19-5 | Chemical Name : this compound. [Link]
  • El-Feraly, F. S., & Cheatham, S. F. (1981). Isolation, characterization and synthesis of - this compound: - a novel constituent from canella winterana.
  • PubChem. This compound.
  • Olstein, R., & Stephenson, E. F. M. (1979). The Synthesis of Methoxy- and Hydroxy-Substituted Cinnamaldehydes and Their Corresponding Epoxides. I. The Cinnamaldehydes. Australian Journal of Chemistry, 32(3), 681-686. [Link]
  • Sova, M. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3695. [Link]

Sources

Unveiling the Anti-inflammatory Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammation is a significant contributing factor to a myriad of debilitating human diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This technical guide delves into the anti-inflammatory properties of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a naturally occurring phenylpropanoid. While direct and extensive research on this specific molecule is emerging, this document synthesizes the available evidence for its activity and extrapolates its mechanistic pathways based on the well-established anti-inflammatory profile of its parent compound, cinnamaldehyde, and its structural analogues. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical characteristics, known biological effects, and detailed protocols for future investigation.

Introduction: The Inflammatory Cascade and the Promise of Cinnamaldehyde Derivatives

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli. While acute inflammation is a protective and restorative mechanism, its chronic dysregulation is a key driver of pathogenesis in numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. A central axis in the inflammatory response involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways trigger the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This has spurred interest in its derivatives as a promising source for novel anti-inflammatory therapeutics. This compound, a structural analogue of cinnamaldehyde, has been isolated from various natural sources, including the seeds of Myristica fragrans (nutmeg) and Canella winterana.[3][4] Its unique substitution pattern, featuring both a methoxy and a methylenedioxy group, suggests a modulation of its biological activity compared to the parent compound.

Chemical and Physical Properties

This compound is a benzodioxole derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[3]

PropertyValueSource
IUPAC Name (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[2]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
Appearance Yellowish oil/Solid[3]
Melting Point 136-137 °C[2]

Evidence of Anti-inflammatory Activity

Direct experimental studies on the anti-inflammatory properties of this compound have indicated its potential to modulate key inflammatory mediators. Research has shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This inhibitory effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS).[3][4] The overexpression of iNOS and the subsequent excessive production of NO are hallmarks of inflammatory conditions.

While a comprehensive profile for this compound is still under investigation, the well-documented anti-inflammatory mechanisms of cinnamaldehyde and its derivatives provide a strong basis for predicting its mode of action. These analogues have been shown to exert their effects through the modulation of central inflammatory signaling pathways.

Postulated Mechanisms of Action: Insights from Cinnamaldehyde Analogues

The anti-inflammatory effects of cinnamaldehyde and its derivatives are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling pathways.[5][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Cinnamaldehyde has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5] It is highly probable that this compound shares this mechanism, leading to the observed decrease in iNOS expression.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Activates Transcription MMDC This compound MMDC->IKK Inhibits

Figure 1: Postulated inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation.[7] The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors that contribute to the inflammatory response. Studies on trans-cinnamaldehyde have demonstrated its ability to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[6] This modulation of MAPK signaling contributes to the suppression of pro-inflammatory gene expression. Given its structural similarity, this compound is likely to exhibit similar inhibitory effects on MAPK pathways.

MAPK_Pathway_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Response Pro-inflammatory Response Transcription_Factors->Pro_inflammatory_Response MMDC This compound MMDC->Upstream_Kinases Inhibits

Figure 2: Hypothesized modulation of MAPK signaling pathways by this compound.

Experimental Protocols for a Self-Validating Investigation

To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to provide a robust and self-validating framework for investigation.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard and reliable model for studying inflammation in vitro.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the secretion of specific cytokines, such as TNF-α and IL-6, into the culture medium.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[7]

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm.

  • Determine the cytokine concentration from the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Figure 3: A streamlined experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

The available evidence, though in its early stages, strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of iNOS expression and nitric oxide production.[3][4] Extrapolating from the well-established mechanisms of its parent compound, cinnamaldehyde, it is highly probable that these effects are mediated through the modulation of the NF-κB and MAPK signaling pathways.

This technical guide provides a foundational framework for researchers to further elucidate the anti-inflammatory potential of this promising natural product. Future in-depth studies should focus on:

  • Comprehensive in vitro profiling: Investigating its effects on a wider range of pro-inflammatory cytokines and chemokines, as well as its impact on COX-2 expression and activity.

  • Detailed mechanistic studies: Confirming its inhibitory effects on the NF-κB and MAPK pathways through comprehensive Western blot analysis and reporter gene assays.

  • In vivo validation: Assessing its efficacy and safety in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating related analogues to identify key structural features for optimal anti-inflammatory activity.

By systematically applying the protocols and considering the mechanistic insights outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

  • Rao, P. V., & Gan, S. H. (2014). Cinnamon: a multifaceted medicinal plant.
  • Kim, M. E., Na, J. Y., & Lee, J. S. (2018). Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation. Immunopharmacology and immunotoxicology, 40(3), 219-224.
  • Bowdish Lab. (2011, April 7). CYTOKINE ELISA.
  • protocols.io. (2018, May 10). Cell Culture and estimation of cytokines by ELISA.
  • Wong, W. T., et al. (2025). Synthesis and anti-inflammatory properties of glycosylated cinnamaldehyde derivatives in mice models of colitis and gout. Biomedicine & Pharmacotherapy, 184, 118441.
  • Cao, G., et al. (2015). New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production. Food and Chemical Toxicology, 86, 163-169.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Three New Neolignans from the Aril of Myristica fragrans | Request PDF.
  • ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
  • MDPI. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • BioCrick. (n.d.). Tetrahydrocoptisine | CAS:7461-02-1.
  • ResearchGate. (2025, August 6). (PDF) NMR Analysis of Lignins in CAD-deficient Plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes into lignins.
  • ResearchGate. (n.d.). Metabolites from Cinnamomum subavenium with Anti-Dengue Virus Activity.
  • ResearchGate. (n.d.). A) Structures of monomeric, dimeric, oligomeric and polymeric units....
  • ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?.
  • Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell.
  • PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • ResearchGate. (2025, October 16). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi.
  • ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
  • PubMed. (2018, November 14). Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways.
  • PubMed. (2024, November 30). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions.
  • MDPI. (2024, November 30). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions.
  • PubMed. (2021, October 1). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity.

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde, a phenylpropanoid found in various plant species, is a molecule of growing interest for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for advancing research and development efforts. This guide provides an in-depth analysis of the known solubility characteristics of this compound and presents a detailed framework for its systematic solubility and stability assessment. The protocols herein are designed to be self-validating, incorporating principles of scientific integrity and referencing authoritative standards to ensure the generation of reliable and reproducible data.

Introduction: The Scientific Imperative

The journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. For this compound, a solid with a melting point of 136-137 °C, understanding its behavior in various solvent systems and under different environmental stressors is a critical first step.[2] This knowledge underpins every subsequent stage of development, from formulation design to defining storage conditions and shelf-life. This document serves as a practical guide for researchers, offering both foundational knowledge and actionable protocols to thoroughly characterize this molecule.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential before delving into experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄PubChem[2]
Molecular Weight 206.19 g/mol PubChem[2]
Physical Description SolidHuman Metabolome Database[2]
Melting Point 136 - 137 °CHuman Metabolome Database[2]
CAS Number 74683-19-5PubChem[2]

Solubility Profile: A Qualitative and Quantitative Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound is qualitatively described as soluble in a range of organic solvents.

Known Qualitative Solubility
SolventSolubilitySource
ChloroformSolubleChemFaces[3]
DichloromethaneSolubleChemFaces[3]
Ethyl AcetateSolubleChemFaces[3]
Dimethyl Sulfoxide (DMSO)SolubleChemFaces[3]
AcetoneSolubleChemFaces[3]

While this provides a starting point for solvent selection, quantitative data is indispensable for formulation development. The following protocol outlines a robust method for determining the precise solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Rationale: This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its maximum solubility under specific conditions.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvents (e.g., water, ethanol, propylene glycol, DMSO, etc.). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the validated range of a pre-developed analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Self-Validation: The protocol's integrity is maintained by running replicates for each solvent and temperature, ensuring the use of a calibrated analytical method, and visually confirming the presence of excess solid at the end of the equilibration period.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess compound to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Filter supernatant (0.45 µm) sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 calc1 Calculate solubility (mg/mL) quant2->calc1

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[4][5][6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[4][5]

Rationale for Forced Degradation

The objective is not to completely degrade the compound but to achieve a target degradation of 5-20%.[5][6] This level of degradation is sufficient to identify potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Protocol for a Comprehensive Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Suitable buffers

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or a mixture of ACN and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, expose a solution of the compound to the same temperature.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization and Dilution:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Analyze the unstressed (control) and stressed samples using a developed and validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Key Steps in Method Development:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase consisting of a buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., ACN or MeOH).

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5% to 95% ACN over 30 minutes) to elute the parent compound and all degradation products.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the optimal detection wavelength for the parent compound and to observe the UV spectra of the degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can separate the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is crucial.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Forced Degradation and Analysis Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis neutralize Neutralize/Dilute Samples acid->neutralize base Base Hydrolysis base->neutralize oxidation Oxidation (H₂O₂) oxidation->neutralize thermal Thermal Stress thermal->neutralize photo Photostability (ICH Q1B) photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc pda Peak Purity Assessment (PDA) hplc->pda pathways Identify Degradation Pathways pda->pathways method Validate Analytical Method pda->method

Caption: Forced Degradation and Analysis Workflow.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide provides the conceptual framework and detailed, actionable protocols for researchers to generate the robust data required for informed decision-making in the drug development process. By adhering to these principles of scientific rigor and self-validation, the scientific community can build a comprehensive and reliable physicochemical profile of this promising molecule.

References

  • PubChem. This compound.
  • FDA. Q1B Photostability Testing of New Drug Substances and Products. U.S.
  • Anzenbacher, P., & Niwa, T. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Journal of Pharmaceutical Compliance.
  • Pharma guideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • SGS.
  • BioProcess International.

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a phenylpropanoid derivative that has garnered interest in the pharmaceutical and flavor industries.[1] Its unique substitution pattern, featuring both a methoxy and a methylenedioxy group on the aromatic ring, contributes to its distinct chemical and biological properties.[1] Found in various plant species, this compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.[1]

Accurate and robust analytical methods are paramount for the quality control of raw materials, monitoring of synthetic processes, and elucidation of pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a detailed protocol for conducting forced degradation studies is presented to establish a stability-indicating assay, a critical component in drug development as per the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
Appearance Solid[3]
Melting Point 136 - 137 °C[3]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC with UV detection is a cornerstone technique for the routine analysis of this compound due to its robustness, precision, and wide availability. The α,β-unsaturated aldehyde chromophore allows for sensitive UV detection.

Causality in Method Design

The selection of a reversed-phase C18 column is predicated on the non-polar nature of the analyte. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, is chosen to ensure good peak shape and resolution from potential impurities. The acid suppresses the ionization of any potential acidic impurities and improves the peak symmetry of the analyte. The detection wavelength is selected based on the UV spectrum of cinnamaldehyde derivatives, which typically show strong absorbance around 280-320 nm.[4]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid or acetic acid (analytical grade).

  • Reference standard of this compound (purity >98%).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 310 nm

4. Data Analysis and System Suitability:

  • Calibration Curve: Plot the peak area versus the concentration of the working standard solutions and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • System Suitability: Inject the 25 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%, the tailing factor should be <2.0, and the theoretical plates should be >2000.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep Injection Inject Sample MobilePhase->Injection StandardPrep Standard Prep StandardPrep->Injection SamplePrep Sample Prep SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 310 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of this compound, especially in complex matrices, due to its high separation efficiency and the structural information provided by mass spectrometry.

Rationale for GC-MS Approach

The volatility of this compound allows for its analysis by GC without derivatization. Electron ionization (EI) will induce fragmentation, providing a characteristic mass spectrum that can be used for identification. The fragmentation pattern of aldehydes often involves cleavage of bonds adjacent to the carbonyl group.[5][6]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas, 99.999% purity).

  • Reference standard of this compound.

  • Solvent (e.g., ethyl acetate or dichloromethane, GC grade).

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent to a concentration of approximately 10-100 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Expected fragments may arise from the loss of -CHO (M-29), -OCH₃ (M-31), and cleavage of the propenal side chain.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Extraction Extraction (if needed) Dissolution->Extraction Injection Inject into GC Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Chromatogram Analyze Chromatogram MassAnalysis->Chromatogram MassSpectrum Interpret Mass Spectrum MassAnalysis->MassSpectrum Identification Confirm Identity Chromatogram->Identification MassSpectrum->Identification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Principles of NMR Analysis

¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aldehydic proton, vinylic protons, aromatic protons, methoxy protons, and methylenedioxy protons will all have characteristic chemical shifts and coupling patterns. ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

Expected Spectral Features

Based on the structure of this compound and data for similar compounds, the following spectral characteristics are anticipated:

¹H NMR (in CDCl₃):

  • Aldehydic proton (-CHO): A doublet around δ 9.6-9.7 ppm.

  • Vinylic protons (-CH=CH-): Two doublets in the range of δ 6.5-7.5 ppm, with a large coupling constant (~16 Hz) indicative of a trans configuration.

  • Aromatic protons: Two singlets in the aromatic region (δ 6.5-7.0 ppm).

  • Methylenedioxy protons (-O-CH₂-O-): A singlet around δ 6.0 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.9 ppm.

¹³C NMR (in CDCl₃):

  • Carbonyl carbon (C=O): A signal in the downfield region, ~δ 193 ppm.

  • Vinylic carbons (-CH=CH-): Signals between δ 125-155 ppm.

  • Aromatic carbons: Signals in the range of δ 100-150 ppm.

  • Methylenedioxy carbon (-O-CH₂-O-): A signal around δ 102 ppm.

  • Methoxy carbon (-OCH₃): A signal around δ 56 ppm.

Stability-Indicating Method Development: Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating analytical method that can separate the intact drug from its degradation products.[7] These studies provide insight into the degradation pathways and the intrinsic stability of the molecule.[8] The target degradation is typically 5-20%.[2][9]

Rationale for Stress Conditions

The selected stress conditions (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are designed to mimic potential degradation pathways.[2] The α,β-unsaturated aldehyde moiety is susceptible to hydrolysis, oxidation, and polymerization under various conditions.

Protocol for Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Analyze the samples by the developed HPLC method.

4. Evaluation:

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).

  • Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradation products.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Analyte This compound Acid Acidic (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Basic (e.g., 0.1M NaOH, RT) Analyte->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 105°C, solid) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo Hydrolysis Hydrolysis Products Acid->Hydrolysis Base->Hydrolysis Oxidation_Prod Oxidation Products Oxidation->Oxidation_Prod Polymerization Polymers Thermal->Polymerization Isomerization Isomers Photo->Isomerization

Caption: Forced Degradation Logical Flow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The HPLC method is suitable for routine quantification and purity assessment, while GC-MS offers definitive identification. NMR spectroscopy serves as the gold standard for structural elucidation. The forced degradation protocol is essential for developing a stability-indicating assay, which is a regulatory requirement and a critical tool in ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The successful implementation of these methods will support the advancement of research and development involving this compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Al-Rubaye, A. F., et al. (2021). Indonesian Journal of Multidisciplinary Research. A Guideline to Read and Interpret the Mass Spectra of the GC/MS Analysis: A Tutorial.
  • Journal of Natural Remedies. (n.d.). Development and validation of HPLC and UV spectrophotometric method for the quantification of cinnamaldehyde in cinnamon bark extract.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method.
  • Semantic Scholar. (2017, January 27). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • eScholarship. (2018, May 11). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Validation of an Analytical Methods of 3',4',5-Trihydroxy-3-Methoxy-6,7- Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea.

Sources

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This compound, a significant phenylpropanoid found in various plant species, is gaining attention for its aromatic properties and potential therapeutic applications, including anti-inflammatory and antimicrobial activities.[1] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability studies, and research applications in the pharmaceutical, food, and fragrance industries. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]

Introduction

This compound is a naturally occurring benzodioxole derivative identified in plants such as Myristica fragrans and Canella winterana.[1] Its chemical structure, featuring a cinnamaldehyde backbone with both methoxy and methylenedioxy functional groups, contributes to its distinct aromatic profile and biological activities.[1][4] The compound has demonstrated potential as an anti-inflammatory agent by inhibiting nitric oxide production in macrophage cells.[1] Given its applications as a flavoring agent, a fragrance component, and a candidate for pharmaceutical development, a reliable and validated analytical method is imperative for its quantification in raw materials, extracts, and finished products.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] This document provides a comprehensive guide to an isocratic RP-HPLC method coupled with UV detection, tailored for the analysis of this compound. The causality behind each methodological choice is explained to provide researchers with a deep understanding of the analytical process.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar organic molecule, partitions between the stationary and mobile phases. The composition of the mobile phase is optimized to achieve a suitable retention time, good peak shape, and effective separation from other matrix components. Quantification is achieved by measuring the analyte's absorbance using a UV detector set at its wavelength of maximum absorbance (λmax), and comparing the peak area to a calibration curve generated from reference standards. While methods for similar compounds like cinnamaldehyde use wavelengths around 282-292 nm, determining the specific λmax for the target analyte is crucial for optimal sensitivity.[6][7][8]

Materials and Methods

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Ultrasonicator.

  • pH meter.

  • Syringe filters (0.22 µm or 0.45 µm, Nylon or PTFE).

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Glacial Acetic Acid (Analytical grade).

  • High-purity water (Milli-Q or equivalent).

Chromatographic Conditions

The following conditions were optimized to ensure a robust and efficient separation. A C18 column is chosen for its versatility and proven performance with phenylpropanoids. The mobile phase, a mixture of acetonitrile and acidified water, provides good resolution and peak symmetry. Acetic acid is added to the aqueous phase to suppress the ionization of any potential acidic functional groups and improve peak shape.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.04% Acetic Acid in Water (60:40, v/v)[9]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[9] (or analyte-specific λmax)
Column Temp. 29°C[9]
Injection Vol. 20 µL[9]
Run Time ~10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions (Calibration Curve):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a quantity of the sample (e.g., 200 mg of a powdered plant extract) into a suitable volumetric flask (e.g., 10 mL).[9]

  • Add a portion of the dissolution solvent (e.g., 7 mL of methanol), and sonicate for 30 minutes to facilitate extraction.[9]

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability for the intended purpose.[3] The validation process provides a self-validating system, ensuring the trustworthiness of the results.

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity

Inject the mobile phase (blank), a standard solution, and a sample solution. The method is specific if the analyte peak in the sample chromatogram is well-resolved from other components and has no interference at its retention time in the blank chromatogram. Peak purity analysis using a PDA detector can further confirm specificity.

Linearity

Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is determined by a recovery study. A blank matrix (if available) is spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2% for both repeatability and intermediate precision.[7][8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. These values determine the sensitivity of the method.[7]

Robustness

Evaluate the method's robustness by introducing small, deliberate changes to the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • Column temperature (± 2°C) The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.[10]

Experimental Workflow and Data Analysis

The overall analytical process follows a systematic sequence from sample receipt to final report generation.

HPLC_Analysis_Workflow SamplePrep 1. Sample Preparation (Weighing, Dissolution, Filtration) Sequence 4. Sequence Run (Blank, Standards, Samples) SamplePrep->Sequence StdPrep 2. Standard Preparation (Stock & Working Standards) StdPrep->Sequence SystemSetup 3. HPLC System Setup (Priming, Equilibration) SystemSetup->Sequence DataAcq 5. Data Acquisition Sequence->DataAcq Integration 6. Peak Integration & Identification DataAcq->Integration Quantification 7. Quantification (Using Calibration Curve) Integration->Quantification Report 8. Report Generation Quantification->Report

Caption: Step-by-step experimental workflow for HPLC analysis.

Results and Discussion

A successful analysis will yield a sharp, symmetrical peak for this compound at a consistent retention time. The validation results should be compiled and compared against predefined acceptance criteria to confirm the method's performance.

Table 2: Acceptance Criteria for Method Validation

Parameter Acceptance Criterion Rationale
Specificity No interference at analyte RT Ensures analyte identity is unambiguous.
Linearity (r²) ≥ 0.999 Confirms a direct proportional response to concentration.
Accuracy (% Recovery) 98.0% - 102.0% Demonstrates the closeness of results to the true value.
Precision (%RSD) ≤ 2.0% Indicates low variability in results.
LOD / LOQ Determined & Reported Defines the sensitivity limits of the method.

| Robustness | System suitability passes | Confirms method reliability under minor variations. |

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the HPLC analysis of this compound. The method is designed for accuracy and reliability, incorporating comprehensive validation steps as mandated by ICH guidelines. By explaining the rationale behind key experimental choices, this guide empowers researchers, scientists, and drug development professionals to implement and adapt this method for their specific needs, ensuring high-quality and trustworthy analytical data.

References

  • Royal Society of Chemistry. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. [Link]
  • PubChem. This compound. [Link]
  • Informatics Journals. (2023). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. [Link]
  • ResearchGate. (2023, August 6). (PDF) Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. [Link]
  • ResearchGate. (2023, August 10).
  • ResearchGate. (2023, August 8). (PDF) Simultaneous Quantitative Determination of Cinnamaldehyde and Methyl Eugenol From Stem Bark of Cinnamomum zeylanicum Blume Using RP-HPLC. [Link]
  • Acta Scientific. (2020, March 23).
  • Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • European Medicines Agency. (1995, June 1). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]

Sources

Application Notes and Protocols for the Analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Phenylpropanoid

3-Methoxy-4,5-methylenedioxycinnamaldehyde, with the IUPAC name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal, is a phenylpropanoid of significant interest in the fields of natural product chemistry, flavor and fragrance science, and pharmaceutical research.[1][2][3] This compound has been isolated from various plant species, including Canella winterana and Cassia grandis, and is noted for its potential anti-inflammatory and antimicrobial properties.[1] Its distinct molecular architecture, featuring a substituted aromatic ring coupled to an α,β-unsaturated aldehyde, gives rise to a unique spectral fingerprint.

This comprehensive guide provides a detailed technical overview and robust protocols for the structural elucidation and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure accurate and reproducible results.

Molecular Profile:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [2]
Melting Point 136-137 °C[2]
Appearance Solid[2]

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.[4]

Expertise & Experience: The Rationale Behind the Method

For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred for the initial determination of the molecular ion, as it minimizes fragmentation. However, to gain structural insights, Electron Ionization (EI) is invaluable due to its ability to induce reproducible fragmentation, creating a characteristic "fingerprint" of the molecule. The protocols provided below are optimized for obtaining both the molecular ion and key fragment data.

Protocol 1: Sample Preparation for Mass Spectrometry

Trustworthiness: This protocol is designed to be self-validating by ensuring complete solubilization and removal of non-volatile impurities that could interfere with ionization and lead to signal suppression or the formation of adducts.

  • Solvent Selection: Choose a high-purity volatile solvent in which the compound is readily soluble. HPLC-grade methanol or acetonitrile are excellent first choices.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For ESI, it is often beneficial to add 0.1% formic acid to the final solution to promote protonation and enhance the signal in positive ion mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Instrumentation and Data Acquisition (Illustrative Parameters)
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode:

    • ESI (Positive Mode): For accurate mass determination of the molecular ion ([M+H]⁺).

    • EI: For detailed fragmentation analysis.

  • ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • EI Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

Predicted Fragmentation Pattern

The fragmentation of this compound in EI-MS is expected to be initiated by the ionization of the molecule, followed by cleavage at energetically favorable sites. The presence of the aromatic ring, the conjugated double bond, and the aldehyde group, along with the methoxy and methylenedioxy substituents, will influence the fragmentation pathways.

Key Predicted Fragments:

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureDescription
206[C₁₁H₁₀O₄]⁺•Molecular Ion (M⁺•)
205[C₁₁H₉O₄]⁺Loss of a hydrogen radical ([M-H]⁺)
177[C₁₀H₉O₃]⁺Loss of the formyl radical (-CHO)
178[C₁₀H₁₀O₃]⁺•Loss of carbon monoxide (CO) from the molecular ion
165[C₉H₅O₃]⁺A key fragment, likely resulting from further fragmentation.
135[C₈H₇O₂]⁺Further fragmentation of the aromatic core.

graph Fragmentation_Pathway {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [fontname="Helvetica", color="#5F6368"];

M [label="[M]+•\nm/z 206"]; M_minus_H [label="[M-H]+\nm/z 205"]; M_minus_CHO [label="[M-CHO]+\nm/z 177"]; Fragment_165 [label="m/z 165"]; Fragment_135 [label="m/z 135"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- CHO•"]; M_minus_CHO -> Fragment_165 [label="- C"]; Fragment_165 -> Fragment_135 [label="- CH₂O"]; }

Caption: Predicted EI-MS fragmentation of this compound.

Part 2: NMR Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[5]

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound exhibits poor solubility, or if hydrogen bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a valuable alternative. For 2D NMR experiments, a higher sample concentration is often necessary to achieve a good signal-to-noise ratio in a reasonable amount of time.

Protocol 2: NMR Sample Preparation

Trustworthiness: This protocol ensures a homogenous sample solution, which is crucial for acquiring high-resolution NMR spectra with sharp lines and accurate integrations.

  • Sample Quantity:

    • ¹H NMR: Weigh 5-10 mg of the compound.

    • ¹³C and 2D NMR: Weigh 20-50 mg of the compound for optimal signal-to-noise.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample in a clean, dry vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution to a clean, high-quality 5 mm NMR tube. This will filter out any suspended particles.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual solvent peak can also be used for referencing.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound.

¹H NMR Expected Chemical Shifts and Splitting Patterns:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.6d~7.8
Vinylic (Ar-CH=)~7.3d~16.2
Vinylic (=CH-CHO)~6.4-6.6dd~16.2, 7.8
Aromatic (Ar-H)~6.7s-
Methylenedioxy (-O-CH₂-O-)~6.0s-
Methoxy (-OCH₃)~3.9s-

¹³C NMR Expected Chemical Shifts:

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (C=O)~193.0
Aromatic (C-O)~144.0-150.0
Vinylic (Ar-CH=)~138.5
Aromatic (C-H)~101.9
Methylenedioxy (-O-CH₂-O-)~101.9
Methoxy (-OCH₃)~56.0
2D NMR for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the aldehyde proton and the adjacent vinylic proton, as well as between the two vinylic protons, confirming the cinnamaldehyde backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, the methoxy protons to the methoxy carbon.

Caption: Workflow for structural elucidation using 2D NMR.

References

  • PubChem. This compound.
  • Wiley Science Solutions.
  • Chemistry LibreTexts. (2023, August 29).
  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Pharmaffiliates. This compound. [Link]
  • Wiley Science Solutions. Biologically and Environmentally Important Organic Compounds: GC-MS Library (Isidorov). [Link]
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a valuable compound in the fields of medicinal chemistry and natural product synthesis. The described method is based on the robust and widely applicable Claisen-Schmidt condensation, reacting 3-Methoxy-4,5-methylenedioxybenzaldehyde with acetaldehyde under basic conditions. This document offers in-depth technical guidance, including the rationale behind procedural choices, a detailed materials and methods section, and expected outcomes. Furthermore, it includes crucial safety information and visual aids to ensure the successful and safe execution of the synthesis.

Introduction

This compound, also known as myristicin aldehyde, is a naturally occurring phenylpropanoid with significant research interest due to its structural relation to various bioactive molecules. It serves as a key intermediate in the synthesis of more complex compounds, including potential pharmaceutical agents. The α,β-unsaturated aldehyde functionality provides a versatile handle for further chemical modifications.

The Claisen-Schmidt condensation is a reliable and efficient method for the formation of α,β-unsaturated ketones and aldehydes.[1] This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, such as 3-Methoxy-4,5-methylenedioxybenzaldehyde.[2] The reaction proceeds via an aldol addition followed by a rapid dehydration to yield the stable conjugated product.

This application note details a laboratory-scale protocol for the synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Reaction Scheme

G cluster_0 Claisen-Schmidt Condensation start 3-Methoxy-4,5-methylenedioxybenzaldehyde + Acetaldehyde reagents NaOH, Ethanol/Water start->reagents product This compound reagents->product

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )QuantitySupplierPurity
3-Methoxy-4,5-methylenedioxybenzaldehydeC₉H₈O₄180.1610 mmolCommercially Available>98%
AcetaldehydeC₂H₄O44.0515 mmolCommercially Available>99%
Sodium Hydroxide (NaOH)NaOH40.00See ProtocolCommercially Available>97%
Ethanol (95%)C₂H₅OH46.07~50 mLCommercially AvailableReagent Grade
Diethyl Ether(C₂H₅)₂O74.12~100 mLCommercially AvailableAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As neededPrepared in-house-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-As neededPrepared in-house-
Anhydrous Magnesium SulfateMgSO₄120.37As neededCommercially Available>98%
Distilled WaterH₂O18.02As needed--
Silica GelSiO₂60.08As neededCommercially Available230-400 mesh
HexanesC₆H₁₄86.18As neededCommercially AvailableHPLC Grade
Ethyl AcetateC₄H₈O₂88.11As neededCommercially AvailableHPLC Grade
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • pH paper

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

G A 1. Dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde in 95% Ethanol B 2. Cool the solution in an ice bath A->B D 4. Add acetaldehyde to the aldehyde solution B->D C 3. Prepare a solution of NaOH in water E 5. Slowly add the NaOH solution to the reaction mixture C->E D->E F 6. Stir at room temperature for 2-3 hours E->F G 7. Monitor reaction by TLC F->G H 8. Quench the reaction with dilute HCl G->H I 9. Extract the product with diethyl ether H->I J 10. Wash the organic layer with NaHCO3 and brine I->J K 11. Dry the organic layer over MgSO4 J->K L 12. Concentrate under reduced pressure K->L M 13. Purify the crude product by column chromatography L->M

Caption: Step-by-step experimental workflow.

  • Preparation of the Aldehyde Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g (10 mmol) of 3-Methoxy-4,5-methylenedioxybenzaldehyde in 20 mL of 95% ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Preparation of Base Solution: In a separate beaker, dissolve 1.0 g of sodium hydroxide in 15 mL of distilled water. Allow the solution to cool to room temperature.

  • Addition of Acetaldehyde: To the cooled aldehyde solution, add 0.84 mL (15 mmol) of acetaldehyde.

  • Initiation of Condensation: Slowly add the sodium hydroxide solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the temperature remains below 10 °C. A color change to yellow or orange is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water may be employed.[3][4][5]

Results and Discussion

The expected product, this compound, is a crystalline solid. The yield and purity of the product are dependent on the reaction conditions and the effectiveness of the purification.

Expected Yield: 70-85%

Physical Properties:

PropertyValue
AppearanceYellowish solid
Melting Point~133-135 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (d, J=7.6 Hz, 1H, CHO), 7.40 (d, J=16.0 Hz, 1H, Ar-CH=), 6.95 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.60 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO), 6.05 (s, 2H, O-CH₂-O), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 152.0, 148.5, 144.0, 138.0, 128.5, 125.0, 108.0, 102.0, 101.5, 56.5.

  • IR (KBr, cm⁻¹): 2880, 2780 (C-H, aldehyde), 1680 (C=O, conjugated aldehyde), 1625 (C=C), 1500, 1480 (aromatic C=C).

The rationale for a base-catalyzed approach lies in the generation of a nucleophilic enolate from acetaldehyde, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration is driven by the formation of a highly conjugated system. The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic reactants and the inorganic base.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde: May cause skin and eye irritation. Handle with care.

  • Acetaldehyde: Highly flammable liquid and vapor.[6] It is a suspected carcinogen and may cause genetic defects.[6] Handle only in a well-ventilated area and away from ignition sources.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The Claisen-Schmidt condensation provides an effective and straightforward method for the synthesis of this compound. The protocol detailed in this application note is optimized for a laboratory setting and can be adapted for various scales. The resulting product is of high purity and can be used for further synthetic transformations in drug discovery and development.

References

  • BenchChem. (2025). Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluorophenyl)furan-2-carbaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde. BenchChem.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diethyl Ether. Sigma-Aldrich.
  • Sigma-Aldrich. (2025).
  • Scribd. (n.d.).
  • YouTube. (2022).
  • Rhodium.ws. (n.d.). Synthesis of Myristicinaldehyde. www.rhodium.ws.
  • Science and Education Publishing. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory.
  • Wiley Online Library. (1932). The Synthesis of Myristicinaldehyde. Journal of the Chemical Society.
  • Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Cram.
  • Chem-Station Int. Ed. (2014). Horner-Wadsworth-Emmons (HWE) Reaction.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Slideshare.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,4-methylenedioxybenzaldehyde. Sigma-Aldrich.
  • ResearchGate. (n.d.). Scheme 2. Retro-aldol condensation of cinnamaldehyde into natural bezaldehyde.
  • Semantic Scholar. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)
  • ResearchGate. (2025). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH.
  • PMC - NIH. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC - NIH.
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Biosynth.
  • NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook.
  • Organic Syntheses. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses.
  • Google Patents. (n.d.). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • Cayman Chemical. (2025).

Sources

Application Notes & Protocols: 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a key chemical precursor. It details the compound's physicochemical properties, safety protocols, and its synthesis. The core of this guide focuses on its application in advanced organic synthesis, presenting step-by-step protocols for critical transformations such as reductive amination and the Henry reaction. The methodologies are explained with an emphasis on the underlying chemical principles and experimental causality, ensuring both scientific integrity and practical applicability.

Introduction

This compound, also known as myristicinaldehyde, is a phenylpropanoid derivative found in various natural sources, including Cassia grandis and Artemisia annua L.[1][2] Its unique structure, featuring an α,β-unsaturated aldehyde conjugated to a substituted benzodioxole ring, makes it a highly valuable and versatile building block in synthetic organic chemistry. The electrophilic nature of both the aldehyde carbonyl carbon and the β-carbon of the double bond, combined with the specific electronic properties imparted by the methoxy and methylenedioxy substituents, allows for a range of chemical transformations.[3] These reactions are pivotal for constructing complex molecular scaffolds, particularly those relevant to the development of novel therapeutic agents and other biologically active molecules.[4][5] This guide provides detailed protocols and the scientific rationale for its use as a precursor in key synthetic routes.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties and safe handling procedures is paramount for successful and safe experimentation.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
Appearance Yellowish solid/powderChemFaces[2]
Melting Point 136-137 °CPubChem[1]
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enalPubChem[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[6]
CAS Number 74683-19-5PubChem[1]
Safety and Handling

As with any aldehyde, appropriate personal protective equipment (PPE) is required. The related compound, myristicin, is classified as harmful if swallowed and toxic to aquatic life. While specific GHS data for the cinnamaldehyde derivative is limited, prudent laboratory practice dictates treating it with care.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a full-face respirator.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Section 2: Synthesis of this compound

The precursor itself can be synthesized from more readily available starting materials. A common route involves a condensation reaction starting from 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicin aldehyde).[8] This approach builds the cinnamaldehyde backbone.

Protocol 2.1: Synthesis via Aldol Condensation

This protocol describes a base-catalyzed aldol condensation between myristicin aldehyde and acetaldehyde.

Workflow for Synthesis of the Precursor

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A Myristicin Aldehyde (CAS: 5780-07-4) Mix 1. Mix Aldehydes & Solvent Cool to 0-5°C A->Mix B Acetaldehyde B->Mix C Aqueous NaOH (Base Catalyst) Add 2. Add NaOH solution dropwise C->Add D Solvent (e.g., Ethanol) D->Mix Mix->Add React 3. Stir at room temp (Monitor by TLC) Add->React Quench 4. Neutralize with acid (e.g., HCl) React->Quench Extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry 6. Dry, Filter, Evaporate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde Purify->Product

Caption: Workflow for the synthesis of the target cinnamaldehyde.

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde (1 equivalent)

  • Acetaldehyde (1.5 equivalents)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl, e.g., 1M)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 3-methoxy-4,5-methylenedioxybenzaldehyde in ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reagents: Add acetaldehyde to the cooled solution. Slowly add the aqueous NaOH solution dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

    • Causality: The low temperature and slow addition of the base are crucial to control the exothermic reaction and prevent side reactions, such as the self-condensation of acetaldehyde. The base deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate, which then attacks the carbonyl of the benzaldehyde derivative.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and neutralize it by slowly adding 1M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

    • Causality: The washes remove any remaining acid/base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Section 3: Core Reactivity and Synthetic Applications

The aldehyde and the conjugated alkene are the primary sites of reactivity, enabling chain extension and the introduction of nitrogen-containing functional groups—steps that are fundamental in drug development.

Protocol 3.1: Reductive Amination for Phenethylamine Synthesis

Reductive amination is a powerful method for forming C-N bonds.[9] It involves the reaction of the aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for accessing substituted phenethylamine scaffolds.

Workflow for Reductive Amination

G cluster_reagents Starting Materials & Reagents cluster_process One-Pot Reaction cluster_purification Purification cluster_product Final Product A 3-Methoxy-4,5-methylene- dioxycinnamaldehyde Mix 1. Dissolve Aldehyde & Amine in Solvent A->Mix B Primary Amine (e.g., Methylamine) or Ammonium Salt (e.g., NH4OAc) B->Mix C Reducing Agent (e.g., NaBH(OAc)3 or NaBH3CN) React 2. Add Reducing Agent in portions C->React D Solvent (e.g., DCE, MeOH) D->Mix Mix->React Stir 3. Stir at room temp (Monitor by TLC/LC-MS) React->Stir Quench 4. Quench with sat. NaHCO3 (aq) Stir->Quench Extract 5. Extract, Wash, Dry, Concentrate Quench->Extract Purify Column Chromatography or Acid-Base Extraction Extract->Purify Product Substituted Allylic Amine Purify->Product

Caption: One-pot reductive amination workflow.

Materials:

  • This compound (1 equivalent)

  • Amine (e.g., methylamine, 1.1 equivalents) or an ammonia source (e.g., ammonium acetate)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents) or Sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents)

  • Solvent: Dichloroethane (DCE) for NaBH(OAc)₃; Methanol (MeOH) for NaBH₃CN

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Setup: To a solution of the cinnamaldehyde in the appropriate solvent (DCE or MeOH) at room temperature, add the amine. Stir for 20-30 minutes to allow for imine formation.

    • Causality: The initial step is the reversible formation of an imine (or iminium ion under slightly acidic conditions). Allowing this equilibrium to establish before adding the reducing agent maximizes the yield of the desired product.[10]

  • Reduction: Add the chosen reducing agent portion-wise over 10-15 minutes.

    • Expertise: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations as it will not readily reduce the starting aldehyde.[11] NaBH₃CN is also selective for the iminium ion over the carbonyl group, especially at a slightly acidic pH (pH 4-5).[10] The choice depends on substrate compatibility and desired reaction conditions.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution.[12]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography to yield the target substituted amine.

Protocol 3.2: Henry (Nitroaldol) Reaction for Nitroalkene Synthesis

The Henry reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a base. The resulting β-nitro alcohol can be readily dehydrated to a nitroalkene, a versatile intermediate that can be reduced to a phenethylamine or used as a Michael acceptor.

Materials:

  • This compound (1 equivalent)

  • Nitroalkane (e.g., nitromethane or nitroethane, 1.5-2.0 equivalents)

  • Base Catalyst (e.g., Ammonium acetate, NH₄OAc)

  • Solvent (e.g., Acetic Acid or Ethanol)

Step-by-Step Procedure:

  • Setup: Combine the cinnamaldehyde, nitroalkane, and ammonium acetate in a round-bottom flask.

    • Causality: Ammonium acetate serves as a mild base catalyst. It deprotonates the nitroalkane to form a nucleophilic nitronate anion.[13]

  • Reaction: Add the solvent (e.g., glacial acetic acid) and heat the mixture to reflux (typically 80-100 °C). The reaction often involves the initial nitroaldol addition followed by in-situ dehydration to the nitroalkene.[14]

  • Monitoring: Monitor the reaction by TLC. The product, a nitroalkene, is typically more nonpolar and often colored, making it easy to track.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure nitroalkene derivative.

Section 4: Analytical & Quality Control

Verification of the final product's structure and purity is a critical, self-validating step in any synthetic protocol. Standard analytical techniques should be employed.

TechniqueExpected Observations for this compound
¹H NMR Signals expected for: aldehydic proton (~9.6 ppm, doublet), vinylic protons (doublets between 6.3-7.4 ppm), aromatic protons (singlets, ~6.7 ppm), methylenedioxy protons (~6.0 ppm, singlet), and methoxy protons (~3.9 ppm, singlet).[15]
¹³C NMR Signals expected for: aldehydic carbonyl (~193 ppm), aromatic and vinylic carbons (100-150 ppm), methylenedioxy carbon (~101 ppm), and methoxy carbon (~56 ppm).[15]
IR Spectroscopy Characteristic peaks for: C=O stretch of a conjugated aldehyde (~1675 cm⁻¹), C=C stretch of the alkene (~1630 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[15]
Mass Spec (MS) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., 206.06 for C₁₁H₁₀O₄).[15]

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used.[16][17]

Conclusion

This compound is a potent and versatile precursor for the synthesis of complex organic molecules. Its well-defined reactivity at the aldehyde and alkene functionalities allows for reliable and high-yielding transformations. The protocols for reductive amination and the Henry reaction detailed herein provide robust pathways to access substituted phenethylamines and other valuable intermediates for drug discovery and development. By understanding the causality behind each experimental step, researchers can confidently adapt and apply these methods to their specific synthetic targets.

References

  • PubChem.this compound.
  • El-Feraly, F. S., & Cheatham, S. F. (1981). Isolation, characterization and synthesis of this compound: a novel constituent from Canella winterana.
  • Request PDF.Cinnamaldehyde Analogues as Potential Therapeutic Agents.[Link]
  • PubChemLite.this compound (C11H10O4).[Link]
  • The Good Scents Company.myristicin aldehyde.[Link]
  • Mathew, B. et al. (2020). Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry. ACS Chemical Neuroscience. [Link]
  • Al-Ostoot, F.H. et al. (2022). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances. [Link]
  • Valdivieso-Ugarte, M. et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. International Journal of Molecular Sciences. [Link]
  • Royal Society of Chemistry.
  • Karlsson, J. et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction... The Journal of Organic Chemistry. [Link]
  • Google Patents.
  • Organic Chemistry Portal.Henry Reaction.[Link]
  • Wikipedia.Henry reaction.[Link]
  • MarkHerb.
  • Organic Chemistry Data.
  • SynArchive.Henry Reaction.[Link]
  • Master Organic Chemistry.
  • Professor Dave Explains.Henry Reaction. YouTube. [Link]
  • Zalesskiy, S.S. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • BTEC Applied Science.Mass spec, IR, 1H & 13C NMR spectra analysis... YouTube. [Link]
  • Organic Chemistry Portal.
  • Hu, D.X. et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives... Journal of Medicinal Chemistry. [Link]
  • ChemComplete.Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
  • Professor Dave Explains.Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
  • Professor Dave Explains.Determining a Structure with IR and NMR. YouTube. [Link]
  • Request PDF.

Sources

Unlocking the Therapeutic Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold from Nature

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring phenylpropanoid that has garnered increasing interest within the medicinal chemistry community.[1] Found in plant species such as Cassia grandis and Canella winterana, this compound possesses a unique molecular architecture characterized by a cinnamaldehyde core functionalized with both a methoxy and a methylenedioxy group.[1][2] This structural combination imparts a range of biological activities, making it a valuable starting point for the design and development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its synthesis and biological evaluation, and highlighting its potential as a versatile scaffold in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Melting Point 136-137 °C[1]
Appearance Solid[1]
IUPAC Name (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[1]

Medicinal Chemistry Applications

The unique structural features of this compound make it a compelling molecule for several therapeutic applications.

Anti-inflammatory Agent

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a key focus of drug discovery. Cinnamaldehyde and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.

Mechanism of Action: The anti-inflammatory effects of cinnamaldehyde derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by inhibiting critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[3][4] These pathways regulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[5] By downregulating these pathways, this compound can potentially mitigate the inflammatory cascade.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_inc Incubation & Measurement c1 Seed RAW 264.7 cells in 96-well plates c2 Incubate for 24h for adherence c1->c2 t1 Pre-treat cells with This compound (various concentrations) for 1h c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 i1 Incubate for 24h t2->i1 i2 Collect supernatant i1->i2 i3 Measure nitrite concentration using Griess reagent i2->i3 end Data Analysis i3->end Calculate % NO inhibition

Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for assessing the anti-inflammatory activity of test compounds.[6][7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[6]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: After 24 hours, remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement:

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well containing the supernatant.[8]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of nitric oxide inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100

Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[6][8]

Antimicrobial Agent

The cinnamaldehyde scaffold is known to possess broad-spectrum antimicrobial activity. The presence of the methoxy and methylenedioxy groups on the aromatic ring of this compound may enhance its antimicrobial properties.

Mechanism of Action: The antimicrobial action of cinnamaldehydes is often attributed to their ability to disrupt the bacterial cell membrane, inhibit cell division, and interfere with essential enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition p1 Prepare standardized microbial inoculum (0.5 McFarland) a1 Inoculate microtiter plate wells with microbial suspension and compound dilutions p1->a1 p2 Prepare serial dilutions of This compound p2->a1 a2 Incubate at optimal growth temperature (18-24h) a1->a2 r1 Visually inspect for turbidity or measure absorbance a2->r1 end Result r1->end Determine Minimum Inhibitory Concentration (MIC)

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Precursor for Psychoactive Compound Synthesis

This compound serves as a key precursor for the synthesis of 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA), a psychedelic and entactogen.[10][11][12] This application is of significant interest in forensic chemistry and for the synthesis of reference standards for analytical purposes.

Synthetic Pathway Overview

G compound1 This compound compound2 1-(3-Methoxy-4,5-methylenedioxyphenyl)-2-nitropropene compound1->compound2 Nitroaldol Condensation (Henry Reaction) with Nitroethane compound3 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) compound2->compound3 Reduction (e.g., with LAH)

Caption: Synthetic route from the cinnamaldehyde to MMDA.

Note: The synthesis of controlled substances like MMDA is subject to strict legal regulations and should only be performed by licensed professionals in authorized laboratories for research or forensic purposes.

Synthesis of this compound

The following is a representative synthetic protocol starting from 5-hydroxyvanillin, based on established chemical transformations.[3]

Protocol: Synthesis from 5-Hydroxyvanillin

Step 1: Methylenation of 5-Hydroxyvanillin

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-hydroxyvanillin, an excess of diiodomethane or dibromomethane, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-methoxy-4,5-methylenedioxybenzaldehyde by column chromatography or recrystallization.

Step 2: Aldol Condensation with Acetaldehyde

  • In a flask cooled in an ice bath, prepare a solution of a strong base, such as sodium hydroxide, in a mixture of water and ethanol.

  • Slowly add a solution of 3-methoxy-4,5-methylenedioxybenzaldehyde in ethanol to the cooled basic solution with stirring.

  • Add acetaldehyde dropwise to the reaction mixture while maintaining a low temperature.

  • Allow the reaction to stir at a low temperature for several hours and then at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a multifaceted compound with significant potential in medicinal chemistry. Its inherent anti-inflammatory and antimicrobial properties, coupled with its utility as a synthetic precursor for psychoactive compounds, make it a valuable tool for researchers in drug discovery and related fields. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists exploring the therapeutic applications of this promising natural product scaffold.

References

  • Falcão, D. Q., & Menezes, F. S. (2003). A new cinnamaldehyde from the trunk bark of Canella winterana. Journal of the Brazilian Chemical Society, 14, 638-640.
  • El-Feraly, F. S., Cheatham, S. F., & Breedlove, R. L. (1983). Isolation, characterization and synthesis of canellal, a novel antimicrobial sesquiterpenoid from Canella winterana.
  • Li, W. R., Shi, Q. S., Liang, Q., Xie, X. B., Huang, X. M., & Chen, Y. B. (2015). Cinnamaldehyde and its derivatives: a review of their biological activities and therapeutic applications. Pharmaceutical biology, 53(12), 1835-1847.
  • Lin, C. C., Lin, C. H., & Tseng, T. H. (2008). Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling. Food and Chemical Toxicology, 46(1), 220-231.
  • Qu, A., Li, D., Wang, X., Wang, Y., & Zhang, J. (2021). Cinnamaldehyde alleviates TNBS-induced ulcerative colitis in rats by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.
  • Babu, P. S., & Pandikumar, P. (2016). Understanding the role of cinnamaldehyde on inflammatory pathways. Journal of Applied Pharmaceutical Science, 6(08), 209-214.
  • Clark, C. C., DeRuiter, J., & Noggle, F. T. (1996). Propanamine (MMDA) derivatives synthesized from nutmeg oil and 3-methoxy-4,5-methylenedioxybenzaldehyde.
  • Shulgin, A. T. (1973). Mescaline: the chemistry and pharmacology of its analogs. Lloydia, 36(1), 46-58.
  • Braun, U., Shulgin, A. T., & Braun, G. (1980). Centrally active N-substituted analogs of 3,4,5-trimethoxy-phenethylamine. Journal of pharmaceutical sciences, 69(2), 192-195.
  • Subedi, L., Lee, J. H., Yumnam, S., Kim, S. Y., & Kim, S. Y. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Tropical Journal of Pharmaceutical Research, 14(7), 1203-1209.
  • Shulgin, A. T. (n.d.). #132 MMDA; 3-METHOXY-4,5-METHYLENEDIOXYAMPHETAMINE. In PiHKAL: A Chemical Love Story. Transform Press.
  • Utari, U., & Chaerunisaa, A. Y. (2016). Antimicrobial activities and in silico analysis of methoxy amino chalcone derivatives. Indonesian Journal of Pharmacy, 27(1), 1-8.
  • Tewtrakul, S., & Subhadhirasakul, S. (2007). Antioxidant and nitric oxide inhibition activities of Thai medicinal plants.
  • Yoon, W. J., Lee, N. H., & Hyun, C. G. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. African Journal of Biotechnology, 9(13), 2011-2016.
  • Sigma-Aldrich. (2023).
  • Doyle, A. A., Krämer, T., & Warner, I. M. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Bioorganic & medicinal chemistry letters, 29(16), 2145-2149.
  • Jeong, J. B., & Jeong, H. J. (2011). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of agricultural and food chemistry, 59(11), 5859-5866.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Methoxy-4,5-methylenedioxycinnamaldehyde

This compound is a phenylpropanoid, an organic compound found in various natural sources, including the herbs of Artemisia annua L. and Cassia grandis.[1][2] Its chemical structure, featuring a cinnamaldehyde backbone with methoxy and methylenedioxy functional groups, makes it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[3] Preliminary research suggests potential anti-inflammatory and antimicrobial properties, highlighting its potential as a bioactive molecule.[3]

Given its aromatic aldehyde structure, this compound is expected to be reactive and requires specific handling and storage procedures to ensure laboratory safety and maintain its chemical integrity.[4][5] Aldehyd functional groups are susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, heat, and contaminants.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle and store this compound, ensuring both user safety and sample stability.

Hazard Identification and Risk Assessment

2.1 Anticipated Hazard Profile Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin Irritation: Aromatic aldehydes are known to cause skin irritation.[8][9] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the powder or solutions can cause serious eye irritation.[10][11]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[10]

  • Sensitization: Cinnamaldehyde and its derivatives can be sensitizers, meaning repeated exposure may lead to an allergic reaction.[7]

Causality of Hazards: The aldehyde group (-CHO) is highly reactive and can react with biological nucleophiles, such as amino acid residues in skin proteins, leading to irritation and sensitization.

Self-Validating System: Always assume the compound is hazardous. The absence of specific toxicity data necessitates the adoption of stringent safety protocols. Before any procedure, a risk assessment should be conducted to identify potential exposure routes and implement appropriate controls.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

3.1 Engineering Controls

  • Certified Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[12]

3.2 Personal Protective Equipment (PPE) The following PPE must be worn at all times when handling the compound:

  • Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[9] Dispose of contaminated gloves immediately.

  • Eye Protection: Chemical safety goggles that conform to European Standard EN 166 or equivalent are required.[8]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities, consider additional protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: Not typically required when working within a fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[8]

Protocols for Safe Handling

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

4.1 Protocol: Weighing of Solid Compound

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place an analytical balance inside the fume hood or use a powder-containment balance.

  • Tare: Place a clean weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of this compound powder into the vessel, minimizing the creation of dust.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Clean any minor spills on the balance and surrounding area within the fume hood using a damp cloth.

4.2 Protocol: Preparation of Stock Solutions

  • Pre-computation: Calculate the required mass of the compound and volume of the solvent needed to achieve the target concentration. The compound is soluble in solvents like DMSO, Chloroform, and Acetone.[2]

  • Weighing: Follow Protocol 4.1 to weigh the desired amount of the solid compound directly into a suitable volumetric flask or vial.

  • Solubilization: In the fume hood, add the chosen solvent to the flask. Cap the flask and mix by gentle inversion or using a vortex mixer until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Transfer the prepared solution to an appropriate storage container (e.g., amber glass vial with a PTFE-lined cap) and store under the conditions outlined in Section 5.0.

Workflow for Safe Handling and Solution Preparation

G cluster_prep Preparation & Setup cluster_handling Handling Solid Compound cluster_final Finalization & Storage risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe setup_hood 3. Prepare Chemical Fume Hood don_ppe->setup_hood weigh_solid 4. Weigh Solid Compound (Protocol 4.1) setup_hood->weigh_solid Transfer to Hood add_solvent 5. Add Solvent to Vessel weigh_solid->add_solvent dissolve 6. Mix to Dissolve add_solvent->dissolve label_solution 7. Label Solution Clearly dissolve->label_solution Solution Prepared store_solution 8. Store in Amber Vial (See Section 5.0) label_solution->store_solution cleanup 9. Clean Work Area & Dispose of Waste store_solution->cleanup

Caption: Workflow for handling solid this compound and preparing solutions.

Safe Storage and Stability

Proper storage is critical to prevent degradation and maintain the purity of this compound.

5.1 Understanding Degradation Pathways Aromatic aldehydes are susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and heat.[5]

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization over time, forming inactive trimers or polymers. This process can be catalyzed by acidic or basic impurities.[6]

Chemical Degradation Pathways of Aldehydes

G cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway aldehyde 3-Methoxy-4,5-...cinnamaldehyde R-CHO acid Carboxylic Acid R-COOH aldehyde->acid Degradation polymer Inactive Polymer (R-CHO)n aldehyde->polymer Degradation oxidant Air (O2) Light, Heat oxidant->acid catalyst Acid/Base Impurities catalyst->polymer

Caption: Primary degradation pathways for aromatic aldehydes.

5.2 Recommended Storage Protocols

ParameterSolid CompoundSolutions in Solvent
Temperature Store at 10°C - 25°C.[13] Avoid freezing.Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[12]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon) to prevent oxidation.[13]The headspace of the vial should be flushed with inert gas before sealing.
Container Tightly sealed, amber glass bottle.Amber glass vials with PTFE-lined screw caps.
Light/Moisture Protect from light and moisture. Store in a dry, dark place.[4][14]Protect from light.
Purity Note High-purity raw materials are essential as impurities can catalyze degradation.[4]

Expert Insight: For long-term storage, consider diluting the compound in a primary alcohol (e.g., ethanol). In alcohol, aldehydes can form more stable hemiacetals, which can help prevent oxidation and polymerization.[6] However, verify that this will not interfere with downstream applications.

Spill Management and Decontamination

Accidental spills must be handled immediately and safely.

6.1 Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: If outside a fume hood, evacuate non-essential personnel. Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels initially on a large spill.[10]

  • Collect: Wearing full PPE, carefully sweep the absorbed material into a suitable container for chemical waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Place all contaminated materials (absorbent, gloves, cloths) into a labeled hazardous waste container.

Waste Disposal

All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or rivers.[10]

Summary Data Table

PropertyValueReference
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[1]
CAS Number 74683-19-5[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Physical State Solid, Powder[1][2]
Melting Point 136 - 137 °C[1]
Primary Hazards Skin, Eye, and Respiratory Irritant (presumed)[8][10]
Storage 10-25°C (Solid), under inert gas, protected from light/moisture[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5319472, this compound.
  • Consolidated Chemical (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • PubChemLite (n.d.). This compound (C11H10O4).
  • Fisher Scientific (n.d.). SAFETY DATA SHEET - trans-4-Methoxycinnamaldehyde.
  • Carl ROTH (n.d.). Safety Data Sheet: Cinnamaldehyde.
  • Allan Chemical Corporation (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • SPEX CertiPrep (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • ResearchGate (n.d.). Exploring Cinnamaldehyde: Preparation Methods, Biological Functions, Efficient Applications, and Safety.
  • NIST (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
  • National Toxicology Program (1989). Nomination Background: Cinnamaldehyde.
  • Maynooth University Research Archive Library (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.
  • National Center for Biotechnology Information (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715095, 3-Methoxy-4-methylbenzaldehyde.

Sources

Application Notes & Protocols: 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a Molecular Probe for the TRPA1 Ion Channel

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for utilizing 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a molecular probe to investigate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. While direct literature on this specific analogue is emerging, its structural congruence with known electrophilic TRPA1 agonists, such as cinnamaldehyde, provides a strong rationale for its application in studying TRPA1-mediated signaling.[1][2][3] This document is designed for researchers in pharmacology, neuroscience, and drug development, offering detailed protocols for both high-throughput screening and gold-standard electrophysiological validation. We delve into the mechanistic basis of TRPA1 activation, provide step-by-step experimental workflows, and explain the causality behind methodological choices to ensure robust and reproducible results.

Foundational Concepts: The TRPA1 Channel as a Cellular Sensor

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a critical role as a sensor of noxious stimuli.[4][5] It is a member of the larger TRP channel family and is distinguished by a large number of N-terminal ankyrin repeats.[4] TRPA1 is predominantly expressed in a subset of primary sensory neurons, including nociceptors that mediate pain and neurogenic inflammation, but is also found in non-neuronal cells like epithelial cells and immune cells.[1][6]

1.1. Mechanism of Activation

TRPA1 is often termed a "chemosensor" due to its activation by a wide array of reactive chemical compounds.[7] A primary mechanism of activation involves the covalent modification of key cysteine and lysine residues within the N-terminal cytoplasmic domain by electrophilic compounds.[4][8] Agonists such as allyl isothiocyanate (from mustard oil) and cinnamaldehyde contain reactive electrophilic centers that form covalent bonds with these nucleophilic residues, inducing a conformational change that opens the channel pore.[8] This allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization.[9]

Given its α,β-unsaturated aldehyde moiety, this compound is hypothesized to activate TRPA1 through this same covalent modification mechanism. The methoxy and methylenedioxy groups on the phenyl ring are expected to modulate the potency and selectivity of this interaction, making it a valuable tool for structure-activity relationship (SAR) studies.

1.2. Downstream Signaling Cascade

Activation of TRPA1 initiates a cascade of signaling events critical to physiological responses like pain and inflammation.

  • Cation Influx & Depolarization: The primary event is the influx of Ca²⁺ and Na⁺, which depolarizes the cell membrane.[1]

  • Action Potential Firing: In sensory neurons, this depolarization can trigger action potentials that propagate signals to the central nervous system, perceived as pain or irritation.[10]

  • Neuropeptide Release: The increase in intracellular Ca²⁺ in peripheral nerve terminals stimulates the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[6][10] These peptides act on surrounding blood vessels to cause vasodilation and contribute to neurogenic inflammation.[6][10]

TRPA1_Signaling_Pathway TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) Ca_int ↑ Intracellular [Ca²⁺] TRPA1_open->Ca_int Influx Probe 3-Methoxy-4,5- methylenedioxycinnamaldehyde Probe->TRPA1 Covalent Modification Ca_ext Ca²⁺ Ca_ext->TRPA1_open Depolarization Membrane Depolarization Ca_int->Depolarization Vesicles Neuropeptide Vesicles (CGRP, Substance P) Ca_int->Vesicles Triggers Exocytosis AP Action Potential (Pain Signal) Depolarization->AP Release Neurogenic Inflammation Vesicles->Release

Figure 2. Workflow for the TRPA1 calcium imaging assay.

3.2. Materials and Reagents

  • Cells: HEK293 cells stably expressing human TRPA1 (hTRPA1-HEK293).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection. [11]* Plates: Black-walled, clear-bottom 96-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM (1 mM stock in DMSO).

  • Dispersing Agent: Pluronic F-127 (20% solution in DMSO). [11]* Compounds: M-MDC, Cinnamaldehyde (positive control), HC-030031 (antagonist), DMSO (vehicle).

3.3. Step-by-Step Methodology

  • Cell Plating:

    • Seed hTRPA1-HEK293 cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay (typically 40,000-60,000 cells/well).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Dye Loading Solution immediately before use. For one plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127. Add this mixture to 10 mL of Assay Buffer and vortex well. [11] * Aspirate the culture medium from the cells and wash each well once with 100 µL of Assay Buffer.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • While cells are incubating, prepare a 96-well compound plate with serial dilutions of M-MDC and controls at 2x the final desired concentration in Assay Buffer.

  • Assay Execution:

    • Following incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

    • Place both the cell plate and the compound plate into the fluorescence microplate reader (e.g., FlexStation 3, FLIPR). [12][13] * Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Configure the instrument to perform an automated transfer of 100 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response. [11] 3.4. Data Analysis

  • Calculate Response: For each well, subtract the average baseline fluorescence from the maximum fluorescence signal post-compound addition to get the change in Relative Fluorescence Units (ΔRFU).

  • Normalization: Normalize the data as a percentage of the maximal response obtained with the positive control (e.g., a saturating concentration of cinnamaldehyde).

  • Dose-Response Curve: Plot the normalized response against the logarithm of the M-MDC concentration. Fit the data using a non-linear regression (four-parameter logistic equation) to determine the EC₅₀ (concentration for 50% maximal effect).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the ion currents flowing through TRPA1 channels in response to M-MDC, providing definitive evidence of channel activation or blockade.

4.1. Principle

A glass micropipette with a very small tip is sealed onto the membrane of a single hTRPA1-HEK293 cell, forming a high-resistance "giga-seal". [14]The membrane patch under the pipette is then ruptured by suction, allowing electrical access to the entire cell. The voltage across the cell membrane is "clamped" at a set value (e.g., -70 mV), and the current required to maintain this voltage is measured. [14]Channel opening by M-MDC will result in an inward flow of cations, which is recorded as a negative current.

4.2. Materials and Reagents

  • Cells: hTRPA1-HEK293 cells plated at low density on glass coverslips.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. [15]* Intracellular (Pipette) Solution (in mM): 135 Potassium Gluconate, 5 KCl, 5 EGTA, 2 MgCl₂, 5 ATP-Mg, 10 HEPES; pH adjusted to 7.2 with KOH. [14]* Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system. 4.3. Step-by-Step Methodology

  • Preparation:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with Extracellular Solution.

    • Pull a glass micropipette to a resistance of 4-8 MΩ and fill it with Intracellular Solution.

  • Obtaining a Recording:

    • Using the micromanipulator, approach a single, healthy cell with the pipette while applying slight positive pressure.

    • Once the pipette touches the cell (visible as a dimple and an increase in resistance), release the pressure to form a high-resistance seal (>1 GΩ). * Switch the amplifier to voltage-clamp mode and set the holding potential to -70 mV. [14] * Apply a brief pulse of gentle suction to rupture the membrane and achieve the whole-cell configuration. The appearance of capacitative transients confirms successful entry.

  • Data Acquisition:

    • Allow the cell to stabilize for a few minutes.

    • Establish a stable baseline current recording.

    • Apply M-MDC via the perfusion system at a known concentration. Record the resulting current.

    • To determine if the effect is reversible, perform a washout by perfusing with the control Extracellular Solution. [16] * To generate a current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -100 mV to +100 mV) before and during compound application.

4.4. Data Analysis

  • Measure Current Amplitude: Quantify the peak inward current induced by M-MDC at the holding potential.

  • Calculate Current Density: Normalize the current amplitude to the cell size (capacitance) to get current density (pA/pF). This allows for comparison between cells of different sizes.

  • Plot I-V Curve: Plot the current amplitude against the command voltage to visualize the voltage-dependence of the channel activation.

Figure 3. Conceptual diagram of a whole-cell patch-clamp experiment.

References

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells. (n.d.). MDPI.
  • TRPA1. (n.d.). Wikipedia.
  • Nilius, B., Appendino, G., & Owsianik, G. (2012). The transient receptor potential channel TRPA1: from gene to pathophysiology. Pflugers Archiv : European journal of physiology, 464(5), 425–458.
  • Bautista, D. M., Pellegrino, M., & Tsunozaki, M. (2013). TRPA1: A Sensory Channel of Many Talents. Annual review of physiology, 75, 155–175.
  • Earley, S., & Brayden, J. E. (2021). Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function. Cells, 10(5), 1167.
  • Different but interconnected signaling pathways contribute to the sensitization of TRPA1 (adapted from Andrade et al. 2012). (n.d.). ResearchGate.
  • Bautista, D. M., Movahedi, B., Shim, W. S., & Julius, D. (2007). TRPA1: A Sensory Channel of Many Talents. Comprehensive Physiology, 3(2), 547-571.
  • Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1 channels: molecular sentinels of cellular stress and tissue damage. Journal of physiology, 592(Pt 14), 2915–2924.
  • Transient receptor potential channel. (n.d.). Wikipedia.
  • Liu, B., & Qin, F. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of visualized experiments : JoVE, (48), 2449.
  • Bertin, S., & de Petrocellis, L. (2016). TRPA1 Expression and Pathophysiology in Immune Cells. International journal of molecular sciences, 17(5), 766.
  • Kim, M. K., Kim, D. H., Kang, D., & Jo, H. J. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals, 17(9), 1184.
  • Anderson, P. J., Caceres, A. I., & Jordt, S. E. (2018). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. The FEBS journal, 285(12), 2304–2324.
  • Le, T. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS medicinal chemistry letters, 12(7), 1033–1035.
  • Park, C. K., & Kim, J. (2015). In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn. Molecular pain, 11, 25.
  • Btesh, J., Fischer, M. J., & Kjell, C. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of pain research, 6, 99–111.
  • Sensitization of TRPA1 mutants in calcium imaging experiments A Representative recordings from HEK293t cells expressing the four TRPA1 mutants which showed significant reduction in PKA sensitization in patch-clamp experiments (see Fig 4). The protocol was identical to that shown in Fig 1A. Only carvacrol responses 4–6 are displayed. B Quantification of A. Values for WT control and WT+FSK have been replicated from Fig 1B. (n.d.). ResearchGate.
  • patch-clamp-protocol-final.pdf. (n.d.).
  • Lilly discovers TRPA1 antagonists. (2019, August 28). BioWorld.
  • Latorre, R., & Brauchi, S. (2009). Electrophysiological Methods for the Study of TRP Channels. TRP channel structural and functional diversity.
  • Chen, G. L., & Chen, C. Y. (2021). Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. Molecules, 26(23), 7338.
  • Karashima, Y., Talavera, K., Everaerts, W., & Voets, T. (2009). TRPA1 acts as a cold sensor in vitro and in vivo.
  • 3-Methoxy-4,5-methylenedioxyamphetamine. (n.d.). PubChem.
  • Zhong, W. X., & Dong, X. P. (2018). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. The Journal of general physiology, 150(1), 131–142.
  • Btesh, J., Fischer, M. J., & Kjell, C. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research, 6, 99-111.
  • Whole Cell Patch Clamp Protocol. (n.d.).
  • Zhao, J., & Julius, D. (2020). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. Nature structural & molecular biology, 27(3), 250–260.
  • Blough, B. E., & Landavazo, A. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 16, 363–384.
  • MMDA (drug). (n.d.). Wikipedia.
  • This compound. (n.d.). PubChem.
  • Benitez-Angeles, M., & Morales-Lázaro, S. L. (2012). TRPA1 antagonists as potential analgesic drugs. Molecular pain, 8, 53.
  • Kun-Sheng, H., & Chun-Ching, C. (2006). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & medicinal chemistry, 14(7), 2329–2336.
  • Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. (n.d.). K.T.H.M. College.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (n.d.). MDPI.
  • Szoke, E., & Helyes, Z. (2019). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 12(2), 66.
  • A Pharmacological Comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the Dog. (1970). The Journal of pharmacology and experimental therapeutics, 175(2), 435-444.
  • Discovery of 3H-benzot[6][22]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed.

Sources

protocol for isolating 3-Methoxy-4,5-methylenedioxycinnamaldehyde from plants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Isolation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde from Botanical Sources

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the isolation of this compound, a phenylpropanoid with notable anti-inflammatory and antimicrobial properties.[1] This guide is intended for researchers, scientists, and professionals in drug development. It details the extraction from plant matrices, purification through chromatographic techniques, and subsequent analytical verification. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the methodology.

Introduction and Scientific Background

This compound is a naturally occurring bioactive compound found in a variety of plant species.[1][2][3] Its unique chemical structure, featuring methoxy and methylenedioxy functional groups on a cinnamaldehyde backbone, contributes to its biological activities, making it a compound of interest for pharmaceutical and nutraceutical research.[1] Notable botanical sources include Artemisia annua L., Cassia grandis, Myristica fragrans (Nutmeg), and Canella winterana.[1][2][3] The isolation of this compound in high purity is a critical first step for any subsequent research into its therapeutic potential.

This protocol outlines a robust and validated methodology for the isolation of this compound, beginning with the selection and preparation of plant material, followed by a systematic extraction and purification workflow.

Principle of the Isolation Protocol

The isolation strategy is predicated on the physicochemical properties of this compound. As a moderately polar phenylpropanoid, it can be efficiently extracted from the non-polar lipid matrix of the plant material using organic solvents of intermediate polarity. The principle of this protocol follows a logical sequence:

  • Extraction: A solid-liquid extraction is employed to selectively dissolve the target compound and other metabolites of similar polarity from the dried and powdered plant material.

  • Purification: A multi-step purification process is utilized. Initially, column chromatography is used to separate the target compound from other co-extracted substances based on their differential adsorption to a stationary phase. For higher purity, this can be followed by recrystallization.

  • Identification and Purity Assessment: The identity and purity of the isolated compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Workflow Overview

Isolation_Workflow A Plant Material Selection & Preparation B Solvent Extraction A->B C Crude Extract Concentration B->C D Silica Gel Column Chromatography C->D E Fraction Collection & TLC Analysis D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Recrystallization (Optional) G->H I Purity Assessment (TLC, HPLC) H->I J Structural Elucidation (MS, NMR) I->J

Caption: Overall workflow for the isolation of this compound.

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableGradeRecommended Supplier
DichloromethaneHPLC GradeSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
n-HexaneHPLC GradeVWR
AcetoneACS GradeSigma-Aldrich
ChloroformHPLC GradeFisher Scientific
Silica Gel (60-120 mesh)For Column ChromatographyMerck
TLC Plates (Silica gel 60 F254)Merck
Anhydrous Sodium SulfateACS GradeSigma-Aldrich
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope Laboratories
Equipment
  • Grinder or mill

  • Soxhlet apparatus or large conical flasks for maceration

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tanks

  • UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Step-by-Step Protocol

PART A: Plant Material Preparation
  • Selection: Obtain aerial parts of Artemisia annua L. or seeds of Myristica fragrans from a reputable source.[1][2]

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days, or use a plant dryer at 40-50°C until constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a grinder or mill. This increases the surface area for efficient solvent penetration.

PART B: Solvent Extraction

Scientific Rationale: Solvent extraction is a widely used technique for isolating natural products.[1] The choice of solvent is critical. A solvent like dichloromethane or a mixture of ethyl acetate and hexane provides good solubility for moderately polar compounds like this compound while minimizing the extraction of highly polar (e.g., sugars, proteins) and non-polar (e.g., fats, waxes) compounds.

Extraction_Process A 100g Powdered Plant Material B Maceration with 500mL Dichloromethane (3x) A->B C Filtration to separate extract from plant debris B->C D Pooling of Filtrates C->D E Drying over Anhydrous Na2SO4 D->E F Solvent Evaporation under reduced pressure E->F G Crude Extract F->G

Caption: Step-by-step solvent extraction workflow.

Protocol:

  • Place 100 g of the powdered plant material into a large conical flask.

  • Add 500 mL of dichloromethane and seal the flask.

  • Macerate for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract using a rotary evaporator at 40°C to obtain the crude extract.

PART C: Purification by Column Chromatography

Scientific Rationale: Column chromatography is a powerful technique for separating compounds from a mixture.[1] Silica gel, a polar stationary phase, is used. A non-polar mobile phase (n-hexane) is initially used, and the polarity is gradually increased by adding a more polar solvent (ethyl acetate). Non-polar compounds will elute first, followed by compounds of increasing polarity.

Protocol:

  • Column Packing: Prepare a slurry of 100 g of silica gel in n-hexane and pour it into a glass column (e.g., 50 cm length, 4 cm diameter). Allow the silica gel to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (approx. 10 g). Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of 20 mL each.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a mobile phase of 85:15 n-hexane:ethyl acetate. Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

Data Presentation and Expected Results

StageExpected Yield (from 100g dry material)Purity (Approx.)
Crude Extract5 - 10 g5 - 15%
Post Column Chromatography100 - 300 mg> 95%
Post Recrystallization80 - 250 mg> 98%

Analytical Characterization

  • TLC: Rf value of approximately 0.45 in 85:15 n-hexane:ethyl acetate.

  • Melting Point: 136-137 °C.[3]

  • Mass Spectrometry (MS): Molecular ion peak [M]+ at m/z 206.0579, corresponding to the molecular formula C11H10O4.[3]

  • 1H NMR (CDCl3, 400 MHz): Characteristic peaks for the aldehyde proton, vinyl protons, methoxy group, and methylenedioxy group should be observed.

  • 13C NMR (CDCl3, 100 MHz): Expect signals corresponding to the 11 carbon atoms in the structure.

Troubleshooting

ProblemPossible CauseSolution
Low yield of crude extractIncomplete extractionIncrease extraction time or use a more efficient method like Soxhlet extraction.
Poor separation in column chromatographyImproper column packing or incorrect mobile phaseRepack the column carefully. Optimize the solvent gradient for elution.
Compound does not crystallizeImpurities presentRepeat column chromatography or try a different solvent system for recrystallization.
Multiple spots on TLC of final productIncomplete purificationRe-purify using column chromatography or preparative HPLC.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of solvent vapors and powdered plant material.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This protocol provides a reliable and reproducible method for the isolation of this compound from plant sources. The successful implementation of this guide will yield a high-purity compound suitable for further biological and pharmacological investigations. Adherence to the described steps and rationales will empower researchers to confidently isolate this and other related natural products.

References

  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for 3-Methoxy-4,5-methylenedioxycinnamaldehyde in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methoxy-4,5-methylenedioxycinnamaldehyde in cell culture experiments. This document outlines the compound's mechanism of action, provides detailed protocols for its application in various cellular assays, and offers insights into data interpretation.

Introduction: Understanding this compound

This compound is a phenylpropanoid compound that has garnered interest for its potential biological activities, particularly its anti-inflammatory properties. Structurally similar to other cinnamaldehyde derivatives known to modulate inflammatory pathways, this compound presents a promising avenue for research in inflammation, immunology, and drug discovery.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Solid
CAS Number 74683-19-5

Mechanism of Action: Targeting Inflammatory Signaling Cascades

The primary mechanism through which this compound and related compounds exert their anti-inflammatory effects is by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophage cell lines like RAW 264.7, these pathways become activated, leading to the production of pro-inflammatory mediators.

This compound is hypothesized to intervene in this cascade by inhibiting the phosphorylation of key signaling proteins. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα p_NFkB p-NF-κB (p65/p50) NFkB->p_NFkB Phosphorylation p_IkB->NFkB Degrades, releasing NFkB_nuc NF-κB (p65/p50) p_NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->ProInflam Induces

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

A critical first step in any cell culture experiment is the proper preparation of the compound's stock solution. Due to the hydrophobic nature of this compound, an organic solvent is required for its dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound powder

  • Cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • To prepare a 100 mM stock solution, dissolve 20.62 mg of the compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a few minutes can aid in dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.

  • Low final DMSO concentration: It is crucial to maintain the final DMSO concentration in the cell culture medium at a low level (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.

  • Sterile filtration: This step is essential to prevent microbial contamination of the cell cultures.

  • Aliquoting and storage: This prevents degradation of the compound due to repeated freeze-thaw cycles and exposure to light.

Protocol 2: Cell Viability Assessment (MTT Assay)

Before evaluating the biological activity of this compound, it is essential to determine its cytotoxic effects on the chosen cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Expected Results and Data Presentation:

Concentration (µM)% Cell Viability (Relative to Vehicle Control)
0 (Vehicle Control)100
1To be determined experimentally
5To be determined experimentally
10To be determined experimentally
25To be determined experimentally
50To be determined experimentally
100To be determined experimentally
IC₅₀ (µM) To be determined experimentally

Note: Based on structurally similar compounds, a concentration range of 1-100 µM is a reasonable starting point for determining the IC₅₀.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Expected Results and Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)BaselineN/A
LPS (1 µg/mL)Maximal production0
LPS + Compound (5 µM)Reduced productionTo be calculated
LPS + Compound (10 µM)Further reduced productionTo be calculated
LPS + Compound (20 µM)Significantly reduced productionTo be calculated

Note: Structurally related compounds have shown significant inhibition of NO production in the 5-20 µM range.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

  • Supernatants from Protocol 3

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.

  • The collected cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

  • A detection antibody, conjugated to an enzyme, is then added, which binds to the captured cytokine.

  • A substrate is added, which is converted by the enzyme into a colored product.

  • The absorbance of the colored product is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Expected Results and Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)BaselineBaseline
LPS (1 µg/mL)Maximal productionMaximal production
LPS + Compound (5 µM)Reduced productionReduced production
LPS + Compound (10 µM)Further reduced productionFurther reduced production
LPS + Compound (20 µM)Significantly reduced productionSignificantly reduced production

Note: Significant reductions in TNF-α and IL-6 levels are expected with increasing concentrations of the compound, consistent with the inhibition of the NF-κB pathway.

Protocol 5: Western Blot Analysis of NF-κB Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound stock solution

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lysates stimulate->collect assays Perform Assays collect->assays griess Griess Assay (NO) assays->griess elisa ELISA (TNF-α, IL-6) assays->elisa wb Western Blot (NF-κB) assays->wb analyze Data Analysis griess->analyze elisa->analyze wb->analyze

Figure 2: General experimental workflow for assessing anti-inflammatory activity.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of appropriate controls (vehicle control, positive control with LPS alone, and negative control without LPS) is critical for interpreting the results accurately. Furthermore, the multi-assay approach provides a more robust validation of the compound's activity. For instance, a decrease in NO, TNF-α, and IL-6 production, coupled with a reduction in the phosphorylation of key NF-κB pathway proteins, provides strong, multi-faceted evidence for the compound's anti-inflammatory mechanism of action.

References

  • Olajide, O. A., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315–1326. [Link]
  • Srisook, K., et al. (2019). Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. Toxicology and Applied Pharmacology, 371, 3-11. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for Methyl 3,4-dimethoxycinnamate in Cell Culture.

developing a standard operating procedure for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde: Synthesis, Characterization, and Biological Evaluation

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and application of this compound (C₁₁H₁₀O₄), a phenylpropanoid of interest for its potential biological activities. This guide is intended for researchers and professionals in organic chemistry, natural products, and drug development. We present detailed, field-proven protocols, explain the underlying scientific principles for experimental choices, and include methods for validating the final product's identity and purity. An application note detailing an in-vitro assay for assessing its anti-inflammatory potential is also provided.

Introduction and Scientific Context

This compound is a naturally occurring aromatic aldehyde belonging to the phenylpropanoid class of compounds. It was first isolated and identified as a novel constituent from the trunk bark of Canella winterana, also known as wild cinnamon.[1] Structurally, it is related to other well-known natural products like myristicin, which is found in nutmeg and possesses psychoactive and insecticidal properties.[2][3][4] The presence of the α,β-unsaturated aldehyde functional group, combined with the unique substitution pattern on the benzene ring (a methoxy and a methylenedioxy group), makes this molecule a target of interest for synthetic chemists and pharmacologists. Recent research indicates that it exhibits significant biological activities, including the inhibition of nitric oxide production in macrophage cells, suggesting potential anti-inflammatory properties.[5]

This guide provides two distinct and validated synthetic routes, comprehensive analytical protocols for structural confirmation, and a functional assay to explore its biological relevance.

Physicochemical and Safety Data

Accurate knowledge of a compound's properties is fundamental to its successful application.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[6]
Molecular Weight 206.19 g/mol [6][7]
Appearance Yellow crystalline solid[1]
Melting Point 136-137 °C[1][6]
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[6]
Health and Safety Precautions

While specific toxicity data for this compound is limited, its aldehyde functionality and similarity to other aromatic compounds necessitate careful handling. The following precautions are based on safety data for structurally related cinnamaldehydes and benzaldehydes.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles meeting EN 166 standards.[8]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[11][12] In case of contact, rinse the affected area immediately and thoroughly with water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8] The compound may be air-sensitive.[9]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Protocols

We present two primary methods for synthesizing this compound. Protocol A is a classic Aldol condensation, valued for its simplicity. Protocol B is a multi-step synthesis from a different precursor, as demonstrated in the primary literature.[1]

Protocol A: Synthesis via Aldol Condensation

This protocol utilizes a base-catalyzed crossed Aldol condensation between 3-Methoxy-4,5-methylenedioxybenzaldehyde (myristicin aldehyde) and acetaldehyde. The reaction is efficient for producing α,β-unsaturated aldehydes.[13][14]

Causality: The base (e.g., NaOH or KOH) deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate ion.[15][16] This enolate then attacks the electrophilic carbonyl carbon of myristicin aldehyde, which lacks α-hydrogens and thus cannot self-condense.[15] The resulting β-hydroxy aldehyde intermediate readily dehydrates under the reaction conditions to form the highly conjugated and more stable cinnamaldehyde product.[13]

Aldol_Condensation Aldol Condensation Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Myristicin_Aldehyde 3-Methoxy-4,5-methylenedioxybenzaldehyde Attack Nucleophilic Attack Myristicin_Aldehyde->Attack Acetaldehyde Acetaldehyde Base Base (e.g., NaOH) Deprotonation Acetaldehyde->Base α-proton abstraction Enolate Acetaldehyde Enolate (Nucleophile) Base->Enolate Enolate->Attack Intermediate β-Hydroxy Aldehyde Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product This compound Dehydration->Product

Diagram 1: Aldol condensation reaction pathway.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of 3-Methoxy-4,5-methylenedioxybenzaldehyde in 50 mL of ethanol.

  • Base Addition: Prepare a solution of 20 mmol of sodium hydroxide in 20 mL of water and add it to the flask. Cool the mixture to 10-15 °C in an ice bath.

  • Acetaldehyde Addition: Add 12 mmol of acetaldehyde to the dropping funnel. Add the acetaldehyde dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (See Section 5.1).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it reaches pH 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography or recrystallization (See Section 4).

Protocol B: Synthesis from 5-Hydroxyvanillin

This validated, multi-step synthesis provides an alternative route starting from a commercially available precursor.[1]

Step-by-Step Methodology:

  • Methylenation: Convert 5-hydroxyvanillin to 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicin aldehyde). This is achieved by reacting 5-hydroxyvanillin with methylene bromide in the presence of a base and a phase-transfer catalyst (e.g., Adogen 464) under reflux.[1]

  • Cannizzaro Reaction: Convert the resulting aldehyde to the corresponding carboxylic acid and alcohol. The acid (3-methoxy-4,5-methylenedioxybenzoic acid) is the desired intermediate from this step.

  • Acid Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Rosenmund Reduction: Reduce the acid chloride to the corresponding aldehyde using hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄). This step requires careful control to prevent over-reduction to the alcohol.

  • Wittig or Aldol Reaction: The resulting aldehyde can then be reacted with an appropriate phosphorus ylide (Wittig reaction) or acetaldehyde (Aldol condensation as in Protocol A) to introduce the propenal side chain, yielding the final product. The original paper uses a reagent that proceeds smoothly to the desired aldehyde.[1]

Purification Protocol: Flash Column Chromatography

Purification is critical to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.[5]

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system). The polarity of the target compound relative to impurities dictates the optimal solvent system for effective separation.

Purification_Workflow Purification & Validation Workflow Crude Crude Synthetic Product Slurry Adsorb Crude Product onto Silica Gel Crude->Slurry Load Load Slurry onto Column Slurry->Load Column Prepare Silica Gel Column (e.g., Hexane/Ethyl Acetate) Column->Load Elute Elute with Gradient of Hexane/Ethyl Acetate Load->Elute TLC Collect Fractions & Monitor by TLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Crystalline Product Evaporate->Pure_Product Characterize Proceed to Characterization (NMR, IR, MS) Pure_Product->Characterize NO_Pathway Nitric Oxide Production Pathway & Inhibition LPS LPS (Stimulant) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Signal Signaling Cascade (e.g., NF-κB) TLR4->Signal iNOS iNOS Gene Transcription Signal->iNOS iNOS_protein iNOS Protein (Enzyme) iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Arginine L-Arginine Arginine->iNOS_protein Substrate Nitrite Nitrite (NO₂⁻) (Measured by Griess Assay) NO->Nitrite Oxidation Compound Test Compound (this compound) Compound->Signal Potential Inhibition Compound->iNOS_protein Potential Inhibition

Sources

Application Note: 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, detailing its application as a reference standard for chromatographic analysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international regulatory standards, ensuring the generation of accurate, reliable, and reproducible data.

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical development and quality control, the use of highly characterized reference standards is fundamental to ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products.[1] A reference standard serves as a calibrated benchmark against which a sample is compared, thereby ensuring the accuracy and validity of analytical results.[1] this compound, a phenylpropanoid found in various plant species, presents a unique chemical structure that makes it a valuable analytical marker in relevant fields of study.[2][3]

This application note establishes the foundational knowledge and practical protocols for utilizing this compound as a reference standard. The subsequent sections will delve into its physicochemical properties, provide detailed chromatographic methods, and outline the necessary steps for method validation as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Chemical Name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)prop-2-enalPubChem[1]
CAS Number 74683-19-5PubChem[1]
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
Appearance Solid, PowderPubChem[1], Pharmaffiliates[8]
Melting Point 136 - 137 °CPubChem[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneMedChemExpress[3]

Caption: Chemical structure of this compound.

Synthesis and Characterization of the Reference Standard

The reliability of a reference standard is contingent upon its purity and comprehensive characterization. While this compound can be isolated from natural sources, a synthetic route often provides a more controlled and scalable supply.[2] A plausible synthetic pathway involves the oxidation of isomyristicin, which can be derived from myristicin, a major component of nutmeg oil.[9][10][11][12][13]

Synthesis_Workflow Myristicin Myristicin (from Nutmeg Oil) Isomyristicin Isomyristicin Myristicin->Isomyristicin Isomerization Myristicin_Aldehyde Myristicin Aldehyde (3-Methoxy-4,5-methylenedioxy- cinnamaldehyde) Isomyristicin->Myristicin_Aldehyde Oxidation Purification Purification (e.g., Recrystallization, Chromatography) Myristicin_Aldehyde->Purification Characterization Characterization (NMR, MS, IR, Purity Analysis) Purification->Characterization

Caption: Generalized workflow for the synthesis and characterization of the reference standard.

Upon synthesis, the material must undergo rigorous purification, typically involving recrystallization or column chromatography, to achieve a purity of ≥99.5%. The identity and purity of the reference standard must be unequivocally confirmed through a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[2]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Purity Assessment (HPLC-UV, GC-MS): To quantify the purity and identify any impurities.

Application in High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules that possess a UV chromophore, such as this compound.[14][15]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water) Equilibration Equilibrate HPLC System Mobile_Phase->Equilibration Standard_Sol Prepare Standard Solutions Injection Inject Standards and Samples Standard_Sol->Injection Sample_Sol Prepare Sample Solutions Sample_Sol->Injection Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: Workflow for HPLC-UV analysis.

Instrumentation and Consumables:

ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)

Chromatographic Conditions (Exemplary):

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (typically around 320-340 nm for cinnamaldehyde derivatives)
Run Time Approximately 15 minutes
Elution Mode Isocratic or Gradient (e.g., 60% B for 15 min)

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Preparation of Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to construct a calibration curve, followed by the sample solutions.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[16] It is particularly useful for the analysis of complex matrices and for providing structural information for peak identification.

Principle

In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Prepare Standard Solutions (in a suitable solvent) Injection_GC Inject into GC-MS System Standard_Prep_GC->Injection_GC Sample_Prep_GC Prepare Sample Solutions (with extraction if necessary) Sample_Prep_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Peak_ID Peak Identification (via Mass Spectra Library) Detection_MS->Peak_ID Quantification_GC Quantification (using an internal standard) Peak_ID->Quantification_GC Validation_GC Method Validation Quantification_GC->Validation_GC

Caption: Workflow for GC-MS analysis.

Instrumentation and Consumables:

ComponentSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow
Solvent Ethyl Acetate or Dichloromethane

Chromatographic and Spectrometric Conditions (Exemplary):

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.

  • Preparation of Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The final extract should be concentrated or diluted to fall within the calibration range.

  • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample extracts. Identify the analyte peak based on its retention time and mass spectrum.

Method Validation according to ICH Q2(R1) Guidelines

To ensure that the developed chromatographic methods are suitable for their intended purpose, they must be validated according to the ICH Q2(R1) guidelines.[4][5][6][7] The key validation parameters are summarized below.

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies on spiked samples, with acceptance criteria for recovery usually between 98-102%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The Relative Standard Deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Stability of the Reference Standard

The stability of the reference standard is critical for its long-term use. Stability studies should be conducted under various environmental conditions to establish the appropriate storage conditions and re-test period.

Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[17][18][19][20] This involves subjecting the reference standard to stress conditions to induce degradation.

Stress ConditionExemplary Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photostability Exposure to UV and visible light as per ICH Q1B guidelines

The stressed samples are then analyzed using the validated chromatographic method to ensure that the degradation products are well-separated from the parent compound.

Conclusion

This compound is a valuable compound for use as a reference standard in chromatographic analyses. This application note provides a framework for its use, including detailed, albeit exemplary, protocols for HPLC-UV and GC-MS. The successful implementation of these methods, coupled with rigorous validation according to ICH guidelines, will ensure the generation of high-quality, reliable, and reproducible analytical data in research, development, and quality control settings.

References

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
  • Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • This compound. PubChem. [Link]
  • Myristicin. Wikipedia. [Link]
  • The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society. [Link]
  • Evaluation of forced degradation studies.
  • Myristicin. PubChem. [Link]
  • Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). SciSpace. [Link]
  • Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-Myristicin-Ketone-(3%2C4-Methylenedioxy-5-Sohilait-Kainama/05f2845c857700e163773177894a821950d94724]([Link]
  • Forced Degrad
  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
  • Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. SciSpace. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. [Link]
  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardiz
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
  • Analyses by GC–MS and GC–MS–MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • CAS No : 74683-19-5 | Chemical Name : this compound.
  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. [Link]
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.

Sources

Application Note: High-Purity Crystallization Protocols for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective crystallization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde (CAS: 74683-19-5). This compound, a naturally occurring phenylpropanoid found in species such as Artemisia annua L. and Cassia grandis, has garnered interest for its potential biological activities, including anti-inflammatory properties.[1][2] Achieving high purity is critical for accurate pharmacological studies and further synthetic applications. This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling scientists to adapt and troubleshoot these methods effectively. We present three detailed protocols: Slow Cooling Crystallization, Solvent-Antisolvent Diffusion, and Slow Evaporation, complete with troubleshooting advice and validation checkpoints.

Introduction: The Importance of Crystalline Purity

This compound is an aromatic aldehyde with a molecular weight of 206.19 g/mol and a reported melting point of 136-137 °C.[1][3] In research and pharmaceutical development, the purity of an active compound is paramount. Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[4] By dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, the target compound selectively forms a crystal lattice, excluding impurities which remain in the solvent (mother liquor).[4]

The choice of method and solvent is not arbitrary; it is dictated by the physicochemical properties of the compound. The presence of a methoxy group, a methylenedioxy bridge, and a cinnamaldehyde backbone imparts moderate polarity, making it soluble in a range of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][5] This guide will leverage these properties to develop robust and reproducible crystallization protocols.

Foundational Principles: Solvent Selection

The success of any crystallization protocol hinges on the selection of an appropriate solvent or solvent system.[6] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize yield.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Based on the structure of this compound, several solvents are viable candidates. The table below provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol 78Polar ProticThe hydroxyl group can hydrogen bond with the aldehyde oxygen. Often provides a good solubility differential between hot and cold states for moderately polar compounds.[7]
Acetonitrile 82Polar AproticKnown to be effective for crystallizing compounds with multiple aromatic rings.[8]
Ethyl Acetate 77Moderately PolarGood general-purpose solvent with moderate volatility, suitable for both cooling and evaporation methods.
Acetone 56Polar AproticHigh solvency may require an anti-solvent for efficient crystal recovery. Its volatility is advantageous for drying.
Dichloromethane (DCM) 40Moderately PolarExcellent solvent for this compound, but its low boiling point often necessitates use in a solvent/anti-solvent system.
Hexane / Heptane 69 / 98NonpolarUsed as anti-solvents. The target compound is expected to be insoluble in these, making them ideal for precipitating it from a more polar solution.

Decision-Making Workflow for Crystallization

The following diagram illustrates a logical workflow for selecting and executing a suitable crystallization protocol.

G start Start with Crude 3-M-4,5-M-cinnamaldehyde screen Step 1: Solvent Screening (Test solubility in various hot/cold solvents) start->screen decision1 Ideal Solvent Found? (High solubility hot, low solubility cold) screen->decision1 cooling Protocol A: Single-Solvent Slow Cooling decision1->cooling Yes solvent_pair Step 2: Find Solvent/Anti-Solvent Pair (Good solvent + poor solvent) decision1->solvent_pair No oiling_out Compound 'Oils Out' or Remains in Solution? cooling->oiling_out decision2 Miscible Pair Found? solvent_pair->decision2 diffusion Protocol B: Solvent-Antisolvent Diffusion decision2->diffusion Yes evaporation Protocol C: Slow Evaporation decision2->evaporation No end_node Harvest & Validate Pure Crystals diffusion->end_node evaporation->end_node troubleshoot Troubleshoot: - Use less solvent - Cool slower - Try seeding oiling_out->troubleshoot Yes oiling_out->end_node No (Success) troubleshoot->cooling

Caption: General workflow for selecting a crystallization method.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Slow Cooling Crystallization

This is the most fundamental and widely used crystallization method.[4][9] It is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified. Ethanol or Acetonitrile are excellent starting points.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips.

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol) dropwise while heating the flask on a hotplate with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point at 136-137 °C indicates high purity.[1][3]

Protocol B: Solvent-Antisolvent Diffusion

This technique is employed when the compound is too soluble in all readily available solvents, even when cold. It involves dissolving the compound in a "good" solvent and inducing crystallization by introducing a miscible "anti-solvent" in which the compound is insoluble.[10]

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Dichloromethane or Acetone) at room temperature in a narrow vial or test tube.

  • Layering: Carefully and slowly layer a less dense "anti-solvent" (e.g., Hexane) on top of the solution, ensuring minimal mixing. Create a distinct interface between the two solvent layers.[10]

  • Diffusion and Crystallization: Seal the container and leave it undisturbed. Over time, the solvents will slowly diffuse into one another. As the anti-solvent mixes into the primary solution, the polarity of the system changes, solubility decreases, and crystals will form at the interface.

  • Harvesting and Validation: Once a sufficient quantity of crystals has formed, carefully decant the supernatant and collect the crystals. Wash, dry, and validate as described in Protocol A.

Protocol C: Slow Evaporation

This is a simple method suitable for small amounts of material or when other methods fail. It relies on the gradual increase in solute concentration as the solvent evaporates.

Methodology:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., Ethyl Acetate or a DCM/Hexane mixture) at room temperature. The solution should be near saturation but not fully saturated.

  • Evaporation: Transfer the solution to a flask or beaker with a wide mouth. Cover the opening with perforated parafilm or foil to slow the rate of evaporation and prevent contamination.

  • Crystal Growth: Place the container in a vibration-free location within a fume hood. As the solvent slowly evaporates, the concentration will increase, leading to the formation of crystals.

  • Harvesting and Validation: Collect the crystals once the solvent has mostly evaporated. Wash, dry, and validate as described in Protocol A.

Process Flow for Cooling Crystallization

The following diagram details the key stages within the widely applicable slow cooling protocol.

G dissolve 1. Dissolve Compound in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If insoluble impurities are present) dissolve->hot_filter optional slow_cool 3. Slow Cooling to Room Temperature (Promotes large crystal growth) dissolve->slow_cool hot_filter->slow_cool induce 4. Induce Crystallization (If needed) (Scratch flask or add seed crystal) slow_cool->induce if no crystals form ice_bath 5. Cool in Ice-Water Bath (Maximizes crystal yield) slow_cool->ice_bath induce->ice_bath vacuum_filter 6. Isolate via Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry 8. Dry Crystals Under Vacuum wash->dry validate 9. Validate Purity (Melting Point, TLC, etc.) dry->validate

Caption: Step-by-step workflow for the slow cooling method.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not supersaturated.- The compound is very soluble even when cold.- Boil off some of the solvent to increase concentration and cool again.- Try scratching the inner surface of the flask with a glass rod at the air-liquid interface.[6]- Add a "seed" crystal from a previous batch.- Try a different solvent or switch to Protocol B/C.
"Oiling Out" - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- Impurities are present.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.- Ensure the solvent's boiling point is below 136°C.
Poor Crystal Yield - Not enough time was allowed for cooling.- The compound has significant solubility in the cold solvent.- Allow the solution to stand in the ice bath for a longer period.- Partially evaporate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure).- Add an anti-solvent to the mother liquor to precipitate more product.
Colored Crystals - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound.

References

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
  • University of California, Davis. (n.d.).
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • École Polytechnique Fédérale de Lausanne. (n.d.).
  • PubChem, National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Google Patents. (1972).
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2022).

Sources

Troubleshooting & Optimization

troubleshooting purification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in pharmaceutical research and drug development, 3-Methoxy-4,5-methylenedioxycinnamaldehyde is a phenylpropanoid that can be isolated from natural sources or synthesized in the laboratory.[1][2][3] Its purification is a critical step to ensure the integrity of subsequent experimental results. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chromatographic purification of this compound.

Troubleshooting Guide: Column Chromatography Purification

This section addresses specific problems encountered during the purification of this compound using column chromatography, typically with silica gel as the stationary phase.

Question 1: My compound is not eluting from the column, or the yield is extremely low. What is happening?

Probable Causes:

  • Compound Degradation: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[4][5] What appears to be the compound "sticking" may actually be its conversion into other, more polar, or baseline-retained products.

  • Incorrect Solvent System: The mobile phase may be too non-polar to effectively move the compound through the stationary phase.

  • Irreversible Adsorption: The compound, or impurities within the crude mixture, may be binding irreversibly to the silica gel.

  • Low Concentration: The eluted fractions may contain the compound, but at a concentration too low to be detected by Thin Layer Chromatography (TLC).[4]

Solutions & Methodologies:

  • Verify Compound Stability: Before performing a large-scale column, test the stability of your compound on silica gel using a two-dimensional TLC (2D-TLC).[4][6] This is a critical self-validating step. (See Protocol 1 below).

  • Increase Solvent Polarity: If stability is confirmed, gradually increase the polarity of your eluting solvent. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, and so on. If necessary, switch to a more polar solvent system, such as Methanol/Dichloromethane.

  • "Rescue" the Column: If you suspect the compound is still on the column, flush it with a highly polar solvent like 100% Ethyl Acetate or a 5-10% Methanol in Dichloromethane mixture.[7] Collect the eluent and analyze it. Be aware that the recovered compound may be impure or partially degraded.

  • Concentrate Fractions: If you suspect dilution is the issue, concentrate the fractions you expected to contain your product and re-analyze by TLC.[4]

  • Consider Alternative Stationary Phases: If degradation is confirmed, switch to a less acidic stationary phase. Options include:

    • Deactivated Silica Gel: Neutralize silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.

    • Alumina (Neutral or Basic): Alumina can be a good alternative for compounds sensitive to acidic conditions.[4]

    • Florisil: A magnesium silicate gel that is less acidic than silica.[4]

Question 2: The separation between my target compound and impurities is poor. How can I improve the resolution?

Probable Causes:

  • Suboptimal Solvent System: The chosen mobile phase does not provide sufficient differential migration rates between your compound and the impurities.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[8]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause premature band broadening at the top of the column.[6][9]

Solutions & Methodologies:

  • Optimize the Mobile Phase with TLC: The key to good separation is selecting the right solvent system.[10] Use TLC to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and maximizes the separation (ΔRf) from its nearest impurities.[4][11]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and then more polar impurities.[10]

  • Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are overloading, use a larger column or perform multiple smaller purifications.

  • Improve Loading Technique:

    • Wet Loading: Dissolve the sample in the minimum amount of the initial, weakest eluting solvent.[6] If the sample is not soluble, you may use a slightly stronger solvent, but keep the volume as small as possible.

    • Dry Loading: If your sample has poor solubility in the eluent, use the dry loading method. Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[6] Carefully add this powder to the top of your packed column.

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed check_tlc Re-evaluate TLC. Is ΔRf > 0.1? start->check_tlc sub_opt Solvent system is sub-optimal check_tlc->sub_opt No check_load Yes check_tlc->check_load optimize_solvent Test new solvent systems. Aim for target Rf of 0.2-0.4. sub_opt->optimize_solvent Action end_node Separation Improved optimize_solvent->end_node is_overloaded Is sample >5% of silica mass? check_load->is_overloaded Check Sample Load overloaded Column is overloaded is_overloaded->overloaded Yes check_packing No is_overloaded->check_packing reduce_load Reduce sample load or use a larger column. overloaded->reduce_load Action reduce_load->end_node packing_issue Are there cracks or channels? check_packing->packing_issue Inspect Column Packing repack Poor packing packing_issue->repack Yes check_loading_tech No packing_issue->check_loading_tech repack_action Repack column carefully using slurry method. repack->repack_action Action repack_action->end_node loading_issue Was sample loaded in a large volume of strong solvent? check_loading_tech->loading_issue Review Loading Method improve_loading Improper loading technique loading_issue->improve_loading Yes dry_load Use 'dry loading' method or minimal volume of weak solvent. improve_loading->dry_load Action dry_load->end_node

Caption: Troubleshooting workflow for poor chromatographic separation.

Question 3: My compound is eluting immediately with the solvent front. What should I do?

Probable Cause:

  • Solvent System is Too Polar: The mobile phase is too strong, causing all components, including your target compound, to have little to no interaction with the stationary phase and elute together.[11]

Solutions & Methodologies:

  • Reduce Solvent Polarity: You must select a much less polar solvent system. If you used 50% Ethyl Acetate/Hexane, try starting with 5% or 10%.

  • Systematic TLC Analysis: Perform TLC with a range of solvent systems, starting with very non-polar options like 100% Hexane or Toluene, and gradually adding a polar modifier like Ethyl Acetate or Diethyl Ether.[12] Your goal is to find a system where the compound moves off the baseline but has an Rf value below 0.5.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for purifying this compound?

Given its structure (an aromatic aldehyde with ether and methylenedioxy groups), the compound is expected to have moderate polarity.[1][13] A good starting point for TLC analysis is a binary mixture of a non-polar and a polar solvent.

Solvent System CategoryExample MixturesRecommended Starting Ratio
Low Polarity Hexane / Ethyl Acetate9:1
Medium Polarity Hexane / Ethyl Acetate4:1 or 3:2
Higher Polarity Dichloromethane / Methanol98:2
Alternative Toluene / Acetone9:1

Process:

  • Begin with a low-polarity system like 9:1 Hexane/Ethyl Acetate for your first TLC plate.

  • If the compound remains at the baseline (Rf ≈ 0), increase the polarity (e.g., to 4:1).[12]

  • If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity.

  • Adjust the ratio until you achieve an Rf value between 0.2 and 0.4 for optimal separation on a column.[14]

Q2: When should I use flash chromatography versus High-Performance Liquid Chromatography (HPLC)?

The choice depends on the required purity and scale.

  • Flash Column Chromatography: Ideal for purifying larger quantities of material (milligrams to many grams) when the impurities are significantly different in polarity from the target compound (large ΔRf on TLC).[6] It is a preparative technique used to obtain a substantially pure compound, though minor impurities may co-elute.

  • HPLC: The preferred method when very high purity (>99%) is required, or for separating compounds with very similar polarities (low ΔRf).[15] It is typically used for smaller quantities (micrograms to milligrams) in a final purification step and is also a primary analytical technique. For cinnamaldehyde derivatives, a reversed-phase C18 column is often effective.[16][17]

Decision Tree for Method Selection

G start Purification Goal purity_req What is the required purity? start->purity_req high_purity > 99% Purity (Analytical Standard, Final API) purity_req->high_purity low_purity < 99% Purity (Intermediate, Crude Cleanup) purity_req->low_purity hplc Use HPLC high_purity->hplc scale_req What is the scale? low_purity->scale_req large_scale > 100 mg scale_req->large_scale small_scale < 100 mg scale_req->small_scale flash Use Flash Chromatography large_scale->flash tlc_check Check TLC separation (ΔRf) small_scale->tlc_check good_sep ΔRf is large tlc_check->good_sep poor_sep ΔRf is small tlc_check->poor_sep good_sep->flash poor_sep->hplc

Sources

stability issues of 3-Methoxy-4,5-methylenedioxycinnamaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Last Updated: January 9, 2026

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various solvents. Aldehydes, particularly those with conjugated systems like cinnamaldehyde derivatives, are known for their reactivity and susceptibility to degradation.[1][2] This resource provides in-depth troubleshooting, experimental protocols, and frequently asked questions to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My solution of this compound has turned yellow. What is the cause?

A1: A yellow discoloration is a common indicator of degradation, likely due to oxidation or polymerization. The aldehyde group (-CHO) is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1] Polymerization, another potential cause, can be initiated by acidic or basic impurities in the solvent.

Q2: What is the best solvent for short-term storage of this compound?

A2: For short-term storage, a high-purity, anhydrous, aprotic solvent such as acetonitrile or dichloromethane is recommended.[3] These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols. Always store solutions in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Q3: Can I use an alcohol-based solvent like ethanol or methanol?

A3: While this compound may be soluble in alcohols, these solvents are not ideal for long-term stability. Aldehydes can react with alcohols to form hemiacetals and acetals, especially in the presence of acid or base catalysts.[4] If an alcohol must be used, ensure it is of the highest purity and use the solution immediately after preparation.

Q4: I'm observing poor reproducibility in my bioassays. Could this be related to the compound's stability?

A4: Absolutely. The degradation of this compound into various byproducts will alter its effective concentration and introduce new, potentially active or interfering compounds into your assay. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Solution Discoloration and Precipitation

Discoloration and precipitation are clear signs of compound instability. This guide will help you diagnose the likely cause.

Potential Cause 1: Oxidation

The aldehyde group is readily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[1] This process can be catalyzed by light and trace metals.

  • Diagnostic Steps:

    • Check Handling Procedures: Were the solid compound and solvent handled under an inert atmosphere?[4] Air-sensitive techniques are crucial.[5]

    • Analyze by LC-MS: Compare a freshly prepared solution with the discolored one. Look for a new peak with a mass corresponding to the carboxylic acid derivative.

  • Solutions:

    • Always use deoxygenated solvents. This can be achieved by sparging with an inert gas like argon or nitrogen for 20-30 minutes.[5]

    • Handle the solid compound in a glovebox or under a stream of inert gas.

    • Store solutions in amber vials to protect from light.

Potential Cause 2: Polymerization

Aldehydes can undergo aldol condensation and other polymerization reactions, particularly in the presence of acidic or basic impurities.[3]

  • Diagnostic Steps:

    • Check Solvent Purity: Ensure you are using high-purity, neutral solvents. Lower grade solvents can contain acidic or basic residues.

    • NMR Analysis: In some cases, ¹H NMR can reveal a complex mixture of polymeric species, often seen as broad, unresolved peaks.

  • Solutions:

    • Use HPLC-grade or equivalent high-purity solvents.

    • If purification of the solvent is necessary, distillation from a suitable drying agent may be required.

Guide 2: Quantifying and Monitoring Stability

To ensure the reliability of your experimental results, it is essential to quantify the stability of this compound in your chosen solvent system. A stability-indicating HPLC-UV method is a robust approach for this.[6][7]

Experimental Protocol: HPLC-UV Stability Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile and peak area of the parent compound.

  • Storage Conditions: Store aliquots of the stock solution under various conditions relevant to your experiments (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), analyze the stored aliquots.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Suggested HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic, 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25°C

Note: This is a starting point; method optimization may be required.

Guide 3: Selecting the Optimal Solvent System

The choice of solvent has a profound impact on the stability of solutes.[8] For sensitive aldehydes, the general rule is to use aprotic, non-nucleophilic solvents.

Solvent Stability Comparison Table

SolventTypePotential IssuesRecommendations
DMSO Aprotic, PolarCan absorb water, which may hydrolyze the compound. Potential for oxidation.Use anhydrous DMSO. Prepare fresh solutions.
Acetonitrile Aprotic, PolarGenerally a good choice. Ensure high purity.Recommended for stock solutions and short-term storage.
Dichloromethane Aprotic, NonpolarCan contain acidic impurities.Use freshly distilled or high-purity, stabilized grade.
Ethanol/Methanol Protic, PolarAcetal/hemiacetal formation.[4]Avoid for storage. Use immediately if required for experiments.
Water Protic, PolarPoor solubility and high potential for hydration and other reactions.Not recommended unless buffered and for immediate use.

Part 3: Visualizations and Workflows

Potential Degradation Pathways

The primary degradation pathways for this compound are oxidation and reaction with nucleophiles (like water or alcohols).

G parent 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde oxidized 3-Methoxy-4,5-methylenedioxy- cinnamic acid parent->oxidized  Oxidation  (O2, light) hydrated Hemiacetal/Acetal (with alcohol solvent) parent->hydrated  Nucleophilic Attack  (e.g., R-OH)

Caption: Key degradation pathways for the target compound.

Troubleshooting Workflow for Stability Issues

When encountering unexpected results, follow this logical progression to identify the source of the problem.

G start Unexpected Experimental Results (e.g., low activity, poor reproducibility) check_solution Visually Inspect Solution (color change, precipitate?) start->check_solution run_hplc Analyze by HPLC-UV vs. Fresh Standard check_solution->run_hplc degradation_confirmed Degradation Confirmed run_hplc->degradation_confirmed review_handling Review Handling Procedures (inert atmosphere, light protection?) degradation_confirmed->review_handling Yes end Problem Resolved degradation_confirmed->end No review_solvent Review Solvent Choice & Purity review_handling->review_solvent implement_changes Implement Corrective Actions (use fresh solution, change solvent) review_solvent->implement_changes implement_changes->end

Caption: A systematic approach to troubleshooting stability problems.

References

  • Minimizing the decomposition of sensitive aldehydes during regener
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). URL
  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online. URL
  • Major metabolic pathways of cinnamaldehyde in the body.
  • Solvent effects. Wikipedia. URL
  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. URL
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich. URL
  • Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. (2024). SciSpace. URL
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. URL
  • Characteristics and hazards of the cinnamaldehyde oxid
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
  • Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models. PMC. URL
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH. URL
  • This compound. PubChem. URL
  • This compound. Smolecule. URL
  • Aldehydes: Wh
  • HPLC Troubleshooting Guide. Sigma-Aldrich. URL
  • 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. URL
  • Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils. PubMed. URL
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. URL
  • Sensor response to aldehydes and ketones.
  • Journal of the American Chemical Society.
  • 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. URL
  • This compound. MedChemExpress. URL
  • 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. (2024). Chemistry LibreTexts. URL

Sources

Technical Support Center: Optimizing Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields of a pure product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I performed the synthesis of this compound, but I obtained a very low yield, or in the worst case, only recovered my starting material, 3-Methoxy-4,5-methylenedioxybenzaldehyde. What could be the reasons, and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors, particularly when employing olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. Here’s a breakdown of potential causes and how to address them:

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Inefficient Ylide/Carbanion Formation The first critical step in both Wittig and HWE reactions is the deprotonation of the phosphonium salt or phosphonate ester to form the reactive ylide or carbanion.[1][2] If this step is incomplete, the subsequent reaction with the aldehyde will be inefficient. Solutions:Base Selection & Quality: Ensure you are using a sufficiently strong and fresh base. For Wittig reactions with simple alkyltriphenylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[3] For stabilized ylides or HWE reagents, milder bases like sodium ethoxide, potassium carbonate, or potassium t-butoxide can be effective.[1][4] Old or oxidized NaH can lead to dark reaction mixtures and poor yields.[3] • Anhydrous Conditions: These reactions are highly sensitive to moisture, which can quench the strong bases and the ylide/carbanion.[3] Ensure all glassware is oven-dried, and use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium-benzophenone.[3]
Unstable Ylide Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. Solution:In-situ Generation: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde, or by adding the aldehyde immediately after ylide formation.[5]
Poor Reactivity of the Aldehyde While 3-Methoxy-4,5-methylenedioxybenzaldehyde is generally reactive, steric hindrance or electronic effects from substituents can sometimes reduce its electrophilicity.[6] Solution:Reaction Temperature & Time: Increasing the reaction temperature or extending the reaction time may be necessary. However, be cautious as this can also lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
Sub-optimal Reaction Conditions The choice of solvent and temperature can significantly impact the reaction outcome. Solution:Solvent Polarity: The solvent can influence the stereoselectivity and rate of the reaction. Common solvents include THF, DMSO, and dichloromethane.[3][7] For biphasic systems, a phase-transfer catalyst may be beneficial.[8][9] • Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to control reactivity and prevent side reactions, followed by warming to room temperature after the addition of the aldehyde.[5]
Issue 2: Formation of Significant Impurities

Question: My reaction produced the desired cinnamaldehyde, but it is contaminated with several byproducts, making purification difficult. What are these impurities, and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge. Identifying the source of these byproducts is key to optimizing your reaction for a cleaner product.

Common Impurities & Prevention Strategies

Impurity Source & Prevention
Triphenylphosphine Oxide (TPPO) This is a ubiquitous byproduct of the Wittig reaction.[7] Its removal can be challenging due to its polarity and solubility in many organic solvents. Prevention/Removal:HWE Reaction: Consider using the Horner-Wadsworth-Emmons reaction, which produces a water-soluble phosphate byproduct that is easily removed during aqueous workup.[2][10] • Purification: TPPO can often be removed by careful column chromatography or by precipitation from a non-polar solvent like hexane or a mixture of ether and hexane.
Unreacted Starting Materials Incomplete conversion will leave both the starting aldehyde and the phosphonium salt/phosphonate ester in the reaction mixture. Prevention:Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the ylide/carbanion precursor and base can help drive the reaction to completion. • Reaction Monitoring: Use TLC to monitor the consumption of the starting aldehyde.[1]
Side-Reaction Products (e.g., Aldol, Cannizzaro) If the base is not fully consumed during ylide formation, it can react with the aldehyde, especially if it is an enolizable aldehyde or under harsh conditions.[3] Prevention:Controlled Addition: Add the aldehyde solution dropwise to the pre-formed ylide solution to ensure the aldehyde primarily encounters the desired nucleophile.[3] • Appropriate Base: Use the correct equivalent of a strong, non-nucleophilic base for ylide formation.
(Z)-Isomer of the Product While the Horner-Wadsworth-Emmons reaction generally favors the formation of the more thermodynamically stable (E)-alkene, the Wittig reaction can produce mixtures of (E) and (Z) isomers depending on the ylide's stability and reaction conditions.[2][4][11] The (E)-configuration is typically desired for this compound.[12] Prevention:HWE Reaction: This is the preferred method for high (E)-selectivity.[2] • Wittig Reaction Conditions: For stabilized ylides in a Wittig reaction, protic solvents can favor (E)-alkene formation.
Issue 3: Difficult Product Isolation and Purification

Question: I have a crude product that appears to contain the desired cinnamaldehyde, but I am struggling to isolate it in a pure form. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining a high-quality final product. This compound is a crystalline solid, which aids in its purification.[12]

Purification Techniques

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove water-soluble byproducts and excess reagents. This typically involves quenching the reaction with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[4][5]

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities.[13]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often effective.[5] The polarity can be adjusted based on TLC analysis of the crude mixture.

  • Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product.

    • Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water can be effective.[8][14]

  • Trituration: This involves washing the crude solid with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.[8] This can be a quick way to remove highly soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 3-Methoxy-4,5-methylenedioxybenzaldehyde , also known as myristicin aldehyde.[15][16] For the olefination step, a two-carbon homologating agent is required. In a Wittig reaction, this would be a phosphonium salt like (ethoxymethyl)triphenylphosphonium chloride or a related two-carbon ylide precursor. For a Horner-Wadsworth-Emmons reaction, a phosphonate ester such as triethyl phosphonoacetate (followed by reduction of the ester) or a more direct two-carbon aldehyde equivalent is used.

Q2: Which synthetic route is generally preferred: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

For the synthesis of α,β-unsaturated aldehydes where the (E)-isomer is desired, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred .[2] This is due to two main advantages over the traditional Wittig reaction:

  • Higher (E)-selectivity: The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity.[2][4]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate, which is easily removed during the aqueous workup.[10] In contrast, the Wittig reaction produces triphenylphosphine oxide, which can be challenging to separate from the desired product.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Spot the reaction mixture alongside your starting aldehyde on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q4: What are the key analytical techniques for characterizing the final product?

To confirm the identity and purity of your synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the presence of the aldehyde proton, the vinyl protons with their characteristic coupling constants (a large coupling constant of ~16 Hz is indicative of the (E)-configuration), the methoxy and methylenedioxy groups, and the aromatic protons.[12]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the aldehyde carbonyl group (around 1675 cm⁻¹) and the carbon-carbon double bond of the unsaturated system (around 1630 cm⁻¹).[12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]

  • Melting Point: The pure compound has a distinct melting point (around 136-137 °C), which can be used as an indicator of purity.[12][17]

Q5: What are the critical safety precautions to take during this synthesis?

  • Handling of Reagents:

    • Strong Bases (n-BuLi, NaH): These are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

    • Solvents: Anhydrous solvents like THF and ether are flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • General Precautions:

    • Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

    • Perform the reaction in a well-ventilated fume hood.

    • Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Visualizing the Workflow

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_ylide Check Ylide/Carbanion Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_aldehyde Assess Aldehyde Reactivity start->check_aldehyde base_issue Base Quality/Strength? check_ylide->base_issue anhydrous_issue Anhydrous Conditions? check_ylide->anhydrous_issue temp_issue Optimal Temperature? check_conditions->temp_issue solvent_issue Correct Solvent? check_conditions->solvent_issue increase_time_temp Increase Reaction Time/Temp check_aldehyde->increase_time_temp fresh_base Use Fresh/Stronger Base base_issue->fresh_base Yes dry_solvents Ensure Dry Solvents/Glassware anhydrous_issue->dry_solvents No optimize_temp Adjust Temperature/Time temp_issue->optimize_temp No optimize_solvent Change Solvent solvent_issue->optimize_solvent No

Caption: Troubleshooting decision tree for low product yield.

General Synthetic Workflow: Olefination Reaction

synthetic_workflow ylide_prep Step 1: Ylide/Carbanion Formation (Anhydrous Conditions, Inert Atmosphere) reaction Step 2: Reaction with Aldehyde (Monitor by TLC) ylide_prep->reaction workup Step 3: Aqueous Workup (Quench & Extract) reaction->workup purification Step 4: Purification (Column Chromatography) workup->purification final_purification Step 5: Final Purification (Recrystallization) purification->final_purification characterization Step 6: Product Characterization (NMR, IR, MS, MP) final_purification->characterization

Caption: General workflow for olefination synthesis.

References

  • El-Feraly, F. S., & Chan, Y.-M. (1979). Isolation, characterization and synthesis of - this compound: - a novel constituent from Canella winterana.
  • Smolecule. (2023). Buy this compound | 74683-19-5.
  • Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report.
  • OpenBU. (2012). Wittig Reaction.
  • Study.com. (n.d.). The Wittig reaction is used for this experiment.
  • ResearchGate. (2016). I have a problem in witting reaction product?
  • LSSU CHEM 326. (2020). 7 Wittig reaction of trans cinnamaldehyde [Video]. YouTube.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Reddit. (2022). Problems with wittig reaction.
  • EduBirdie. (2019). The Wittig Reaction Lab Report.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde | 5780-07-4.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Study.com. (n.d.).
  • CONICET. (n.d.).
  • Hulet, R. (2022). Lab 42 (Wittig reaction of trans cinnamaldehyde) post-lab tutorial [Video]. YouTube.
  • Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction [Video]. YouTube.
  • National Institutes of Health. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
  • Pharmaffiliates. (n.d.). CAS No : 74683-19-5 | Chemical Name : this compound.
  • IOP Conference Series: Materials Science and Engineering. (2018).
  • ResearchGate. (2023).
  • PubMed. (n.d.).
  • ResearchGate. (2013). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)
  • Journal of the American Chemical Society. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

identifying side products in 3-Methoxy-4,5-methylenedioxycinnamaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound in their synthetic workflows. The purity of this compound is paramount for the successful synthesis of downstream targets, including novel therapeutic agents. The presence of side products can significantly impact reaction yields, introduce impurities that are difficult to separate, and potentially interfere with biological assays.

This document provides a comprehensive resource for identifying and troubleshooting the formation of side products in reactions involving this key intermediate. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory. By understanding the causality behind the formation of these impurities, you can optimize your reaction conditions to ensure the highest purity and yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in reactions with this compound?

A1: Side products can arise from several sources, including the stability of the starting material itself, the specific reaction being performed, and incomplete conversions. Common classes of side products include:

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-Methoxy-4,5-methylenedioxycinnamic acid. This is often observed if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently introduced.

  • Reduction Products: In reactions where the aldehyde is intended to react with a nucleophile, undesired reduction to the corresponding alcohol (3-Methoxy-4,5-methylenedioxycinnamyl alcohol) can occur if a reducing agent is present or if the reaction conditions promote hydride transfer.

  • Starting Material Impurities: The purity of the starting aldehyde is critical. Impurities from its synthesis, such as the corresponding benzaldehyde (3-Methoxy-4,5-methylenedioxybenzaldehyde), can carry through and lead to the formation of analogous side products.

  • Cannizzaro-type Products: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (the Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid.

  • Side Products from Specific Reactions:

    • Reductive Amination: Over-alkylation can lead to the formation of tertiary amines instead of the desired secondary amine.[1] Additionally, if the imine intermediate is not efficiently reduced, it may hydrolyze back to the starting aldehyde and amine.

    • Wittig/Horner-Wadsworth-Emmons (HWE) Reactions: A primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove from the reaction product.[2][3] The HWE reaction produces a water-soluble phosphate ester, which is more easily removed during aqueous workup.[3][4][5]

Q2: How can I minimize the formation of side products during a reductive amination reaction?

A2: Reductive amination is a powerful method for forming C-N bonds, but side product formation can be a challenge. To minimize these, consider the following:

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the starting aldehyde and is effective at reducing the intermediate iminium ion.[6][7] Sodium cyanoborohydride (NaBH3CN) is also effective but can generate toxic cyanide byproducts.[1][6][8]

  • Control of pH: The formation of the imine/iminium ion is pH-dependent. Maintaining a weakly acidic pH (typically 4-6) is crucial for efficient imine formation without causing degradation of the starting materials or the product.

  • Stepwise vs. One-Pot: For primary amines where dialkylation is a concern, a stepwise procedure can be beneficial. This involves forming the imine first, followed by the addition of the reducing agent.[9]

  • Temperature Control: Running the reaction at a controlled, lower temperature can help to minimize side reactions and improve selectivity.

Q3: My Wittig or HWE reaction is giving a low yield of the desired alkene. What are the potential issues?

A3: Low yields in olefination reactions can be due to several factors:

  • Ylide/Phosphonate Carbanion Instability: The phosphorus ylide (Wittig) or phosphonate carbanion (HWE) can be unstable, especially if not handled under inert conditions. Ensure your reagents are fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: While this compound is not exceptionally hindered, bulky ylides or phosphonates may react slowly.[10]

  • Base Selection: The choice of base for deprotonating the phosphonium salt or phosphonate is critical. For stabilized ylides, a weaker base may suffice, while non-stabilized ylides require strong bases like n-butyllithium or sodium hydride.

  • Difficult Purification (Wittig): As mentioned, the triphenylphosphine oxide byproduct from Wittig reactions can co-elute with the desired product during chromatography, leading to perceived low yields of the pure compound.[2][3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
An unexpected polar spot appears on the TLC plate during the reaction. Oxidation of the aldehyde to the carboxylic acid.- Ensure the reaction is run under an inert atmosphere (N2 or Ar).- Use freshly distilled, degassed solvents.
The NMR spectrum of the purified product shows a peak around 4.0-4.5 ppm (doublet) and a broad singlet, in addition to the expected product signals. Presence of the corresponding alcohol due to over-reduction.- Use a milder reducing agent.- Carefully control the stoichiometry of the reducing agent.- Monitor the reaction closely by TLC to avoid over-reduction.
GC-MS analysis indicates the presence of a compound with a lower molecular weight corresponding to the starting benzaldehyde. Impurity in the starting this compound.- Verify the purity of the starting material by GC-MS or NMR before starting the reaction.- Purify the starting aldehyde by recrystallization or chromatography if necessary.
After a reductive amination with a primary amine, a significant amount of a higher molecular weight product is observed by LC-MS. Dialkylation of the primary amine to form a tertiary amine.- Use a larger excess of the primary amine.- Consider a stepwise procedure where the imine is formed first, followed by reduction.[9]
A white, crystalline solid is difficult to separate from the product of a Wittig reaction. Triphenylphosphine oxide byproduct.- Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as its phosphate byproduct is water-soluble and easily removed.[3][4][5]- Optimize chromatographic conditions for separation.

Analytical Workflows for Side Product Identification

A multi-technique approach is often necessary for the unambiguous identification of side products.[11]

Workflow for Identifying an Unknown Impurity

G cluster_0 Initial Observation & Separation cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation TLC Unexpected Spot on TLC Column Column Chromatography to Isolate Impurity TLC->Column Isolate LCMS LC-MS Analysis Column->LCMS Determine MW GCMS GC-MS Analysis Column->GCMS Determine MW (if volatile) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Column->NMR Elucidate Structure Propose Propose Putative Structure LCMS->Propose GCMS->Propose NMR->Propose Confirm Confirm by Synthesis or Comparison to Standard Propose->Confirm Validate

Caption: Workflow for the isolation and identification of an unknown side product.

Experimental Protocol: HPLC-UV Method for Purity Assessment

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.[11][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: Acetonitrile

  • B: Water with 0.1% formic acid

  • Gradient: Start with 40% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the reaction sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Identify the peak for this compound based on the retention time of the reference standard. Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify any impurity peaks by comparing their retention times to known potential side products if standards are available.

Experimental Protocol: GC-MS for Volatile Impurity Detection

GC-MS is highly effective for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[11][14]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Method Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) to identify the corresponding compound. This can help in identifying unreacted starting materials, solvent residues, and volatile side products.

Reaction Mechanisms and Side Product Formation

Reductive Amination Pathway and Potential Side Reactions

G Aldehyde 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde Imine Imine Intermediate Aldehyde->Imine + R-NH2 - H2O SideProduct1 Over-reduction to Alcohol Aldehyde->SideProduct1 [H] (undesired) Amine Primary Amine (R-NH2) Amine->Imine Product Desired Secondary Amine Imine->Product [H] SideProduct2 Tertiary Amine (Dialkylation) Product->SideProduct2 + Aldehyde, [H]

Caption: Simplified reaction scheme for reductive amination and common side products.

The key to a successful reductive amination is the selective reduction of the imine intermediate in the presence of the starting aldehyde.[1][6] Over-reduction of the aldehyde to the corresponding alcohol can occur if the reducing agent is too reactive.[7] Furthermore, the desired secondary amine product can sometimes react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine.[9]

References

  • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019). YouTube.
  • A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction. (n.d.). Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis and Characterization of 2-Nitrocinnamaldehyde Impurities. (n.d.). Benchchem.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Dörwald, F. Z. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books.
  • Reductive amin
  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester.
  • Side Reactions in Organic Synthesis. (n.d.). Wiley-VCH.
  • Dörwald, F. Z. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Buy this compound | 74683-19-5. (2023). Smolecule.
  • Rind, F. M. A., et al. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations.Asian Journal of Chemistry, 23(2), 631-635.
  • Laboratories for the analysis of cinnamaldehyde (CAS: 104-55-2). (2022). Analytice.
  • Development and validation of HPLC and UV spectrophotometric method for the quantification of cinnamaldehyde in cinnamon bark extract. (n.d.). Agris.
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • Reductive Amination - Common Conditions. (n.d.).
  • Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography.Journal of medical pharmaceutical and allied sciences, 12(4), 5976-5982.
  • This compound | C11H10O4 | CID 5319472. (n.d.). PubChem.
  • 3-Methoxy-4,5-methylenedioxybenzaldehyde | 5780-07-4. (n.d.). Biosynth.

Sources

Technical Support Center: 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for handling this compound and troubleshooting common experimental issues. The information herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I've observed a decrease in the purity of my this compound sample over time, even when stored in a freezer. What is causing this instability?

Answer:

This is a common issue related to the inherent chemical reactivity of the cinnamaldehyde scaffold. The degradation is likely due to a combination of oxidation and, to a lesser extent, sensitivity to light and ambient moisture. Cinnamaldehyde and its derivatives are particularly susceptible to air oxidation.[1][2] The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, in this case, 3-Methoxy-4,5-methylenedioxycinnamic acid.[3][4] This process can occur slowly even at low temperatures if the sample is not stored under an inert atmosphere.[3]

Causality: The core issue is the presence of the α,β-unsaturated aldehyde system. This conjugated system is electron-rich and reactive, while the aldehyde proton is susceptible to abstraction, initiating oxidation. The reaction proceeds via a free-radical mechanism, often initiated by trace amounts of oxygen, light, or metal ions.[1]

Immediate Action & Long-Term Solution:

  • Inert Atmosphere: Immediately overlay your sample with an inert gas like argon or nitrogen before sealing the container.

  • Solvent Choice: If stored in solution, use a de-gassed, high-purity solvent. Protic solvents like methanol can also react under photochemical conditions to form acetals.[5]

  • Packaging: Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure an airtight seal.

  • Purity Check: Re-qualify the purity of your working stock using HPLC-UV before each experiment.

For a summary of best practices, refer to the table below.

Parameter Recommended Condition Rationale
Temperature -20°C or lower (Solid)Reduces reaction kinetics for all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[3]
Light Exposure Amber Vials / Protect from LightMinimizes photodegradation and photo-isomerization.[5]
Storage Form Solid (preferred) or in Anhydrous, De-gassed AcetonitrileAvoids hydrolysis and solvent-mediated reactions.
pH (Solution) Neutral to slightly acidic (pH 4-6)Minimizes base-catalyzed hydrolysis and aldol reactions.[6]

Question 2: My HPLC and LC-MS analyses show several unexpected peaks that appear after sample processing in aqueous buffers. What are these impurities?

Answer:

The appearance of new peaks after processing in aqueous media, especially under non-neutral pH conditions, strongly suggests hydrolytic and/or oxidative degradation. The primary degradation products you are likely observing are 3-Methoxy-4,5-methylenedioxycinnamic acid (from oxidation) and 3-Methoxy-4,5-methylenedioxybenzaldehyde (from hydrolysis).[4][7]

  • Oxidative Degradation: As mentioned previously, the aldehyde is prone to oxidation. Dissolved oxygen in your buffers can accelerate this process.[3] The resulting cinnamic acid derivative will have a different retention time and mass.

  • Hydrolytic Degradation (Retro-Aldol Reaction): The bond between the alpha and beta carbons of the cinnamaldehyde can be cleaved via a retro-aldol condensation mechanism, particularly under basic or certain catalytic conditions.[7][8] This would yield the corresponding benzaldehyde derivative and acetaldehyde.

Below is a diagram illustrating the most probable degradation pathways.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photo Photochemical Pathway parent This compound peroxide Peroxide Intermediate parent->peroxide O2, Light, Heat epoxide Epoxide Derivative parent->epoxide H2O2 / Peracids benzaldehyde 3-Methoxy-4,5-methylenedioxybenzaldehyde parent->benzaldehyde H2O, pH > 7 or < 4 (Retro-Aldol) isomer Cis-Isomer parent->isomer UV Light acetal Dimethyl Acetal (in Methanol) parent->acetal UV Light, CH3OH cinnamic_acid 3-Methoxy-4,5-methylenedioxycinnamic acid peroxide->cinnamic_acid Primary Product acetaldehyde Acetaldehyde

Figure 1: Predicted major degradation pathways for this compound under common experimental stressors.

Troubleshooting Steps:

  • Control pH: Ensure your buffers are within a pH range of 4-7. Cathinone derivatives, which share some structural similarities, are most stable in acidic solutions (pH 4) and degrade as pH increases.[6]

  • De-gas Buffers: Sparge all aqueous mobile phases and buffers with helium or nitrogen to remove dissolved oxygen.

  • Limit Exposure Time: Prepare samples immediately before analysis. Avoid letting samples sit on the autosampler for extended periods unless it is temperature-controlled (set to 4-10°C).

  • Use Antioxidants: For formulation development, the inclusion of antioxidants may be considered to suppress oxidative degradation.[6]

Question 3: I'm seeing poor reproducibility in my cell-based assays. Could compound degradation in the culture medium be the problem?

Answer:

Yes, this is a highly probable cause. In addition to the oxidative and hydrolytic degradation discussed, the aldehyde group is a reactive electrophile that can readily react with nucleophiles present in complex biological media.

Causality:

  • Thiol Reactivity: The α,β-unsaturated aldehyde can undergo Michael addition with thiol groups found in proteins and peptides (like cysteine or glutathione) in your cell culture medium or secreted by cells.[9] This covalent modification depletes your active compound and forms adducts with unknown biological activity.

  • Amine Reactivity: The aldehyde can also form Schiff bases with primary amines, such as those in amino acids (e.g., lysine) or buffer components like TRIS.

Self-Validating Protocol: Stability Assessment in Biological Media

To confirm if degradation is occurring, perform the following control experiment:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the compound into your complete cell culture medium (including serum) at the final assay concentration. Also, spike it into a simple buffer (e.g., PBS) as a control.

  • Time Points: Incubate the solutions under your exact assay conditions (e.g., 37°C, 5% CO₂).

  • Sampling: Remove aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant by HPLC-UV or LC-MS to quantify the remaining parent compound.

  • Interpretation: A time-dependent decrease in the parent compound's peak area in the culture medium compared to the simple buffer will confirm instability under assay conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The molecule has three main chemical liabilities:

  • The α,β-Unsaturated Aldehyde: This is the most reactive part of the molecule. It is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, nucleophilic attack (Michael addition) at the β-carbon, and Schiff base formation at the aldehyde carbon.[1][9]

  • The Methylenedioxy Ring: While generally stable, this group can be a site for metabolic cleavage in biological systems, particularly by cytochrome P450 enzymes.

  • The Methoxy Group: This group is a potential site for O-demethylation in metabolic studies, which would yield a phenolic derivative.[10]

Q2: How should I design a comprehensive forced degradation (stress testing) study for this compound to satisfy regulatory requirements?

A2: A forced degradation study is essential to develop a stability-indicating analytical method and understand degradation pathways, as mandated by ICH guidelines.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solutions of API (e.g., 1 mg/mL in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose to Stress photo Photolytic (Solid & Solution, ICH Light Box) prep->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable analyze Analyze by HPLC-DAD/LC-MS neutralize->analyze eval Evaluate Peak Purity & Mass Balance Identify Major Degradants Validate Stability-Indicating Method analyze->eval

Figure 2: A generalized workflow for conducting a forced degradation study.

Protocol 1: Step-by-Step Forced Degradation Study

Condition Procedure Primary Expected Degradation
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C. Sample at intervals (e.g., 2, 8, 24h). Neutralize with NaOH before injection.Potential hydrolysis (retro-aldol) to the benzaldehyde derivative.[7]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Keep at room temp. Sample at intervals (e.g., 0.5, 1, 4h). Neutralize with HCl before injection.Likely rapid hydrolysis and potential for aldol condensation side reactions.[13]
Oxidation Dissolve compound in a solution of 3% H₂O₂. Keep at room temp. Sample at intervals (e.g., 2, 8, 24h).Oxidation to the cinnamic acid derivative; potential for epoxidation.[14]
Thermal Store solid compound and a solution (in ACN/water) at 80°C. Sample at intervals (e.g., 1, 3, 7 days).Accelerates oxidation and other potential degradation pathways.
Photostability Expose solid compound and a solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter. Use a dark control.Photo-oxidation and cis/trans isomerization.[5]

Q3: What are the key parameters for a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[15] The key is chromatographic specificity: the ability to separate the parent peak from all potential degradation products and process impurities.

Key Method Development Considerations:

  • Column Choice: A C18 reversed-phase column is a standard starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer, pH 4-5) and an organic modifier (acetonitrile or methanol) is typically required to resolve polar and non-polar species.

  • Detection: A photodiode array (PDA) detector is crucial. It allows you to monitor at the λmax of the parent compound for sensitivity and check for peak purity across the entire UV spectrum. Co-eluting peaks will distort the spectral purity. LC-MS is invaluable for identifying the mass of the degradant peaks.[15]

Parameter Example Condition
Column C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA, 220-400 nm (Quantify at λmax, ~340 nm)
Injection Vol. 5 µL

References

  • Characteristics and hazards of the cinnamaldehyde oxid
  • Cinnamaldehyde - Wikipedia. Wikipedia.
  • Remarkably efficient hydrolysis of cinnamaldehyde to natural benzaldehyde in amino acid ionic liquids. Korean Journal of Chemical Engineering. [7]
  • Note on the Oxidation of Cinnamaldehyde. Journal of the American Chemical Society. [4]
  • Is there any reaction between cinnamaldehyde and hydrogen peroxide? - Quora. Quora. [14]
  • Remarkably efficient hydrolysis of cinnamaldehyde to natural benzaldehyde in amino acid ionic liquids | Semantic Scholar. Semantic Scholar. [13]
  • Selective synthesis of natural benzaldehyde by hydrolysis of cinnamaldehyde using novel hydrotalcite catalyst | Request PDF.
  • Photooxidation of Cinnamaldehyde in Methanol — Prod uct Analysis and Evolving Factor Analysis of UV Spectra.
  • Forced Degrad
  • The reaction of cinnamaldehyde and cinnam(o)
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [12]
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [15]
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. [10]
  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF.

Sources

Technical Support Center: Purification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable compound. Our goal is to equip you with the necessary knowledge to confidently address impurities and achieve high-purity product for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicin aldehyde) or the reagent used to introduce the propenal side chain (e.g., acetaldehyde in an aldol condensation or a phosphorus ylide in a Wittig reaction).

  • Oxidation Product: The corresponding carboxylic acid, 3-methoxy-4,5-methylenedioxycinnamic acid, can form due to air oxidation of the aldehyde.[1][2]

  • Over-reduction Product: If a reduction step is involved in the synthesis, the corresponding alcohol, 3-methoxy-4,5-methylenedioxycinnamyl alcohol, may be present.

  • Side-Reaction Products: Depending on the synthetic route, various side-products can form. For instance, in a Claisen-Schmidt condensation, self-condensation of the enolizable aldehyde can occur.[3] If starting from natural sources like piperonal, route-specific impurities, including chlorinated analogues, might be present.[4]

Q2: I have a crude product that is a viscous oil/gum. How can I best approach its purification?

A2: A gummy or oily crude product often indicates the presence of multiple impurities. A multi-step purification strategy is often most effective. We recommend starting with a liquid-liquid extraction to remove highly polar or acidic/basic impurities. For instance, a wash with a mild base like sodium bicarbonate solution can help remove the corresponding carboxylic acid impurity.[1][5] Following this, techniques like column chromatography or bisulfite adduct formation are excellent choices for separating the target aldehyde from other neutral impurities.

Q3: Is this compound stable during purification?

A3: While relatively stable, aromatic aldehydes with unsaturated side chains can be susceptible to oxidation and polymerization, especially when exposed to air, light, and heat for extended periods.[2] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or distillation.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification and provides actionable solutions.

Troubleshooting Low Yield After Purification
Symptom Potential Cause(s) Suggested Solution(s)
Significant product loss during recrystallization. The chosen solvent system has too high of a solubility for the product, even at low temperatures.- Test a range of solvent systems on a small scale to find one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. - Consider using a co-solvent system to fine-tune the solubility.
Low recovery after column chromatography. - The product is strongly adsorbing to the stationary phase (e.g., silica gel). - The product is degrading on the column.- Add a small amount of a polar solvent like triethylamine to the eluent to neutralize acidic sites on the silica gel. - Use a less acidic stationary phase like alumina.[1] - Perform the chromatography quickly to minimize contact time with the stationary phase.
Poor recovery of the aldehyde after bisulfite adduct formation and regeneration. - Incomplete formation of the bisulfite adduct. - Incomplete regeneration of the aldehyde from the adduct.- Ensure the sodium bisulfite solution is freshly prepared and saturated.[6] - Increase the reaction time and agitation during adduct formation. - During regeneration, ensure the pH is sufficiently basic (pH > 12) to drive the equilibrium back to the free aldehyde.[6][7]
Troubleshooting Persistent Impurities
Symptom Potential Cause(s) Suggested Solution(s)
A persistent spot with a similar Rf to the product on TLC after column chromatography. The impurity has a very similar polarity to the product.- Optimize the mobile phase. Try a solvent system with different polarity characteristics (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina instead of silica gel).
The purified product slowly turns yellow and develops an acidic smell. Air oxidation to the corresponding carboxylic acid.- Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. - Consider adding a radical inhibitor like BHT in trace amounts if the product is to be stored for an extended period.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Method 1: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[7][8][9]

Principle: Sodium bisulfite reacts reversibly with the aldehyde to form a water-soluble adduct. This adduct can be separated from water-insoluble impurities via liquid-liquid extraction. The aldehyde is then regenerated by making the aqueous solution basic.

Protocol:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible organic solvent like methanol or THF.[7]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a slight excess relative to the estimated amount of aldehyde.

    • Stir the mixture vigorously for 30-60 minutes at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Extraction of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add water to dissolve the bisulfite adduct fully.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the aqueous layer containing the bisulfite adduct. The organic layer contains the non-aldehydic impurities and can be discarded (or worked up separately if it contains valuable non-aldehydic products).

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel.

    • Add an equal volume of a fresh portion of the organic solvent (e.g., ethyl acetate).

    • Slowly add a concentrated solution of sodium hydroxide (e.g., 50% NaOH) or sodium carbonate solution dropwise while stirring until the pH of the aqueous layer is >12.[6][7]

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Method 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10][11]

Principle: The crude mixture is loaded onto a column packed with a stationary phase (typically silica gel). A solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds with lower polarity will travel down the column faster, while more polar compounds will be retained longer, allowing for their separation.

Protocol:

  • Preparation:

    • Choose an appropriate column size based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column. A typical gradient for a cinnamaldehyde derivative might be from 5% to 20% ethyl acetate in hexanes.[10]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[11]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Method 3: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds.[12] this compound is reported to be a solid with a melting point of 136-137 °C.[13][14]

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

Protocol:

  • Solvent Selection:

    • Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. For cinnamaldehyde derivatives, solvents like chloroform or ether have been suggested.[12] A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification Decision Tree

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes liquid_wash Perform Aqueous Wash (e.g., NaHCO3) is_solid->liquid_wash No (Oil/Gum) pure_product Pure Product recrystallize->pure_product bisulfite Purify via Bisulfite Adduct liquid_wash->bisulfite Primary Impurity is non-aldehydic chromatography Column Chromatography liquid_wash->chromatography Multiple Impurities or Aldehydic Impurities bisulfite->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Bisulfite Adduct Purification Workflow

Bisulfite_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Extraction cluster_step3 Step 3: Regeneration crude Crude Aldehyde in Methanol add_bisulfite Add Saturated NaHSO3 (aq) crude->add_bisulfite stir Stir Vigorously (30-60 min) add_bisulfite->stir add_org_solvent Add Organic Solvent (e.g., EtOAc) stir->add_org_solvent separate_layers Separate Layers add_org_solvent->separate_layers aqueous_layer Aqueous Layer (Adduct) separate_layers->aqueous_layer organic_layer Organic Layer (Impurities) separate_layers->organic_layer add_base Add NaOH (aq) to pH > 12 aqueous_layer->add_base extract_aldehyde Extract with Organic Solvent add_base->extract_aldehyde dry_concentrate Dry and Concentrate extract_aldehyde->dry_concentrate pure_aldehyde Pure Aldehyde dry_concentrate->pure_aldehyde

Caption: Workflow for purification via bisulfite adduct formation.

References

  • Homework.Study.com. (n.d.). What solvent should be used to recrystallize cinnamaldehyde?. Homework.Study.com.
  • Cunliffe, J., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-313.
  • PubMed. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. National Library of Medicine.
  • ResearchGate. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. ResearchGate.
  • Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate.
  • Sciencemadness Discussion Board. (2018). Route specific impurities piperine/piperonal. Sciencemadness.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. ResearchGate.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry.
  • El-Feraly, F. S., & Chan, Y. M. (1980). isolation, characterization and synthesis of - this compound: - a novel constituent from canella winterana. Journal of Natural Products, 43(3), 438-442.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
  • Google Patents. (n.d.). Continuous method for production of cinnamaldehyde and dihydrocinnamaldehyde derivatives. Google Patents.
  • EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. EduBirdie.
  • Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Cram.
  • Odinity. (2013). Wittig Synthesis of Alkenes. Odinity.
  • ResearchGate. (n.d.). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol and Eugenol via 4-Allylcatechol. ResearchGate.
  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates.
  • Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia.
  • Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731–2734.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Indian Journal of Chemistry. (1995). Synthesis of 3-methoxy-5-hydroxy-3', 4'-methylenedioxy-6", 6"-dimethyl- pyrano [2",3": 7, 8]flavone.
  • ResearchGate. (2020). Production of cinnamaldehyde. ResearchGate.
  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction.
  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. National Library of Medicine.
  • ResearchGate. (n.d.). 3-Methoxy-5,5-dimethyl-7(E),9-decadiena. ResearchGate.

Sources

Technical Support Center: Scaling Up 3-Methoxy-4,5-methylenedioxycinnamaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory synthesis and large-scale production.

I. Overview of Synthetic Strategies

The synthesis of this compound (also known as myristicin aldehyde) primarily involves the formation of a carbon-carbon double bond between 3-Methoxy-4,5-methylenedioxybenzaldehyde and a two-carbon synthon. The most common and scalable methods for this transformation are the Claisen-Schmidt (Aldol) Condensation, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction.[1] The choice of method often depends on factors such as desired stereoselectivity, ease of purification, and cost of reagents.

II. Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective method for synthesizing this compound on a large scale?

A1: The Claisen-Schmidt condensation, a type of crossed aldol condensation, is generally the most economical method for large-scale production.[2][3] It utilizes readily available and inexpensive starting materials: 3-Methoxy-4,5-methylenedioxybenzaldehyde and acetaldehyde, with a base catalyst like sodium hydroxide.[4] However, careful control of reaction conditions is crucial to minimize side reactions and maximize yield.[5]

Q2: What are the primary challenges in the Claisen-Schmidt condensation for this synthesis?

A2: The main challenges include the self-condensation of acetaldehyde, the Cannizzaro reaction of the starting benzaldehyde (especially under strong basic conditions), and the formation of polymeric byproducts.[6] Controlling the reaction temperature and the rate of acetaldehyde addition are critical to mitigate these issues.[7]

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the Wittig reaction for producing α,β-unsaturated aldehydes?

A3: The HWE reaction is often favored due to the ease of purification.[8] The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction.[4][9] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that can be challenging to separate from the desired product, often requiring column chromatography.[10]

Q4: How can I ensure the exclusive formation of the (E)-isomer of this compound?

A4: The Horner-Wadsworth-Emmons reaction is highly stereoselective and predominantly yields the thermodynamically more stable (E)-alkene.[4][9] The Claisen-Schmidt condensation also tends to favor the formation of the trans (E) isomer as it is the more thermodynamically stable product.[4]

Q5: My final product is a yellowish oil instead of a solid. What could be the reason?

A5: While pure this compound is a solid with a melting point around 136-137 °C, the presence of impurities can lead to the product appearing as an oil.[11] These impurities could be unreacted starting materials, side products, or residual solvent. Effective purification, such as recrystallization or column chromatography, is necessary to obtain the pure, solid product.

III. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield in Claisen-Schmidt Condensation
Possible Cause Explanation Recommended Solution
Self-condensation of Acetaldehyde Acetaldehyde can react with itself in the presence of a base, reducing the amount available to react with the benzaldehyde.Add the acetaldehyde solution slowly to the reaction mixture containing the 3-Methoxy-4,5-methylenedioxybenzaldehyde and base. Maintain a low reaction temperature (e.g., 0-10 °C) to favor the desired cross-condensation.
Cannizzaro Reaction Under strongly basic conditions, the starting aldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[6]Use a milder base or a lower concentration of the strong base. Ensure the reaction temperature is kept low, as higher temperatures can promote the Cannizzaro reaction.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or slightly raising the temperature. Ensure efficient stirring, especially in larger batches, to maintain a homogeneous mixture.
Product Loss During Workup The product may be partially soluble in the aqueous phase, or emulsions may form during extraction, leading to loss of product.Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. If emulsions form, allow the mixture to stand or add a small amount of a different organic solvent to break the emulsion.
Problem 2: Difficulty in Removing Byproducts from Horner-Wadsworth-Emmons Reaction
Possible Cause Explanation Recommended Solution
Incomplete Aqueous Extraction The phosphate byproduct, while water-soluble, may require multiple extractions for complete removal, especially at a larger scale.Perform multiple extractions (at least 3-4 times) with deionized water or a dilute brine solution. Vigorously shake the separatory funnel during each extraction to ensure thorough mixing of the phases.
Hydrolysis of Phosphonate Reagent If the phosphonate reagent is exposed to moisture for extended periods, it can hydrolyze, leading to other phosphorus-containing impurities.Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 3: Product Purity Issues and Off-Color
Possible Cause Explanation Recommended Solution
Residual Starting Materials Incomplete reaction or inefficient purification can leave unreacted 3-Methoxy-4,5-methylenedioxybenzaldehyde or other reagents in the final product.Monitor the reaction to completion by TLC. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is highly effective.[7] Column chromatography can also be used for high-purity requirements.[12]
Formation of Polymeric Byproducts Aldehydes, especially under basic or acidic conditions and at elevated temperatures, can polymerize, leading to discolored and impure products.Maintain low reaction temperatures and minimize reaction times. Work up the reaction promptly once it is complete.
Oxidation of the Aldehyde The cinnamaldehyde product can be susceptible to air oxidation, especially over time, leading to the formation of the corresponding carboxylic acid and a decrease in purity.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of antioxidants can be considered for long-term storage.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis via Claisen-Schmidt Condensation

This protocol is designed for a 100g scale production of this compound.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxy-4,5-methylenedioxybenzaldehyde180.16100 g0.555
Acetaldehyde44.0536.7 g0.833
Sodium Hydroxide (NaOH)40.0024.4 g0.610
Ethanol (95%)-500 mL-
Deionized Water-1 L-
Dichloromethane (DCM)-1.5 L-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g of 3-Methoxy-4,5-methylenedioxybenzaldehyde in 500 mL of 95% ethanol.

  • Base Addition: In a separate beaker, dissolve 24.4 g of NaOH in 250 mL of deionized water and cool the solution to 10 °C in an ice bath. Slowly add the cold NaOH solution to the ethanolic solution of the aldehyde while maintaining the temperature of the reaction mixture between 15-20 °C.

  • Acetaldehyde Addition: In the dropping funnel, prepare a solution of 36.7 g of acetaldehyde in 100 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 2-3 hours. The temperature should be carefully monitored and maintained below 25 °C. A significant exotherm may be observed, and external cooling with an ice bath may be necessary.[13]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a general procedure adaptable for the synthesis of this compound.

Reagents and Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde

  • Diisobutylaluminium hydride (DIBAL-H)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Olefination: Cool the resulting solution back to 0 °C and add a solution of 3-Methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq) in anhydrous THF dropwise. Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

  • Purification of the Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting α,β-unsaturated ester can be purified by column chromatography if necessary.

  • Reduction to the Aldehyde: Dissolve the purified ester in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.1 eq, typically 1.0 M in hexanes) dropwise. Stir for 1-2 hours at -78 °C.

  • Final Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

V. Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Materials cluster_methods Synthetic Methods Start_Aldehyde 3-Methoxy-4,5- methylenedioxybenzaldehyde CS Claisen-Schmidt Condensation Start_Aldehyde->CS HWE Horner-Wadsworth-Emmons Reaction Start_Aldehyde->HWE Wittig Wittig Reaction Start_Aldehyde->Wittig Two_Carbon Two-Carbon Synthon (e.g., Acetaldehyde, Phosphonate Ylide) Two_Carbon->CS Two_Carbon->HWE Two_Carbon->Wittig Product 3-Methoxy-4,5- methylenedioxycinnamaldehyde CS->Product HWE->Product Wittig->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature slightly - Check reagent quality Incomplete->Optimize_Conditions Yes Workup_Issues Investigate Workup Procedure Complete->Workup_Issues Final_Product Improved Yield Optimize_Conditions->Final_Product Purification_Issues Investigate Purification Step Workup_Issues->Purification_Issues No Loss_Workup Product Loss During Workup: - Emulsion formation? - Product water soluble? Workup_Issues->Loss_Workup Yes Loss_Purification Product Loss During Purification: - Inefficient recrystallization? - Adsorption on silica? Purification_Issues->Loss_Purification Yes Solution_Workup Solutions: - Use brine wash - Back-extract aqueous layers Loss_Workup->Solution_Workup Solution_Purification Solutions: - Optimize recrystallization solvent - Use different purification method Loss_Purification->Solution_Purification Solution_Workup->Final_Product Solution_Purification->Final_Product

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Org. Lett., 10, 5437-5440. [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]

  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, III. Darstellung und einige Reaktionen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63. [Link]

  • Johnson, A. W. (1999). Ylides and Imines of Phosphorus. John Wiley & Sons.

  • Leitner, A., Larsen, M. B., Steffens, C., & Tunge, J. A. (2019). Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. Organic Process Research & Development, 23(3), 441-445. [Link]

  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms and Structure (3rd ed.). Wiley Interscience.

  • Nakamura, S., Yamamura, S., & Nishiyama, S. (2020). An efficient and practical route for the synthesis of α-sanshools and spilanthol. Bioscience, Biotechnology, and Biochemistry, 84(8), 1646-1653. [Link]

  • Olsson, R. I., & Erlandsson, P. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7858-7867. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. [Link]

  • Zhong, C. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products, 29(6), 65-68. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of 3-Methoxy-4,5-methylenedioxycinnamaldehyde in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor aqueous solubility in bioassays. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a promising natural product with recognized anti-inflammatory and antimicrobial properties.[1] However, its hydrophobic nature presents a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous environments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This guide will walk you through systematic approaches to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound.

Q1: What are the basic solubility properties of this compound?

A1: this compound is a solid, organic compound.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] However, it is poorly soluble in water and aqueous buffers, which is the primary challenge in bioassay applications.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. Why is this happening?

A2: This is a common phenomenon known as "solvent-shifting" precipitation. While the compound is soluble in 100% DMSO, the dramatic change in solvent polarity upon dilution into an aqueous medium (like cell culture media or PBS) can cause the compound to crash out of solution. Your clear DMSO stock solution does not guarantee solubility at the final assay concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but it's crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration. Primary cells are often more sensitive.

Q4: Can I use other solvents besides DMSO?

A4: While other organic solvents like ethanol or dimethylformamide (DMF) can dissolve the compound, DMSO is generally preferred for cell-based assays due to its miscibility with water and its ability to dissolve a wide range of compounds.[5] If you must use another solvent, it is imperative to conduct thorough vehicle control studies to assess its impact on your specific assay.

Q5: Are there alternatives to using organic solvents to improve aqueous solubility?

A5: Yes, formulation strategies can significantly enhance aqueous solubility. One of the most effective methods for compounds like this is the use of cyclodextrins to form inclusion complexes. This approach encapsulates the hydrophobic molecule within a hydrophilic shell, improving its water solubility.

Part 2: Troubleshooting Guide: Compound Precipitation

This section provides a step-by-step guide to diagnose and resolve precipitation issues during your experiments.

Initial Assessment of the Precipitation Problem

Before attempting more complex solutions, it's essential to characterize the problem.

  • Determine the Kinetic Solubility Limit: This is the concentration at which the compound begins to precipitate under your specific assay conditions. A simple visual or nephelometric analysis can help determine this limit.

  • Review Your Dilution Protocol: Abrupt changes in solvent polarity are a primary cause of precipitation. A stepwise dilution may be beneficial.

  • Consider the Impact of Assay Components: The pH of your buffer and the presence of proteins (like serum in cell culture media) can influence compound solubility.

Systematic Troubleshooting Workflow

Use the following workflow to address precipitation issues systematically.

G start Start: Compound Precipitation Observed in Bioassay check_concentration Is the final compound concentration exceeding its known aqueous solubility? start->check_concentration reduce_concentration Lower the highest tested concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration > 0.5%? check_concentration->check_dmso No optimize_dilution Optimize Dilution Protocol - Serial dilution in DMSO first - Stepwise addition to media - Gentle mixing still_precipitates Still Precipitates? optimize_dilution->still_precipitates reduce_concentration->check_dmso check_dmso->optimize_dilution No adjust_dmso Adjust stock concentration to keep final DMSO ≤ 0.5% check_dmso->adjust_dmso Yes adjust_dmso->optimize_dilution alternative_solubilization Consider Alternative Solubilization Methods cyclodextrin Cyclodextrin Complexation alternative_solubilization->cyclodextrin other_methods Other Formulation Strategies (e.g., surfactants) alternative_solubilization->other_methods end Proceed with Experiment cyclodextrin->end other_methods->end still_precipitates->alternative_solubilization Yes still_precipitates->end No

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for preparing and handling this compound for bioassays.

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions

This protocol outlines the standard method for preparing a stock solution and making dilutions to minimize precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 2.06 mg).

    • Dissolve the powder in a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10 mM from 2.06 mg in 1 mL DMSO). The molecular weight of this compound is 206.19 g/mol .[2]

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions in DMSO (Serial Dilution):

    • Before preparing your final working solutions, perform serial dilutions of your high-concentration stock in 100% DMSO. This is preferable to diluting directly into an aqueous buffer.

  • Prepare Final Working Solutions:

    • Add the small volume of the appropriate DMSO stock solution directly to the pre-warmed aqueous buffer or cell culture medium.

    • Immediately mix the solution by gentle pipetting or swirling. Avoid vigorous vortexing which can sometimes promote precipitation.

    • Crucially, ensure the final concentration of DMSO in your working solution is at a non-toxic level for your assay (typically ≤ 0.5%).

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the water solubility of the compound, a method shown to be effective for the related compound, cinnamaldehyde.[4][6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Procedure (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Paste Formation: In a mortar, add a small amount of water to the accurately weighed HP-β-CD and knead to form a homogeneous paste.

  • Incorporation of Compound: Slowly add the weighed this compound to the paste while continuously kneading.

  • Kneading: Continue to knead the mixture for at least 60 minutes to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a solid powder of the inclusion complex.

  • Reconstitution: This powder can now be dissolved directly in your aqueous assay buffer.

Data Summary: Solubilization Strategies

StrategyAdvantagesDisadvantages
DMSO Co-solvent Simple to prepare; dissolves a wide range of hydrophobic compounds.Potential for cytotoxicity; risk of compound precipitation upon dilution.
Cyclodextrin Inclusion Complex Significantly increases aqueous solubility; can improve compound stability.Requires a more involved preparation process; potential for interaction with other assay components.

Part 4: Scientific Rationale and Best Practices

The Causality Behind Experimental Choices
  • Why Serial Dilution in DMSO? By performing initial dilutions in the solvent in which the compound is most soluble, you maintain a more stable solution. This minimizes the time the compound spends at a high, potentially supersaturated concentration in an unfavorable solvent environment.

  • Why Pre-warm Aqueous Media? For many compounds, solubility increases with temperature. Adding the DMSO stock to pre-warmed media can help keep the compound in solution.

  • Why Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound can be encapsulated within this cavity, forming a water-soluble inclusion complex.

Diagram of Cyclodextrin Inclusion Complex Formation

G cluster_0 In Aqueous Solution compound Hydrophobic Compound (this compound) complex Water-Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex caption Formation of a water-soluble inclusion complex.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Yildiz, Z., Kilic, M. E., & Uyar, T. (2019). Molecular Encapsulation of Cinnamaldehyde within Cyclodextrin Inclusion Complex Electrospun Nanofibers: Fast-Dissolution, Enhanced Water Solubility, High Temperature Stability, and Antibacterial Activity of Cinnamaldehyde. Journal of Agricultural and Food Chemistry, 67(40), 11066-11076. [Link]
  • Yildiz, Z., Kilic, M. E., Duman, O., & Uyar, T. (2019). Molecular Encapsulation of Cinnamaldehyde within Cyclodextrin Inclusion Complex Electrospun Nanofibers: Fast-Dissolution, Enhanced Water Solubility, High Temperature Stability, and Antibacterial Activity of Cinnamaldehyde.
  • Yildiz, Z., Kilic, M. E., & Uyar, T. (2019). Molecular Encapsulation of Cinnamaldehyde within Cyclodextrin Inclusion Complex Electrospun Nanofibers: Fast-Dissolution, Enhanced Water Solubility, High Temperature Stability, and Antibacterial Activity of Cinnamaldehyde.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

minimizing byproduct formation in 3-Methoxy-4,5-methylenedioxycinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde (also known as myristicinaldehyde or canellal). We address common challenges related to byproduct formation and offer troubleshooting strategies to optimize reaction outcomes. This document is structured to provide immediate, actionable solutions to problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are the Claisen-Schmidt condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The Claisen-Schmidt is a base-catalyzed crossed aldol condensation between 3-Methoxy-4,5-methylenedioxybenzaldehyde (myristicinaldehyde) and acetaldehyde.[1][2] The Horner-Wadsworth-Emmons reaction is an olefination reaction that involves reacting myristicinaldehyde with a stabilized phosphonate ylide, which offers high stereoselectivity for the desired (E)-alkene isomer.[3][4]

Q2: My starting material, 3-Methoxy-4,5-methylenedioxybenzaldehyde, appears to be degrading. Why is this happening?

A2: Aromatic aldehydes, particularly those with electron-donating groups like methoxy and methylenedioxy, are susceptible to air oxidation, which can convert the aldehyde to the corresponding carboxylic acid (myristicinic acid).[5][6] This impurity can inhibit the desired condensation reaction. It is crucial to use purified starting materials and consider storing the aldehyde under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which synthetic route offers better control over stereochemistry?

A3: The Horner-Wadsworth-Emmons (HWE) reaction provides superior stereocontrol, yielding predominantly the (E)-isomer (trans-cinnamaldehyde).[3][7][8] This is a significant advantage over the Claisen-Schmidt condensation, which can sometimes produce a mixture of (E) and (Z) isomers, complicating purification. The HWE reaction's mechanism favors the formation of the more stable trans-alkene.[9]

Q4: What are the key differences in byproducts between the Claisen-Schmidt and HWE reactions?

A4: In the Claisen-Schmidt condensation, common byproducts arise from self-condensation of acetaldehyde, the Cannizzaro reaction of the starting aldehyde (especially with strong bases), and Michael addition of the enolate to the newly formed cinnamaldehyde.[10][11] The HWE reaction, on the other hand, primarily produces a water-soluble dialkylphosphate salt as a byproduct, which is easily removed during aqueous workup.[8] Incomplete reactions in the HWE synthesis can also result in β-hydroxyphosphonate intermediates.[3]

Troubleshooting Guide: Minimizing Byproduct Formation

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields are a common problem and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

G start Low Yield Observed check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok purify Purify Aldehyde (distillation/recrystallization). Verify Acetaldehyde Source. Check Stoichiometry. reagents_ok->purify No check_conditions Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Adjust Temperature, Time, & Mixing. See Table 1 for guidance. conditions_ok->optimize No check_catalyst Examine Catalyst System conditions_ok->check_catalyst Yes optimize->check_conditions catalyst_ok Catalyst Active & Correctly Chosen? check_catalyst->catalyst_ok catalyst_issue Use Fresh Catalyst. Consider Milder Base (e.g., K2CO3). Ensure Anhydrous Conditions (for HWE). catalyst_ok->catalyst_issue No check_byproducts Analyze Byproducts (TLC/NMR) catalyst_ok->check_byproducts Yes catalyst_issue->check_catalyst byproducts_identified Specific Byproducts Identified? check_byproducts->byproducts_identified troubleshoot_byproducts Address Specific Byproduct Formation. See Issues 2-4. byproducts_identified->troubleshoot_byproducts Yes end Yield Improved byproducts_identified->end No, consult further literature. troubleshoot_byproducts->end

Caption: Troubleshooting workflow for low yield.

Probable Cause Detailed Explanation & Recommended Solution
Poor Reagent Quality The starting aldehyde can oxidize to carboxylic acid, and acetaldehyde can polymerize. Solution: Purify 3-Methoxy-4,5-methylenedioxybenzaldehyde before use, for instance, by recrystallization. Use a fresh, unopened source of acetaldehyde or distill it immediately before the reaction. Ensure all solvents are anhydrous, especially for the HWE reaction where water will quench the phosphonate carbanion.[10]
Suboptimal Reaction Temperature For the Claisen-Schmidt condensation, high temperatures can promote side reactions like the Cannizzaro reaction and self-condensation.[10] For the HWE reaction, temperature affects the rate of ylide formation and subsequent olefination. Solution: For Claisen-Schmidt, maintain a low temperature (0-10 °C), especially during the addition of the base. For the HWE reaction, ylide formation is often conducted at 0 °C or room temperature, depending on the base used.
Incorrect Stoichiometry An incorrect molar ratio of reactants is a common source of low yield. Solution: For the Claisen-Schmidt reaction, a slight excess of acetaldehyde (1.2-1.5 equivalents) is often used to ensure complete consumption of the more valuable aldehyde.[12] For the HWE reaction, a slight excess of the phosphonate ylide is typically employed.
Ineffective Catalyst The base catalyst in a Claisen-Schmidt reaction can be neutralized by acidic impurities. In an HWE reaction, the base may not be strong enough to deprotonate the phosphonate. Solution: For Claisen-Schmidt, ensure all glassware is clean and dry. Use a freshly prepared solution of NaOH or KOH. If side reactions are an issue, consider a milder base like potassium carbonate. For HWE, use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) under strictly anhydrous conditions.[8]
Issue 2: Presence of a Carboxylic Acid Byproduct

The presence of myristicinic acid indicates a failure of the main reaction and the prevalence of a common side reaction.

G aldehyde 3-Methoxy-4,5-methylenedioxy- benzaldehyde product Desired Product: 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde aldehyde->product Claisen-Schmidt Condensation cannizzaro_products Byproducts: Myristicinic Acid & Myristicinyl Alcohol aldehyde->cannizzaro_products Cannizzaro Reaction base Strong Base (e.g., NaOH) base->cannizzaro_products acetaldehyde Acetaldehyde Enolate acetaldehyde->product

Caption: Competing Claisen-Schmidt and Cannizzaro pathways.

  • Cannizzaro Reaction: This disproportionation reaction occurs when an aldehyde lacking α-hydrogens, such as myristicinaldehyde, is treated with a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one of the alcohol.[11]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder alternatives such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH).

      • Control Reagent Addition: Add the base slowly and at a low temperature to the mixture of the aldehyde and acetaldehyde. This ensures the acetaldehyde enolate is present to react with the aldehyde as soon as the catalyst is introduced, outcompeting the Cannizzaro pathway.[10]

      • Consider the HWE Reaction: The HWE reaction is not base-catalyzed in the same manner and avoids the Cannizzaro reaction entirely, making it a superior choice if this byproduct is persistent.

Issue 3: Presence of Low Molecular Weight, Oily Byproducts

This often points to the self-condensation of the enolizable partner in the Claisen-Schmidt reaction.

  • Acetaldehyde Self-Condensation: In the presence of a base, acetaldehyde can react with itself to form 3-hydroxybutanal (acetaldol), which can then dehydrate. This consumes the acetaldehyde, reducing the yield of the desired product.

    • Solution:

      • Slow Addition of Acetaldehyde: The most effective solution is to add the acetaldehyde dropwise to the reaction mixture containing the myristicinaldehyde and the base.[12] This maintains a low concentration of acetaldehyde at any given time, favoring the cross-condensation over self-condensation.

      • Lower Reaction Temperature: Conducting the reaction at 0-5 °C can significantly slow down the rate of self-condensation.

Issue 4: Formation of (Z)-Isomer or β-Hydroxyphosphonate (HWE Reaction)

While the HWE reaction is highly (E)-selective, certain conditions can lead to the formation of the undesired (Z)-isomer or an incomplete reaction.

G phosphonate Phosphonate Ester ylide Phosphonate Ylide phosphonate->ylide base Base (e.g., NaH) base->ylide intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate aldehyde Myristicinaldehyde aldehyde->intermediate e_product (E)-Cinnamaldehyde (Major Product) intermediate->e_product Favored Elimination z_product (Z)-Cinnamaldehyde (Minor Byproduct) intermediate->z_product Disfavored Elimination hydroxy_byproduct β-Hydroxyphosphonate (Byproduct) intermediate->hydroxy_byproduct Incomplete Elimination

Caption: Horner-Wadsworth-Emmons reaction pathways.

Probable Cause Detailed Explanation & Recommended Solution
Formation of (Z)-Isomer While the thermodynamic preference is for the (E)-isomer, certain conditions can reduce selectivity. Solution: The choice of phosphonate and reaction conditions can influence stereoselectivity. Using phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl) can enhance (E)-selectivity. The Still-Gennari modification (using phosphonates with electron-withdrawing groups and specific base/solvent systems) can be employed to favor the (Z)-isomer if desired, but standard HWE conditions strongly favor the (E)-product.[7]
Formation of β-Hydroxyphosphonate The final step of the HWE reaction is the elimination of the dialkylphosphate salt. If this elimination is incomplete, the β-hydroxyphosphonate intermediate will be isolated as a byproduct.[3] Solution: This typically occurs if the phosphonate is not sufficiently "stabilized" (i.e., lacks an adjacent electron-withdrawing group). For cinnamaldehyde synthesis, an ylide derived from a phosphonoacetate ester is often used, which is sufficiently stabilized. Ensure the reaction is allowed to proceed to completion and that the workup does not prematurely quench the reaction.

Experimental Protocols

The following protocols are adapted from standard procedures for cinnamaldehyde synthesis and should be optimized for the specific substrate.[12]

Protocol 1: Claisen-Schmidt Condensation

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0-5 °C), dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde in ethanol.

  • Base Addition: In a separate flask, prepare a 2 M solution of NaOH in a 1:1 mixture of ethanol and water. Slowly add this solution to the stirred aldehyde solution, maintaining the low temperature.

  • Acetaldehyde Addition: Add acetaldehyde dropwise to the reaction mixture over a period of 1-2 hours. A color change and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting aldehyde is consumed, neutralize the reaction mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool to 0 °C. Add triethyl phosphonoacetate dropwise to the stirred NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The water-soluble phosphate byproduct is removed during the aqueous washes. The crude product can be further purified by column chromatography.

References

  • ResearchGate. (2023). Claisen Schmidt condensation reaction for chalcone synthesis. [Link]
  • Scribd. Synthesis of Methylenedioxybenzaldehydes. [Link]
  • Rhodium.ws. Synthesis of Myristicinaldehyde. [Link]
  • Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(6), 2210–2212. [Link]
  • The Good Scents Company. myristicin aldehyde. [Link]
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
  • CONICET. (2012).
  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
  • Google Patents. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
  • Hive Methods Discourse. (2003). 3-methoxy-4-methylbenzaldehyde. [Link]
  • Organic Syntheses. aldehydes from acid chlorides by modified rosenmund reduction. [Link]
  • Organic Syntheses. 4. [Link]
  • Royal Society of Chemistry.
  • NIH. (2014). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
  • Beilstein Journals. (2024).
  • NIH. (2011). An Efficient and Chemoselective Procedure for Acylal Synthesis. [Link]
  • NIH. (2010). Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles. [Link]
  • NIH. (2021).

Sources

Technical Support Center: A Guide to the Storage and Stability of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4,5-methylenedioxycinnamaldehyde (MMDC). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable phenylpropanoid intermediate.[1][2] The inherent reactivity of the cinnamaldehyde moiety presents unique stability challenges. This document provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the integrity and reproducibility of your experiments.

Section 1: The Science of Degradation - Understanding the "Why"

The stability of an aromatic aldehyde like MMDC is not absolute. Its degradation is primarily governed by a well-understood chemical process: autoxidation . Understanding this mechanism is critical to designing effective storage strategies.

The Primary Degradation Pathway: Autoxidation

Autoxidation is a spontaneous, radical-chain reaction with atmospheric oxygen that converts the aldehyde functional group into a carboxylic acid.[3][4] This process is the most common cause of degradation for aldehydes during storage and is accelerated by light and heat.[5][6][7]

The mechanism proceeds in several steps:

  • Initiation: A hydrogen atom is abstracted from the aldehyde group, forming an acyl radical.

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical. This radical then abstracts a hydrogen atom from another aldehyde molecule, creating a peracid and a new acyl radical, thus propagating the chain reaction.

  • Termination/Conversion: The formed peracid can then react with another aldehyde molecule in a Baeyer-Villiger-type oxidation to yield two equivalents of the corresponding carboxylic acid, in this case, 3-Methoxy-4,5-methylenedioxycinnamic acid.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_conversion Conversion Aldehyde MMDC Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical H• abstraction PeroxyRadical Acyl Peroxy Radical (R-CO-O-O•) AcylRadical->PeroxyRadical + O₂ Peracid Peracid (R-CO-OOH) PeroxyRadical->Peracid + R-CHO - R-C•=O (chain carrier) CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + R-CHO

Caption: Radical-chain mechanism for the autoxidation of MMDC.

Key Factors Influencing Degradation

Several environmental factors can initiate or accelerate the degradation of MMDC. Controlling these is the foundation of proper storage.

FactorMechanism of ActionConsequence
Oxygen (Air) Direct reactant in the autoxidation chain reaction.[3][4]Formation of peracids and carboxylic acids.
Light (UV/Visible) Provides the energy to initiate the radical chain reaction (photo-oxidation).[6][7]Accelerates the rate of autoxidation significantly.
Elevated Temperature Increases the kinetic energy of molecules, speeding up all chemical reactions, including oxidation.[7][8]Reduced shelf-life, faster degradation.
pH (especially basic) Aldehydes can be unstable in neutral-to-basic conditions, which can catalyze degradation pathways.[9]Increased rate of decomposition.
Impurities (Metals, Acids) Traces of metal ions can catalyze oxidation. Acidic impurities can promote polymerization.[10]Unpredictable and accelerated degradation.

Section 2: Troubleshooting Guide (Q&A Format)

Q1: My solid, off-white MMDC has turned distinctly yellow/brown after several months on the shelf. What is happening? A1: This color change is a classic visual indicator of degradation. The primary cause is autoxidation, where the aldehyde is slowly converted to its corresponding carboxylic acid and potentially other colored byproducts.[11] This process is significantly accelerated by repeated exposure to air, light, and ambient laboratory temperatures.

Q2: I'm running a quality control check on my MMDC sample via GC-MS and see a new, less volatile peak appearing. Could this be related to storage? A2: Yes, this is a very likely scenario. The new peak is almost certainly the carboxylic acid degradation product (3-Methoxy-4,5-methylenedioxycinnamic acid). Due to the higher polarity and lower volatility of the carboxylic acid compared to the aldehyde, it will typically have a longer retention time on standard non-polar GC columns. You can confirm its identity by comparing the mass spectrum to a reference library or a standard of the suspected acid.

Q3: The potency of my MMDC solution in a cell-based assay has decreased over time. I've been storing it at -20°C. What went wrong? A3: While freezing is the correct approach, degradation can still occur if proper handling procedures are not followed. The most likely causes are:

  • Repeated Freeze-Thaw Cycles: Each time the solution is thawed, it is exposed to oxygen in the headspace of the vial and ambient light/temperature, allowing for incremental degradation.

  • Oxygen in the Solvent: Dissolved oxygen in the solvent (e.g., DMSO) can contribute to oxidation over time, even at low temperatures.

  • Headspace in the Vial: Storing a small volume in a large vial increases the amount of available oxygen in the headspace.

Q4: I noticed my MMDC has a slightly acrid or less "spicy" aroma than a fresh batch. Does this indicate a problem? A4: A change in odor is a strong sensory indicator of a chemical change. The characteristic aroma of MMDC is due to the aldehyde functional group. As it oxidizes to the less aromatic carboxylic acid, the original scent profile will diminish and may be replaced by off-odors from the degradation products.

Section 3: Best Practices for Storage & Handling

Adherence to strict storage protocols is non-negotiable for preserving the integrity of MMDC. The following recommendations are based on the chemical principles outlined in Section 1.

Recommended Storage Conditions Summary
ParameterNeat (Solid) CompoundIn Solution (e.g., DMSO)Rationale
Temperature 2-8°C (Refrigerate) -20°C or -80°C (Freeze) Minimizes reaction kinetics.[12][13][14]
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas Overlay / Degassed Solvent Excludes oxygen, the primary reactant in autoxidation.[13]
Container Amber Glass Vial, Tightly Sealed Amber Glass or Cryovials, Tightly Sealed Protects from light and prevents air/moisture ingress.[5][14]
Handling Minimize exposure to air and light.Prepare single-use aliquots. Avoid freeze-thaw cycles.[11]Reduces cumulative exposure to degradation factors.

Section 4: Experimental Protocols

Protocol: Optimal Storage of Neat MMDC

This protocol ensures the long-term stability of the solid compound.

  • Procurement: Obtain the highest purity MMDC available.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting: Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Aliquotting: If you have a large batch, divide it into smaller, single-use vials using this inerting procedure for each. This prevents contamination and repeated air exposure of the main stock.

  • Sealing: Tightly seal the vial cap immediately after adding the compound and flushing with gas. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from light sources.

  • Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold solid. If possible, open and weigh the compound in a glove box or under a gentle stream of inert gas.

Protocol: Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of MMDC purity and the identification of its primary degradation product.

Purity_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation Prep1 Accurately weigh ~1 mg of MMDC sample Prep2 Dissolve in 1 mL of high-purity solvent (e.g., Ethyl Acetate) Prep1->Prep2 Prep3 Transfer to a 2 mL GC autosampler vial Prep2->Prep3 Analysis Inject 1 µL into GC-MS system using defined parameters Prep3->Analysis Data1 Integrate all peaks in the chromatogram Analysis->Data1 Data2 Identify MMDC peak by retention time & mass spectrum Data1->Data2 Data3 Identify impurity peaks (e.g., carboxylic acid) Data2->Data3 Data4 Calculate Purity: (Area_MMDC / Area_Total) * 100 Data3->Data4

Caption: Workflow for assessing the purity of MMDC via GC-MS.

Illustrative GC-MS Parameters:

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Injector Temp 280°C
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)
Carrier Gas Helium, constant flow ~1.2 mL/min
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What is the realistic shelf-life of MMDC? Under the ideal storage conditions outlined in Protocol 4.1 (refrigerated, inert atmosphere, dark), solid MMDC should maintain >98% purity for at least 2-3 years. If stored at room temperature with repeated air exposure, noticeable degradation can occur within 6-12 months.

FAQ 2: Can I add an antioxidant like BHT to my MMDC sample? Yes, for bulk storage or solutions, adding a radical scavenger like Butylated Hydroxytoluene (BHT) can be beneficial.[7][10] A typical concentration is 0.01-0.1% by weight. However, you must first verify that BHT does not interfere with your downstream applications or analytical methods.

FAQ 3: My entire stock of MMDC has degraded. How should I dispose of it? Degraded MMDC, containing a mixture of the aldehyde and carboxylic acid, should be treated as chemical waste. Dispose of it in accordance with your institution's and local regulations for organic chemical waste. Do not discard it down the drain.

FAQ 4: Are there any solvents to avoid for long-term storage of MMDC solutions? Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) as these can accelerate oxidation. While chlorinated solvents can be used, ensure they are high-purity and inhibitor-free. Anhydrous, amine-free DMSO or DMF are generally suitable for frozen stock solutions, provided they have been degassed or are handled under inert gas.

References

  • Radical-chain mechanism for aldehyde autoxidation.
  • Autoxidation of Aldehydes. Sustainability Directory. [Link]
  • The mechanism of autoxidation reaction of aldehyde compounds.
  • CINNAMALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]
  • Material safety data sheet - cinnamaldehyde 98%. ScienceLab.com. [Link]
  • Myrac Aldehyde | Premium Aromatic Aldehyde.
  • How to store the cinnamaldehyde solution?
  • Impact of Aromatic Aldehydes on Fragrance Stability.
  • This compound. PubChem. [Link]
  • The Proper Storage and Handling of Volatile Analytical Standards. Cplchem. [Link]
  • CAS No : 74683-19-5 | Chemical Name : this compound.
  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.

Sources

refining the workup procedure for 3-Methoxy-4,5-methylenedioxycinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the workup procedure for the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis and Workup Challenges

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, often commencing from derivatives of sesamol or vanillin, can be achieved through several routes, most notably involving a condensation reaction (e.g., Wittig or aldol-type reactions) to form the α,β-unsaturated aldehyde or formylation of a suitable precursor (e.g., via the Vilsmeier-Haack reaction).[1] The workup and purification of the final product are critical steps that significantly impact the yield and purity of the desired compound. Common challenges include the removal of unreacted starting materials, separation from side-products, and inducing crystallization of the final product, which can sometimes be an oil or a low-melting solid.[1]

This guide is structured in a question-and-answer format to directly address potential issues encountered during the experimental workup.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and will not solidify. How can I induce crystallization?

A1: It is not uncommon for cinnamaldehyde derivatives to initially present as oils, even if they are crystalline solids when pure.[1] This is often due to the presence of impurities that depress the melting point. Here are several strategies to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble, such as hexane or a mixture of ethyl acetate and hexane. Stir the mixture vigorously with a glass rod, scratching the inside of the flask. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then slowly evaporate the solvent under a gentle stream of nitrogen or by leaving it in a partially covered beaker.

  • Cooling: Dissolve the oil in a minimal amount of a warm solvent in which its solubility decreases significantly upon cooling (e.g., ethanol, isopropanol). Slowly cool the solution to room temperature, and then in an ice bath or refrigerator.

Q2: What are the best solvent systems for recrystallization of this compound?

A2: The choice of solvent is crucial for effective purification. Based on the polarity of the molecule, a moderately polar solvent or a binary solvent mixture is often effective. Consider the following options:

  • Ethanol or Isopropanol: These solvents often provide good solubility at elevated temperatures and reduced solubility upon cooling.

  • Ethyl Acetate/Hexane: A common and effective combination. Dissolve the crude product in a minimal amount of warm ethyl acetate and then slowly add hexane until the solution becomes turbid. Re-warm to clarify and then allow to cool slowly.

  • Acetone: As mentioned in the synthesis of a related compound, acetone can be a suitable solvent for the final dissolution before crystallization.[1]

Q3: What are the expected spectroscopic characteristics of pure this compound?

A3: Characterization of the final product is essential to confirm its identity and purity. The following data, derived from the literature, can be used as a reference.[1]

Spectroscopic Data Expected Values
Melting Point 136-137 °C
¹H NMR (CDCl₃) δ 9.66 (d, 1H, J=7.8 Hz, CHO), 7.31 (d, 1H, J=16.2 Hz, Ar-CH=), 6.73 (s, 2H, Ar-H), 6.64 (dd, 1H, J=16.2, 7.8 Hz, =CH-CHO), 6.02 (s, 2H, O-CH₂-O), 3.93 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ 193.0 (CHO), 152.5, 149.8, 144.0, 138.5, 128.0, 108.0, 105.0, 101.9 (Ar-C & C=C), 56.5 (OCH₃)
IR (CHCl₃) 1675 cm⁻¹ (C=O, conjugated), 1630 cm⁻¹ (C=C), 1600 cm⁻¹ (aromatic C=C)
Mass Spec (m/e) 208 (M⁺)

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during aqueous workup; Inefficient extraction.Ensure the initial reaction has gone to completion using TLC. During workup, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Back-extract the combined aqueous layers to recover any dissolved product.
Persistent Yellow/Brown Color in Product Presence of polymeric or oxidized impurities.Treat a solution of the crude product in an organic solvent with activated charcoal, followed by filtration through celite. Proceed with recrystallization. Column chromatography can also be effective.[2][3][4]
Broad or Unresolved Peaks in NMR Spectrum Presence of paramagnetic impurities; Sample degradation.Filter the NMR sample through a small plug of silica gel or cotton wool. Ensure the use of fresh, high-quality deuterated solvent. The aldehyde can be susceptible to oxidation, so proper storage is key.
TLC shows multiple spots Incomplete reaction; Presence of side-products.Purification by column chromatography is recommended.[2][5] A typical stationary phase is silica gel, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane.
Product is a mixture of E/Z isomers Reaction conditions favoring the formation of the Z-isomer.The E-isomer is generally more thermodynamically stable and often the major product.[1] Isomer separation can sometimes be achieved by careful column chromatography or fractional crystallization. The large coupling constant (J ≈ 16 Hz) for the vinyl protons in the ¹H NMR is characteristic of the desired E-configuration.[1]

Experimental Workflows

Standard Aqueous Workup Protocol

This protocol assumes the reaction was carried out in an organic solvent.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, or a buffer like sodium acetate to neutralize any remaining acid and quench the reaction.[6]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), add an immiscible organic solvent like ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove residual water.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Workup_Workflow cluster_reaction Reaction Vessel cluster_funnel Separatory Funnel cluster_drying Filtration & Evaporation Reaction Crude Reaction Mixture Quench 1. Quench (e.g., NaHCO₃ aq.) Reaction->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry 4. Dry (e.g., Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate CrudeProduct Crude Product (Oil or Solid) Concentrate->CrudeProduct

Caption: Standard aqueous workup workflow.

Purification by Column Chromatography

Column chromatography is a powerful technique for purifying cinnamaldehyde derivatives.[2][3][4]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane) as the slurry solvent.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography_Workflow Crude Crude Product Slurry Adsorb onto Silica Gel Crude->Slurry Load Load Sample onto Column Slurry->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect Collect & Monitor Fractions (TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Sources

addressing batch-to-batch variability in 3-Methoxy-4,5-methylenedioxycinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and address the common challenge of batch-to-batch variability. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanisms and critical control points, empowering you to achieve consistent and high-quality results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most common causes? A1: Low yields often stem from several critical factors. The most frequent culprits are the loss of acetaldehyde due to its low boiling point (21°C), suboptimal reaction temperatures that favor side reactions, or the use of an overly strong base which can promote the Cannizzaro reaction with the starting benzaldehyde.[1][2] We recommend verifying your condenser's efficiency, maintaining stringent temperature control (ideally between -15°C and 5°C), and considering a milder base.[3]

Q2: My final product is an oil or a low-melting solid, not the expected yellow crystalline solid. What went wrong? A2: The target compound, this compound, should be a yellow crystalline solid with a melting point of 136-137°C.[4][5] An oily or impure solid suggests the presence of unreacted starting materials, solvent residue, or side products from reactions like self-condensation of acetaldehyde or the Cannizzaro reaction.[1] Incomplete dehydration of the intermediate aldol addition product can also lead to a different physical state. Thorough purification, typically via column chromatography or recrystallization, is essential.[6]

Q3: The final product has a strong smell of the starting benzaldehyde derivative. How do I fix this? A3: A persistent smell of the starting material, 3-Methoxy-4,5-methylenedioxybenzaldehyde, is a clear indicator of an incomplete reaction.[1][2] This can be confirmed using Thin Layer Chromatography (TLC). To resolve this, consider extending the reaction time or optimizing the stoichiometry by ensuring a slight excess of acetaldehyde is effectively present throughout the reaction. Slow, dropwise addition of acetaldehyde to the reaction mixture is crucial to prevent its evaporative loss.[1]

Q4: What are the typical side products in a Claisen-Schmidt condensation for this synthesis? A4: The primary side reactions include:

  • Cannizzaro Reaction: This occurs when the starting benzaldehyde, which lacks α-hydrogens, reacts with a strong base to produce the corresponding alcohol and carboxylic acid.[1]

  • Acetaldehyde Self-Condensation: As an enolizable aldehyde, acetaldehyde can react with itself, especially if its concentration is too high locally.[1]

  • Michael Addition: The enolate of acetaldehyde could potentially add to the newly formed cinnamaldehyde product, leading to higher molecular weight impurities.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving persistent issues.

Issue 1: Consistently Low or Variable Yield

Batch-to-batch variability in yield is often traced back to subtle inconsistencies in reaction setup and execution.

LowYield_Troubleshooting start Problem: Low Yield check_tlc Step 1: Analyze Reaction Mixture by TLC start->check_tlc sm_present High amount of starting benzaldehyde detected. check_tlc->sm_present Yes sm_absent Little or no starting material detected. check_tlc->sm_absent No check_temp Step 2: Review Temperature Logs temp_excursion Temperature exceeded 5°C during acetaldehyde or base addition. check_temp->temp_excursion Yes temp_ok Temperature was maintained in the optimal range. check_temp->temp_ok No check_reagents Step 3: Verify Reagent Quality & Stoichiometry reagent_issue Acetaldehyde source is old or stoichiometry was incorrect. check_reagents->reagent_issue Likely sm_present->check_temp conclusion3 Conclusion: Degradation or Poor Workup. Cause: Product loss during extraction/purification. sm_absent->conclusion3 conclusion2 Conclusion: Side Reactions Dominated. Cause: Poor temperature control, incorrect base. temp_excursion->conclusion2 temp_ok->check_reagents conclusion1 Conclusion: Incomplete Reaction. Cause: Acetaldehyde loss or insufficient reaction time. reagent_issue->conclusion1

Caption: Troubleshooting workflow for low yield diagnosis.

ParameterRecommended SettingRationale & Impact on Variability
Temperature -15°C to 5°CEssential for minimizing side reactions.[3] Excursions above this range drastically increase the rate of the Cannizzaro reaction and acetaldehyde self-condensation, causing yield inconsistency.[1]
Acetaldehyde Addition Slow, dropwise addition over 2-3 hoursAcetaldehyde's low boiling point (21°C) means it can easily evaporate from the reaction.[2] A slow, controlled addition ensures it is consumed before it can escape, maintaining the correct stoichiometry throughout the reaction.
Base Selection 10% NaOH or KOH (slow addition); consider milder bases like Na₂CO₃Strong bases can aggressively promote the Cannizzaro side reaction.[1] If variability persists, switching to a milder base can improve selectivity for the desired aldol condensation.
Solvent Purity Anhydrous grade for organic solventsWater content can interfere with base activity and the reaction mechanism. Ensure solvents are dry to maintain consistent reaction kinetics.
Stirring Speed Vigorous, efficient stirringEnsures homogenous mixing of the biphasic reaction mixture (if applicable) and uniform temperature distribution, preventing localized "hot spots" where side reactions can initiate.
Issue 2: Product Purity and Identification of Contaminants

Even with good yield, batch-to-batch purity can vary. Identifying the contaminants is the first step to eliminating them.

ImpurityLikely OriginDiagnostic Signature (¹H NMR)Mitigation Strategy
3-Methoxy-4,5-methylenedioxybenzyl alcohol Cannizzaro side reactionSinglet around 4.5-4.7 ppm (benzyl CH₂OH)Use a milder base; maintain low reaction temperature.[1]
3-Methoxy-4,5-methylenedioxybenzoic acid Cannizzaro side reactionBroad singlet >10 ppm (acid proton); often removed during basic washUse a milder base; maintain low reaction temperature.[1]
Unreacted 3-Methoxy-4,5-methylenedioxybenzaldehyde Incomplete reactionAldehyde singlet at ~9.8 ppmExtend reaction time; ensure slow, steady addition of fresh acetaldehyde.
Poly-condensation products Acetaldehyde self-condensation or Michael additionComplex signals in the aliphatic region (1-3 ppm), loss of sharp aromatic signalsSlow acetaldehyde addition; maintain low temperature.[1]
Optimized Synthesis and Purification Protocols

This section provides a vetted, step-by-step methodology designed to maximize consistency.

Core Synthesis Pathway: The Claisen-Schmidt Condensation

The most reliable and scalable approach is the base-catalyzed condensation of 3-Methoxy-4,5-methylenedioxybenzaldehyde with acetaldehyde.

Synthesis_Pathway cluster_reactants Reactants reactant1 3-Methoxy-4,5-methylenedioxybenzaldehyde C₉H₈O₄ reagents {Reagents | 1. NaOH or KOH (aq) 2. Ethanol/Water Solvent} reactant1->reagents reactant2 Acetaldehyde CH₃CHO reactant2->reagents intermediate {Intermediate | Aldol Adduct (Unstable)} reagents->intermediate Condensation (-15 to 5°C) product Product This compound C₁₁H₁₀O₄ intermediate->product Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation pathway for synthesis.

Protocol 1: Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq) in ethanol. Cool the flask to -10°C in an ice-salt or acetone/dry ice bath.

  • Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred benzaldehyde solution, ensuring the internal temperature does not rise above -5°C.[3]

  • Acetaldehyde Addition: Dilute acetaldehyde (1.2 - 1.5 eq) with a small amount of cold ethanol. Add this solution very slowly via the dropping funnel over 2-3 hours, maintaining the reaction temperature between -10°C and 0°C. This is the most critical step for reproducibility.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes/ethyl acetate eluent), checking for the disappearance of the starting benzaldehyde spot.[1]

  • Workup: Once the reaction is complete, neutralize the mixture by slowly adding cold, dilute hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).[6]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing).

  • Elution: Carefully load the adsorbed product onto the column. Elute the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions containing the desired product (typically a bright yellow band) and evaporate the solvent to obtain the purified this compound as a yellow crystalline solid.[4]

Analytical Characterization for Quality Control

Proper analysis is non-negotiable for confirming product identity and purity, forming a feedback loop for process optimization.

Analytical MethodParameterExpected Result for Pure Product
Melting Point Melting Range136 - 137°C. A broad or depressed melting point indicates impurities.[4][5]
¹H NMR (PMR) Chemical Shifts (CDCl₃)δ ~9.66 (d, 1H, aldehyde), ~7.31 (d, 1H, vinyl), ~6.73 (s, 2H, aromatic), ~6.60 (dd, 1H, vinyl), ~6.02 (s, 2H, -OCH₂O-), ~3.93 (s, 3H, -OCH₃). The large coupling constant (~16 Hz) for the vinyl protons confirms the E-configuration.[4]
¹³C NMR Chemical Shifts (CDCl₃)δ ~193.0 (aldehyde C=O), ~150-125 (aromatic and vinyl carbons), ~101.9 (-OCH₂O-), ~56.0 (-OCH₃).[4]
FT-IR Key Peaks (cm⁻¹)~1675 (conjugated C=O stretch), ~1630 (C=C stretch), ~1600 (aromatic C=C stretch).[4]
HPLC Purity AnalysisA single major peak should be observed under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase). This is crucial for quantitative assessment of batch purity.[7]

By implementing these rigorous troubleshooting, procedural, and analytical frameworks, research and development teams can systematically deconstruct sources of variability, leading to a robust and reproducible synthesis of this compound.

References
  • El-Feraly, F. S., & Chan, Y.-M. (1979). Isolation, characterization and synthesis of - this compound: - a novel constituent from Canella winterana.
  • Havránková, J., et al. (2016). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. ACS Omega, 1(4), 629-641. Source
  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. BenchChem Technical Support.Source
  • Chemistry Stack Exchange. (2017).
  • Reddit. (2022). Failed cinnamaldehyde synthesis. r/chemistry [Online Forum]. Source
  • Smolecule. (2023). Buy this compound.
  • Odinity. (2013). Wittig Synthesis of Alkenes.
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2015). CN105152891A - Synthesis method of cinnamaldehyde. Source
  • Google Patents. (2005).
  • YouTube. (2022).
  • Jo, A. R., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 27(19), 6289. Source
  • Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731-2734. Source
  • Kavanagh, P., et al. (2011). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Phenylpropanoids: Contextualizing 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of natural compounds as scaffolds for novel therapeutics is a cornerstone of modern pharmacology. Phenylpropanoids, a diverse class of plant secondary metabolites, have long been a source of significant interest due to their wide-ranging biological activities. This guide provides a comparative analysis of the biological activities of several well-characterized phenylpropanoids: cinnamaldehyde, myristicin, safrole, and asarone. By examining their performance in key experimental assays, we aim to provide a framework for understanding the potential of structurally similar, yet less studied, compounds such as 3-Methoxy-4,5-methylenedioxycinnamaldehyde .

While direct experimental data for this compound is limited in publicly accessible literature, its structural similarity to the compounds discussed herein suggests it may share a comparable spectrum of biological effects. This guide will therefore focus on the established activities of its close analogues to build a case for the future investigation of this specific molecule, which has been identified in plants such as Cassia grandis.

Comparative Analysis of Biological Activities

The biological activities of phenylpropanoids are diverse, with prominent effects observed in antimicrobial, antioxidant, anti-inflammatory, and cytotoxic domains. The following table summarizes key quantitative data for cinnamaldehyde, myristicin, safrole, and asarone, providing a basis for comparing their potency.

CompoundBiological ActivityAssayCell Line/OrganismIC50 / MICReference(s)
Cinnamaldehyde CytotoxicityMTT AssayMCF-7 (Breast Cancer)58 µg/mL (24h)[1]
CytotoxicityMTT AssayMDA-MB-231 (Breast Cancer)16.9 µg/mL (24h)[1]
CytotoxicityMTT AssayPC3 (Prostate Cancer)73 µg/mL[2]
AntioxidantDPPH Assay-8.2 µg/mL[3]
AntimicrobialMicrodilutionStaphylococcus aureus512 µg/mL[4]
Myristicin CytotoxicityMTT AssayRD (Rhabdomyosarcoma)>125 µg/mL (48h)[5]
Anti-inflammatory-RAW 264.7 (LPS-stimulated)-[6][7]
CytotoxicityMTT AssayK-562 (Leukemia)-[5]
Safrole CytotoxicityMTS AssayHep3B (Hepatocellular Carcinoma)1.08 mg/mL[8]
AntioxidantDPPH Assay-50.28 µg/mL[8]
AntimicrobialMicrodilutionStaphylococcus aureus512 µg/mL[4]
Asarone CytotoxicityAlamar Blue AssayHepG2 (Hepatocellular Carcinoma)Moderate (µM range)[9][10]

Experimental Protocols: A Guide to Reproducible Research

The following section details the methodologies for key assays used to determine the biological activities presented in the comparative table. Understanding these protocols is crucial for the critical evaluation of existing data and the design of future experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., cinnamaldehyde) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., cinnamaldehyde) in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader to measure the optical density.

Signaling Pathways and Mechanisms of Action

The biological effects of these phenylpropanoids are often mediated through their interaction with key cellular signaling pathways. For instance, the anti-inflammatory properties of many of these compounds are linked to the inhibition of the NF-κB and MAPK signaling pathways.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Phenylpropanoids Cinnamaldehyde, Myristicin, etc. Phenylpropanoids->IKK Inhibit Phenylpropanoids->NFkB Inhibit Translocation

Sources

A Comparative Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde and Other Cinnamaldehyde Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product-derived drug discovery, cinnamaldehyde and its analogs represent a compelling class of molecules with a broad spectrum of biological activities. This guide offers an in-depth technical comparison of 3-Methoxy-4,5-methylenedioxycinnamaldehyde against other notable cinnamaldehyde derivatives. We will delve into their comparative performance, supported by experimental data, and provide detailed protocols to empower researchers in their evaluation of these promising compounds.

Introduction: The Therapeutic Potential of Cinnamaldehyde Scaffolds

Cinnamaldehyde, the principal bioactive component of cinnamon, has long been recognized for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The core structure of cinnamaldehyde, a phenyl ring with a conjugated aldehyde group, offers a versatile scaffold for chemical modification, leading to a wide array of derivatives with potentially enhanced or novel biological activities. The structure-activity relationship of these compounds is often linked to their electrophilic nature, with the β-carbon of the double bond and the aldehyde carbonyl group being key reactive sites.[2]

This guide will focus on this compound, a derivative distinguished by the presence of both methoxy and methylenedioxy functional groups on the phenyl ring. We will compare its performance with parent cinnamaldehyde and other derivatives in key therapeutic areas.

Comparative Analysis of Biological Activities

The efficacy of cinnamaldehyde derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric hindrance, thereby impacting its interaction with biological targets.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is a hallmark of numerous diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.

Studies have shown that various cinnamaldehyde derivatives can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. This effect is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3][4] Cinnamaldehyde itself has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[3]

Comparative Data:

CompoundCell LineIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)Reference
E-CinnamaldehydeRAW 264.755 ± 963 ± 9[5]
o-MethoxycinnamaldehydeRAW 264.735 ± 978 ± 16[5]
2'-HydroxycinnamaldehydeRAW 264.7822 (NF-κB activity)[3]

This table summarizes the reported IC50 values for the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production by different cinnamaldehyde derivatives in RAW 264.7 macrophage cells.

The data suggests that substitutions on the phenyl ring can significantly enhance anti-inflammatory potency. For instance, the presence of a hydroxyl group at the 2' position in 2'-hydroxycinnamaldehyde leads to a marked increase in NO inhibition compared to the parent E-cinnamaldehyde.[3] The methoxy group in o-methoxycinnamaldehyde also appears to enhance NO inhibition.[5] Further investigation is warranted to determine the specific activity of this compound and to understand the combined electronic and steric effects of its methoxy and methylenedioxy substituents.

Antioxidant Activity: Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds.[6][7]

Cinnamaldehyde and its derivatives have demonstrated significant antioxidant activity, attributed to their ability to donate a hydrogen atom to free radicals.[8]

Comparative Data:

Direct comparative DPPH IC50 values for this compound are currently limited. However, studies on other derivatives highlight the influence of structural modifications on antioxidant potential.

CompoundDPPH IC50 (µg/mL)Reference
Cinnamaldehyde>1000[6]
Cinnamic Acid25.4[6]
Cinnamyl Alcohol23.6[6]

This table shows the half-maximal inhibitory concentration (IC50) of cinnamaldehyde and its derivatives in the DPPH radical scavenging assay.

Interestingly, the conversion of the aldehyde group in cinnamaldehyde to a carboxylic acid (cinnamic acid) or an alcohol (cinnamyl alcohol) significantly enhances its radical scavenging activity.[6] This suggests that while the core cinnamaldehyde structure possesses some antioxidant properties, modifications to the side chain can dramatically improve this activity. The antioxidant potential of this compound would likely be influenced by the electron-donating nature of its substituents, a hypothesis that requires experimental validation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cinnamaldehyde has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action is thought to involve the disruption of cell wall synthesis and membrane integrity.[1]

Comparative Data:

The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy. While specific MIC values for this compound are not widely reported, data for other derivatives against common pathogens like Staphylococcus aureus and Escherichia coli provide a basis for comparison.

CompoundOrganismMIC (µg/mL)Reference
CinnamaldehydeS. aureus250[9]
CinnamaldehydeE. coli780[10]
4-NitrocinnamaldehydeS. aureus100[11]
4-NitrocinnamaldehydeE. coli100[11]

This table presents the Minimum Inhibitory Concentration (MIC) values of cinnamaldehyde and a derivative against Staphylococcus aureus and Escherichia coli.

The data indicates that substitutions on the phenyl ring can modulate antimicrobial potency. For example, 4-nitrocinnamaldehyde exhibits significantly lower MIC values against both S. aureus and E. coli compared to the parent cinnamaldehyde, suggesting that the electron-withdrawing nitro group enhances its antibacterial activity.[11] The combined electronic effects of the methoxy and methylenedioxy groups in this compound could potentially influence its antimicrobial spectrum and potency.

Mechanistic Insights: The NF-κB Signaling Pathway

A crucial aspect of drug development is understanding the molecular mechanisms through which a compound exerts its biological effects. For the anti-inflammatory actions of cinnamaldehyde derivatives, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary target.

NF_kB_Signaling_Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκBα.[12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[12] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus.[12] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α.[13]

Cinnamaldehyde derivatives have been shown to inhibit this pathway, primarily by suppressing the activation of the IKK complex.[3] This prevents the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of inflammatory mediators.

Experimental Protocols

To facilitate the reproducible evaluation of cinnamaldehyde derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of isomyristicin, which is obtained from the isomerization of myristicin. A more direct synthetic route starts from myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde).[14]

Synthesis_Workflow

Protocol: Aldol Condensation of Myristicinaldehyde

  • Dissolution: Dissolve myristicinaldehyde in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetaldehyde: To the stirred solution, add an equimolar amount of acetaldehyde.

  • Base Catalysis: Slowly add a catalytic amount of a base, such as aqueous sodium hydroxide, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated RAW 264.7 cells using the Griess reagent.[13][15]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (cinnamaldehyde derivatives)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant activity of cinnamaldehyde derivatives by measuring their ability to scavenge the stable DPPH radical.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in the same solvent.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other cinnamaldehyde derivatives, highlighting their potential in drug discovery. The available data suggests that structural modifications to the cinnamaldehyde scaffold can significantly enhance its biological activities. While direct comparative data for this compound is currently limited, its unique substitution pattern warrants further investigation to fully elucidate its therapeutic potential.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships for anti-inflammatory, antioxidant, and antimicrobial activities.

  • Quantitative analysis: Determining the IC50 and MIC values for this compound in various assays to enable direct comparison with other derivatives.

  • In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models of relevant diseases.

By systematically exploring the chemical space around the cinnamaldehyde scaffold, researchers can unlock the full therapeutic potential of this versatile class of natural products.

References

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (n.d.). MDPI. URL: https://www.mdpi.com/1420-3049/27/17/5593
  • Suryanti, V., Wibowo, F. R., Khotijah, S., & Andalucki, N. (n.d.). Antioxidant Activities of Cinnamaldehyde Derivatives. ResearchGate. URL: https://www.researchgate.
  • Cinnamaldehyde's Antioxidant Power Validated by DPPH Assay: A Comparative Guide. (n.d.). Benchchem. URL: https://www.benchchem.com/product/b1123
  • Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. (2015). Food & Function. URL: https://pubmed.ncbi.nlm.nih.gov/25629927/
  • DPPH radical scavenging activity. (n.d.). Marine Biology. URL: https://www.scymed.com/en/smnxps/psxid/108/
  • Lee, S. H., Lee, S. Y., Son, D. J., Lee, H., Yoo, H. S., Song, S., Oh, K. W., Han, D. C., Kwon, B. M., & Hong, J. T. (2005). Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells. Biochemical Pharmacology, 69(5), 791–799. URL: https://pubmed.ncbi.nlm.nih.gov/15710356/
  • DPPH Radical Scavenging Assay. (n.d.). MDPI. URL: https://www.mdpi.com/1420-3049/25/1/112
  • Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages. (2023). BMC Oral Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729124/
  • Synthesis of Myristicinaldehyde. (n.d.). Rhodium.ws. URL: http://www.rhodium.ws/chemistry/myristicinaldehyde.html
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. URL: https://www.ncbi.nlm.nih.gov/books/NBK493214/
  • Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model. (2018). Frontiers in Microbiology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6036291/
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of visualized experiments : JoVE. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3992019/
  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2022). Food Science and Human Wellness. URL: https://www.researchgate.
  • Antioxidant and anti-inflammatory effects of Cinnamomum species and their bioactive compounds: An updated review of the molecular mechanisms. (2022). Physiology and Pharmacology. URL: https://phypha.ir/ppj/article-1-1279-en.html
  • Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/MIC-50-mM-against-S-aureus-and-Ecoli-and-calculated-global-electrophilicities_tbl1_273700057
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). BMC Complementary and Alternative Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653712/
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (2022). Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457545/
  • Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - Identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. (2015). ResearchGate. URL: https://www.researchgate.net/publication/271511233_Anti-inflammatory_activity_of_cinnamon_C_zeylanicum_and_C_cassia_extracts-_Identification_of_E-cinnamaldehyde_and_o-methoxy_cinnamaldehyde_as_the_most_potent_bioactive_compounds
  • Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/23/13/7257
  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2019). Pathogens. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6789531/
  • New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. (2021). Antibiotics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7911130/
  • Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. (2019). Toxicology and Applied Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/30943385/
  • DPPH assay ic50: Topics by Science.gov. (n.d.). Science.gov. URL: https://www.science.gov/topic/dpph+assay+ic50
  • The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene- dioxyphenethylamine. (n.d.). URL: https://www.osti.gov/servlets/purl/4368532
  • Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. (2021). Journal of Translational Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8336215/
  • Graphviz. (n.d.). Graphviz. URL: https://graphviz.org/
  • Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). (2015). Science Journal of Chemistry. URL: https://article.sciencepublishinggroup.com/pdf/10.11648.j.sjc.20150303.18.pdf
  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/IC50-values-of-the-antioxidant-activity-test-using-DPPH-method_tbl1_281277341
  • Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by Cinnamaldehyde Chalcone. (2021). Biointerface Research in Applied Chemistry. URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837.2022.12.1.0101.pdf
  • Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. (2015). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Myristicin-Ketone-(3%2C4-Methylenedioxy-5-Suryanti-Wibowo/60a2b0d018e6e4f3c7e7e8b9a1036e5f48489c44]([Link]
  • Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. (2015). ResearchGate. URL: https://www.researchgate.
  • User Guide. (n.d.). graphviz. URL: https://graphviz.readthedocs.io/en/stable/manual.html
  • Graphviz tutorial. (2021). YouTube. URL: https://www.youtube.
  • Create Complex Graphs with GraphViz. (2020). YouTube. URL: https://www.youtube.
  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. URL: https://www.youtube.
  • Activation of NF-κB pathway by different inflammatory stimuli leads to... (n.d.). ResearchGate. URL: https://www.researchgate.
  • DPPH radical scavenging activity (IC50) of extracts from different medicinal plants. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/DPPH-radical-scavenging-activity-IC50-of-extracts-from-different-medicinal-plants_tbl2_344598075
  • Antioxidant activities detected by DPPH (IC50) of the methanolic... (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/Antioxidant-activities-detected-by-DPPH-IC50-of-the-methanolic-extracts-and-the_fig3_335032540
  • Discovery of novel inhibitors of inducible nitric oxide synthase. (2000). British Journal of Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/11015299/
  • DPPH antioxidant activity: the highest level (lowest IC50) found in... (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/DPPH-antioxidant-activity-the-highest-level-lowest-IC50-found-in-this-study-and_tbl3_341999908
  • Inhibition of nitric oxide synthase as a potential therapeutic target. (1999). Annual Review of Pharmacology and Toxicology. URL: https://pubmed.ncbi.nlm.nih.gov/10331082/
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2012). Journal of medicinal chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523725/
  • Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. (2024). International Journal of Molecular Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/39684628/
  • Neuronal nitric oxide synthase inhibition reduces MPP+-evoked hydroxyl radical formation but not dopamine efflux in rat striatum. (1999). British Journal of Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/10455249/

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of validated analytical methods for the quantification and characterization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This phenylpropanoid, found in various plant species, is of growing interest for its potential anti-inflammatory and antimicrobial properties.[1] Robust and reliable analytical methods are paramount for its accurate quantification in raw materials, finished products, and biological matrices during research and development.

This guide moves beyond a simple listing of protocols. It delves into the causality behind the selection of specific methods and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Analytical Challenge: Structure and Properties

This compound (Molecular Formula: C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ) possesses a unique chemical structure that dictates the choice of analytical techniques.[2][3][4] The presence of a chromophore in the cinnamaldehyde backbone makes it suitable for UV-Vis spectrophotometry. Its volatility and thermal stability allow for analysis by Gas Chromatography (GC), while its polarity and molecular weight are well-suited for High-Performance Liquid Chromatography (HPLC).

Comparative Overview of Key Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. Here, we compare three common techniques for the analysis of this compound.

Method Principle Primary Advantages Primary Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with various detectors (e.g., UV, DAD, MS).Higher cost of instrumentation and solvents, more complex method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Excellent sensitivity and specificity, provides structural information for impurity profiling and identification.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible radiation by the analyte in a solution.Simple, rapid, and cost-effective for routine quantification, non-destructive.Lower specificity (potential for interference from other absorbing compounds), not suitable for complex mixtures without prior separation.

In-Depth Method Validation Protocols

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following sections provide detailed, step-by-step protocols for the validation of HPLC, GC-MS, and UV-Vis spectrophotometric methods for this compound, in accordance with ICH Q2(R1) guidelines.

I. High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is often the method of choice for the accurate and precise quantification of active pharmaceutical ingredients and natural products. The following protocol is a robust starting point for the validation of an HPLC method for this compound.

A. Experimental Protocol: HPLC Method Development and Validation

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for compounds of this polarity.

    • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 70% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of the analyte, likely in the range of 280-320 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in a suitable solvent, followed by filtration through a 0.45 µm filter.

  • Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for this compound in the sample chromatogram should be well-resolved from any other peaks and have a similar retention time to the standard. Peak purity analysis using a DAD can further confirm specificity.

    • Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

    • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

B. Visualization of HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Prep_Std Prepare Standard Solutions Data_Acq Chromatographic Data Acquisition Prep_Std->Data_Acq Prep_Sample Prepare Sample Solutions Prep_Sample->Data_Acq Specificity Specificity Analysis Statistical Analysis Specificity->Analysis Linearity Linearity & Range Linearity->Analysis Accuracy Accuracy Accuracy->Analysis Precision Precision (Repeatability & Intermediate) Precision->Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Analysis Robustness Robustness Robustness->Analysis Data_Acq->Specificity Data_Acq->Linearity Data_Acq->Accuracy Data_Acq->Precision Data_Acq->LOD_LOQ Data_Acq->Robustness Report Validation Report Analysis->Report

Caption: Workflow for HPLC method validation.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high sensitivity and structural information.

A. Experimental Protocol: GC-MS Method Development and Validation

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Preparation of Solutions:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a volatile solvent like ethyl acetate or dichloromethane.

    • Working Standard Solutions: Dilute the stock solution to prepare a series of standards for the calibration curve (e.g., 0.1-10 µg/mL).

    • Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and concentrate it.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on:

    • Specificity: Demonstrated by the unique retention time and mass spectrum of the analyte, which should not have interferences from the matrix.

    • Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: Assessed using similar principles as in the HPLC validation.

B. Visualization of Validation Parameter Interdependence

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Precision->Accuracy LOQ->Accuracy LOQ->Precision Range->Accuracy Range->Precision Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

III. UV-Vis Spectrophotometry

This technique offers a simple and rapid approach for the quantification of this compound, especially for routine quality control purposes where high sample throughput is required.

A. Experimental Protocol: UV-Vis Spectrophotometric Method Validation

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Method:

    • Solvent: A suitable UV-transparent solvent, such as ethanol or methanol.

    • Wavelength of Maximum Absorbance (λmax): Scan the UV spectrum of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of different concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Validation Parameters:

    • Specificity: Analyze a blank and a placebo solution to ensure they do not show any significant absorbance at the λmax of the analyte.

    • Linearity, Range, Accuracy, Precision, LOD, and LOQ: Validate these parameters following the principles outlined in the HPLC section, using absorbance values instead of peak areas.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the three validated methods for the analysis of this compound, based on data from analogous compounds.

Validation Parameter HPLC-UV/DAD GC-MS (SIM mode) UV-Vis Spectrophotometry
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
LOD 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL0.1 - 0.5 µg/mL
LOQ 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (%RSD) ≤ 2%≤ 5%≤ 2%
Specificity High (Chromatographic separation)Very High (Chromatographic separation and mass fragmentation)Moderate (Potential for spectral overlap)

Conclusion and Recommendations

The choice of the most appropriate analytical method for this compound depends on the specific analytical need.

  • For routine quality control and quantification in simple matrices, the validated UV-Vis spectrophotometric method is a cost-effective and rapid option.

  • For accurate and precise quantification in complex matrices, and for stability studies, the validated HPLC-UV/DAD method is the recommended choice due to its high resolution and sensitivity.

  • For impurity profiling, identification of unknowns, and trace-level quantification, the validated GC-MS method is unparalleled in its specificity and sensitivity.

Each method, when properly validated according to the principles outlined in this guide and supported by the referenced international guidelines, can provide reliable and accurate data to support research, development, and quality control activities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration. (2015).
  • United States Pharmacopeial Convention. (2023). General Chapter <1225> Validation of Compendial Procedures.
  • PubChem. This compound.
  • Pharmaffiliates. This compound. [Link]
  • Dawidowicz, A. L., & Dybowski, M. P. (2013). Simple and rapid determination of myristicin in human serum. Forensic toxicology, 31(1), 119–123. [Link]
  • Saputri, F. A., Mutakin, M., Lestari, K., & Levita, J. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-81. [Link]
  • Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(7), 1222-1237. [Link]

Sources

comparative analysis of different synthetic routes to 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Introduction

This compound, a naturally occurring phenylpropanoid, is a compound of significant interest in medicinal chemistry and natural product synthesis.[1][2] It has been isolated from various plant species, including Canella winterana and Artemisia annua L., and exhibits promising biological activities, such as anti-inflammatory properties.[1][3][4] The unique substitution pattern on its aromatic ring—featuring both a methoxy and a methylenedioxy group—makes it a valuable scaffold for the development of novel therapeutic agents.[1]

The efficient and reliable synthesis of this target molecule is crucial for enabling further research into its biological functions and potential applications. The most common and logical starting material for its synthesis is 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as myristicin aldehyde), a commercially available precursor. This guide provides an in-depth comparative analysis of the primary synthetic strategies for converting this benzaldehyde into the desired cinnamaldehyde, focusing on the extension of the aldehyde with a two-carbon α,β-unsaturated unit.

We will dissect three principal synthetic routes: the classic Base-Catalyzed Aldol Condensation, the precise Wittig-Type Olefination (specifically the Horner-Wadsworth-Emmons variant), and the modern Palladium-Catalyzed Heck Reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical logic, field-proven insights, and a critical evaluation of each method's performance to aid in selecting the optimal route for your specific laboratory or production needs.

Route A: Base-Catalyzed Aldol Condensation

The Aldol condensation is a cornerstone of C-C bond formation in organic chemistry. This route involves the reaction of 3-Methoxy-4,5-methylenedioxybenzaldehyde with acetaldehyde in the presence of a strong base. The base deprotonates acetaldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated cinnamaldehyde.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a strong base (like sodium hydroxide) is critical for generating a sufficient concentration of the acetaldehyde enolate. However, the reaction is highly sensitive to temperature. Low temperatures (typically between -20°C and 0°C) are employed to minimize side reactions, such as the self-condensation of acetaldehyde, which can significantly reduce the yield and complicate purification.[5] The slow, controlled addition of acetaldehyde to the reaction mixture is another key parameter; this maintains a low concentration of acetaldehyde, further suppressing self-condensation and favoring the desired cross-condensation with the benzaldehyde.[5] Water often serves as an effective solvent, promoting the reaction while being cost-effective and environmentally benign.[5]

Experimental Protocol: Aldol Condensation
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of sodium hydroxide in water. The flask is cooled to -10°C in an ice-salt bath.

  • Reagent Addition: A solution of 3-Methoxy-4,5-methylenedioxybenzaldehyde in a minimal amount of a suitable solvent (e.g., methanol) is added to the cooled alkali solution.

  • Slow Addition: An aqueous solution of acetaldehyde is added dropwise via the dropping funnel over a period of 12-24 hours, ensuring the internal temperature is maintained between -10°C and -5°C.[5]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Workup: The reaction mixture is neutralized with a cold, dilute acid (e.g., HCl). The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.[3]

Visualization: Aldol Condensation Pathway

Aldol_Condensation cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Start_Ald 3-Methoxy-4,5-methylenedioxybenzaldehyde Reaction_Step Cross-Aldol Condensation Start_Ald->Reaction_Step Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Step Base NaOH (aq) Base->Reaction_Step Catalyst Temp -10°C to 0°C Temp->Reaction_Step Condition Product This compound Reaction_Step->Product

Caption: Aldol condensation of the benzaldehyde with acetaldehyde.

Route B: Wittig-Type Olefination (Horner-Wadsworth-Emmons Reaction)

The Wittig reaction and its variants are powerful methods for synthesizing alkenes with high stereo- and regioselectivity.[6][7] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly advantageous for synthesizing α,β-unsaturated aldehydes. It employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide, and generally provides excellent selectivity for the (E)-alkene isomer, which is the desired configuration for the target cinnamaldehyde.[3]

Expertise & Experience: Causality Behind Experimental Choices

The HWE approach offers superior control over the product's stereochemistry. The use of a stabilized phosphonate ylide, such as that derived from diethyl (formylmethyl)phosphonate, strongly favors the formation of the (E)-isomer. The reaction is typically run under anhydrous conditions to prevent quenching of the strong base (e.g., sodium hydride or sodium ethoxide) used to generate the phosphonate carbanion.[8] The water-soluble phosphate byproduct generated in the HWE reaction is much easier to remove during workup compared to the triphenylphosphine oxide from a standard Wittig reaction, simplifying purification.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Ylide Generation: A solution of diethyl (formylmethyl)phosphonate acetal in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (NaH) in anhydrous THF under an inert nitrogen atmosphere at 0°C. The mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: A solution of 3-Methoxy-4,5-methylenedioxybenzaldehyde in anhydrous THF is added slowly to the reaction mixture at 0°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Acetal Hydrolysis: The reaction is quenched by the addition of water. The resulting intermediate acetal is then hydrolyzed by stirring with a dilute acid (e.g., 2M HCl) for 1-2 hours to reveal the aldehyde functionality.

  • Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (E)-3-Methoxy-4,5-methylenedioxycinnamaldehyde.

Visualization: HWE Reaction Pathway

HWE_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Start_Ald 3-Methoxy-4,5-methylenedioxybenzaldehyde Reaction_Step HWE Olefination Start_Ald->Reaction_Step Phosphonate Phosphonate Reagent Ylide_Gen Phosphonate Carbanion Phosphonate->Ylide_Gen Base NaH in THF Base->Ylide_Gen Deprotonation Acid Acidic Workup Product (E)-3-Methoxy-4,5-methylenedioxycinnamaldehyde Acid->Product Reaction_Step->Acid Intermediate Ylide_Gen->Reaction_Step Nucleophilic Attack

Caption: Horner-Wadsworth-Emmons (HWE) olefination route.

Route C: Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful transition-metal-catalyzed method for forming C-C bonds, typically between an unsaturated halide and an alkene.[9] For the synthesis of our target molecule, an oxidative Heck variant is particularly attractive, coupling an arylboronic acid with acrolein.[10][11] This approach avoids the need for stoichiometric organometallic reagents and often proceeds under mild conditions.

Expertise & Experience: Causality Behind Experimental Choices

This route requires the preparation of a specific precursor, 3-methoxy-4,5-methylenedioxy-phenylboronic acid, from the corresponding aryl halide. The reaction itself hinges on a palladium(II) catalyst.[10][11] Unlike the traditional Heck reaction which uses a Pd(0) catalyst and requires a base, the oxidative Heck reaction uses a Pd(II) catalyst and an oxidant (like p-benzoquinone or even air) to regenerate the active catalyst, allowing the reaction to proceed without a stoichiometric base.[10][12] This base-free condition is advantageous as it minimizes polymerization of the sensitive acrolein substrate, leading to higher yields of the desired cinnamaldehyde.[10] The choice of solvent and ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Experimental Protocol: Oxidative Heck Reaction
  • Precursor Synthesis: Prepare 3-methoxy-4,5-methylenedioxy-phenylboronic acid from the corresponding aryl bromide (5-bromo-7-methoxy-1,3-benzodioxole) via lithium-halogen exchange followed by quenching with a trialkyl borate.

  • Reaction Setup: A flask is charged with the arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (if necessary), and an oxidant (e.g., p-benzoquinone) in a solvent like DMF or acetonitrile.[11]

  • Olefin Addition: Acrolein is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperature for several hours. Progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried and concentrated. The residue is then purified by column chromatography to isolate the this compound.

Visualization: Heck Reaction Pathway

Heck_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Arylboronic Arylboronic Acid Reaction_Step Oxidative Heck Coupling Arylboronic->Reaction_Step Acrolein Acrolein Acrolein->Reaction_Step Catalyst Pd(II) Catalyst Catalyst->Reaction_Step Catalyst Oxidant Oxidant (e.g., p-benzoquinone) Oxidant->Reaction_Step Re-oxidant Product This compound Reaction_Step->Product

Caption: Oxidative Heck reaction for cinnamaldehyde synthesis.

Comparative Analysis

FeatureRoute A: Aldol CondensationRoute B: HWE OlefinationRoute C: Heck Reaction
Starting Materials Benzaldehyde, AcetaldehydeBenzaldehyde, Phosphonate ReagentArylboronic Acid, Acrolein
Key Reagents NaOH or KOHNaH, Phosphonate esterPd(II) catalyst, Oxidant
Typical Yield Moderate (40-60%)High (70-90%)Good to Excellent (43-92%)[10][11]
Stereoselectivity Mixture of (E/Z) isomers possibleExcellent for (E)-isomerTypically high for (E)-isomer
Reaction Conditions Low Temperature (-20°C to 0°C)Anhydrous, 0°C to RTMild, RT to moderate heat
Scalability Excellent; suitable for large scaleGood; requires anhydrous conditionsModerate; catalyst cost can be a factor
Cost-Effectiveness High (inexpensive reagents)Moderate (phosphonates are pricier)Lower (Pd catalysts are expensive)
Purification Recrystallization; can be difficultChromatography; easier workupChromatography; catalyst removal
Safety/Environment Uses caustic base; acetaldehyde is volatileNaH is pyrophoric; uses organic solventsPd is a heavy metal; acrolein is toxic

Discussion and Recommendations

Choosing the optimal synthetic route depends heavily on the specific objectives of the project.

  • For Large-Scale and Cost-Driven Synthesis: The Aldol Condensation (Route A) is the most attractive option. Its use of inexpensive, readily available bulk chemicals and simple equipment makes it highly scalable. However, the trade-off is often a moderate yield and the potential for side reactions, which may necessitate more rigorous purification. Careful control of temperature and addition rates is paramount to success.[5]

  • For High-Purity and Laboratory-Scale Synthesis: The Horner-Wadsworth-Emmons Reaction (Route B) is the superior choice. It offers high yields and, most importantly, excellent stereocontrol, directly providing the desired (E)-isomer. The simplified workup compared to the classic Wittig reaction is a significant practical advantage. While the reagents are more expensive, the reliability and purity of the product often justify the cost for research and development purposes.

  • For Method Development and Substrate Scope Exploration: The Heck Reaction (Route C) represents a modern and versatile approach. It operates under mild, often base-free conditions, which can be beneficial for sensitive substrates.[10] While it requires a more complex starting material (the arylboronic acid) and an expensive palladium catalyst, it offers a powerful alternative and may be the best choice when other methods fail or for creating libraries of related analogues.

Conclusion

The synthesis of this compound can be approached through several effective methods, each with a distinct profile of advantages and disadvantages. The classic Aldol condensation offers an economical route for large-scale production, the Horner-Wadsworth-Emmons reaction provides a reliable path to high-purity material with excellent stereocontrol for laboratory settings, and the Heck reaction presents a modern, versatile tool for chemical innovation. A thorough understanding of the causality behind the experimental conditions and a clear definition of project goals—be it cost, scale, or purity—will empower the synthetic chemist to select the most fitting and efficient pathway to this valuable molecule.

References

  • El-Feraly, F. S., & Chan, Y. M. (1980). Isolation, characterization and synthesis of - this compound: - a novel constituent from Canella winterana.
  • Cram. (n.d.). A Wittig Reaction of Trans-Cinnamaldehyde. Source
  • Mullins, M. (2017). A Wittig Reaction of trans-Cinnamaldehyde. Cram. Source
  • Nordqvist, A., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7937-7947. Source
  • Nordqvist, A. (2011). Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. SciSpace. Source
  • Pavia, D. L., Lampman, G. M., & Kritz, G. S. (2012). Wittig Reaction. OpenBU, Boston University. Source
  • Nordqvist, A., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors.
  • EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. Source
  • Odinity. (2013). Wittig Synthesis of Alkenes. Source
  • Reddit. (2025). Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe. Source
  • Szymańska-Buzar, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2210. Source
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Source
  • Smolecule. (2023). Buy this compound. Source
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Source
  • PubChem. (n.d.). This compound. Source
  • Gholap, A. R., & Gill, C. H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Source
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Source
  • PubChemLite. (n.d.). This compound (C11H10O4). Source
  • Google Patents. (n.d.).
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Source
  • Wikipedia. (n.d.). Heck reaction. Source
  • NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde - Mass spectrum. Source
  • ChemicalBook. (n.d.). This compound. Source
  • Hu, D. X., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7576-7593. Source
  • NIST WebBook. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde - IR Spectrum. Source
  • NIST WebBook. (n.d.).
  • MedChemExpress. (n.d.). This compound. Source
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Source
  • Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731-2734. Source
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Source
  • Meshram, H. M., et al. (2007). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ChemInform. Source

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel compound discovery, the journey from laboratory benchtop to potential therapeutic application is both intricate and demanding. A critical juncture in this process is the cross-validation of data generated from controlled in vitro experiments with the complex biological responses observed in in vivo models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the evaluation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde , a unique cinnamaldehyde derivative. While direct and extensive biological data on this specific molecule is emerging, we can construct a robust investigational roadmap by leveraging the wealth of knowledge surrounding its parent compound, cinnamaldehyde, and its various analogs.

Introduction to this compound: A Novel Constituent

This compound is a naturally occurring compound first isolated from the trunk bark of Canella winterana.[1] Its structure, characterized by a methoxy and a methylenedioxy group on the phenyl ring, suggests a potential for unique biological activities, distinct from its more extensively studied relative, cinnamaldehyde. The presence of these functional groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The In Vitro Landscape: Deconstructing Biological Activity

In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's mechanism of action and potential therapeutic effects at a cellular and molecular level. Based on the known activities of cinnamaldehyde and its derivatives, a comprehensive in vitro evaluation of this compound should encompass a battery of assays.[2][3][4][5]

Proposed In Vitro Experimental Protocols:

a) Cytotoxicity and Antiproliferative Activity:

  • Objective: To determine the compound's effect on cancer cell viability and proliferation.

  • Methodology (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates and incubate for 24 hours.[4][6]

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.[6]

b) Antimicrobial Activity:

  • Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate broth media.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).[7][8]

    • Incubate the plates under optimal conditions for microbial growth.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[7][8]

c) Anti-inflammatory Activity:

  • Objective: To investigate the compound's potential to modulate inflammatory pathways.

  • Methodology (Nitric Oxide Inhibition Assay):

    • Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the test compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitric oxide (NO) produced using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.

Expected In Vitro Data and Comparative Analysis:

The following table summarizes the reported in vitro activities of cinnamaldehyde and its derivatives, providing a basis for comparison for future studies on this compound.

Biological ActivityAssayTest SystemReported IC50/MIC for Cinnamaldehyde & DerivativesReference
Anticancer MTT AssayMCF-7 (Breast Cancer)58 µg/mL (24h), 140 µg/mL (48h)[6]
MTT AssayMDA-MB-231 (Breast Cancer)16.9 µg/mL (24h), 12.23 µg/mL (48h)[6]
Antimicrobial Broth MicrodilutionCandida albicansMIC: 0.312 µl/ml[7]
Broth MicrodilutionGram-positive & Gram-negative bacteriaMIC: 0.160 to 0.630 mg/mL[8]
Antioxidant Lipid Peroxidation InhibitionRat brain and kidney homogenatesUp to 40% protection[4]

The In Vivo Perspective: From Cellular Effects to Systemic Response

While in vitro studies provide crucial mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism.[9] In vivo studies are therefore indispensable for evaluating a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.[10][11]

Proposed In Vivo Experimental Design:

a) Acute Oral Toxicity Study:

  • Objective: To determine the safety profile of the compound.

  • Methodology (Up-and-Down Procedure):

    • Administer a single oral dose of this compound to a small number of rodents (e.g., Swiss albino mice).[12][13]

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Based on the outcome, the dose for the next animal is adjusted up or down. This method minimizes the number of animals required to estimate the LD50 (lethal dose for 50% of the animals).

    • Conduct hematological and biochemical analyses of blood samples and histopathological examination of major organs at the end of the study.[12][13]

b) Anti-inflammatory Efficacy Model:

  • Objective: To evaluate the compound's anti-inflammatory effects in a living organism.

  • Methodology (Carrageenan-Induced Paw Edema):

    • Administer this compound orally to a group of rats.

    • After a set period, induce inflammation by injecting carrageenan into the plantar surface of the hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • A reduction in paw edema compared to the control group indicates anti-inflammatory activity.

c) Pharmacokinetic Study:

  • Objective: To understand the ADME properties of the compound.

  • Methodology:

    • Administer a single dose of the compound to animals (e.g., rats) via the intended route of administration (e.g., oral gavage).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the parent compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Cross-Validation of In Vitro and In Vivo Data:

A successful cross-validation would demonstrate a clear correlation between the in vitro findings and the in vivo outcomes. For instance, if this compound shows potent anti-inflammatory activity in the in vitro nitric oxide assay, this should translate to a significant reduction in paw edema in the in vivo carrageenan model. Discrepancies between the two can often be attributed to factors such as poor bioavailability, rapid metabolism, or off-target effects that are not apparent in simplified in vitro systems.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Acute Toxicity Acute Toxicity Efficacy Models Efficacy Models Acute Toxicity->Efficacy Models Pharmacokinetics (ADME) Pharmacokinetics (ADME) Efficacy Models->Pharmacokinetics (ADME) Data Correlation\n& Analysis Data Correlation & Analysis Pharmacokinetics (ADME)->Data Correlation\n& Analysis Compound Synthesis\n& Characterization Compound Synthesis & Characterization Compound Synthesis\n& Characterization->Cytotoxicity Assays Compound Synthesis\n& Characterization->Antimicrobial Assays Compound Synthesis\n& Characterization->Anti-inflammatory Assays In Vitro Evaluation In Vitro Evaluation In Vivo Studies In Vivo Studies In Vitro Evaluation->In Vivo Studies Promising Results In Vitro Evaluation->Data Correlation\n& Analysis

Caption: Proposed experimental workflow for this compound.

Cinnamaldehyde is known to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[2][5] The following diagram illustrates this key pathway.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Cinn 3-Methoxy-4,5- methylenedioxycinnamaldehyde Cinn->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Genes Induces Transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion: Charting the Course for a Promising Compound

The cross-validation of in vitro and in vivo data is a pivotal step in the preclinical development of any new chemical entity. For this compound, a systematic and comparative approach, guided by the extensive knowledge of its parent compound, cinnamaldehyde, will be crucial in unlocking its therapeutic potential. By meticulously designing and executing the proposed experimental workflows, researchers can build a comprehensive data package that not only elucidates the compound's biological activities but also provides a solid foundation for its future development. This guide serves as a strategic blueprint to navigate the complexities of this process, ultimately bridging the gap between promising laboratory findings and tangible clinical applications.

References

  • El-Feraly, F. S., & Chan, Y. M. (1978). Isolation, characterization and synthesis of (+)-3-methoxy-4,5-methylenedioxycinnamaldehyde: a novel constituent from Canella winterana. Journal of Pharmaceutical Sciences, 67(3), 388-390. [Link]
  • Zhang, L., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1368294. [Link]
  • Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405. [Link]
  • Jain, S., et al. (2015). Pharmacological activities of cinnamaldehyde and eugenol: antioxidant, cytotoxic and anti-leishmanial studies. Current Topics in Medicinal Chemistry, 15(1), 89-96. [Link]
  • PDF available at ResearchGate. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. [Link]
  • Rao, P. V., & Gan, S. H. (2014). Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety. Pharmacological Research, 82, 35-43. [Link]
  • Lee, H. S., et al. (2022). Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells. Molecules, 27(18), 6069. [Link]
  • Li, Y., et al. (2022). In vitro and in vivo evaluation of cinnamaldehyde Microemulsion–Mucus interaction.
  • Moghadam, F. A., et al. (2015). An In Vitro Study of the Effect of Cinnamaldehyde on the Growth of Candida albicans Compared to Nystatin and Fluconazole. Journal of Mashhad Dental School, 39(2), 127-136. [Link]
  • Kaushik, S., et al. (2022). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Molecules, 27(21), 7247. [Link]
  • Chen, B. H., et al. (2023). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Antioxidants, 12(6), 1238. [Link]
  • Kumar, A. N., et al. (2023). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances, 13(38), 26868-26882. [Link]
  • Kumar, A. N., et al. (2023). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxy-4,5-methylenedioxycinnamaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-Methoxy-4,5-methylenedioxycinnamaldehyde scaffold. Drawing from a comprehensive review of experimental data, we will explore how targeted chemical modifications influence biological activity, with a particular focus on anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective therapeutic agents derived from this natural product scaffold.

Introduction: The Therapeutic Potential of a Natural Scaffold

This compound is a naturally occurring compound found in plants such as Canella winterana, also known as wild cinnamon.[1] This molecule belongs to the cinnamaldehyde family, a class of α,β-unsaturated aldehydes recognized for their diverse biological activities.[2][3] The parent compound itself has demonstrated notable anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells, as well as antimicrobial effects.[1]

The cinnamaldehyde framework is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutics, especially in oncology.[2][4][5][6] The inherent reactivity of the α,β-unsaturated aldehyde moiety, combined with the customizable substitution patterns on the phenyl ring, allows for fine-tuning of biological activity. This guide will dissect the key structural components of this compound, providing a comparative analysis of how modifications to these sites impact cytotoxic and other biological effects.

The Core Moiety: Unpacking this compound

The foundational structure of this compound consists of three key regions that are prime targets for synthetic modification in SAR studies:

  • The Phenyl Ring: Substituted with a methoxy group and a methylenedioxy bridge, this aromatic ring's electronic and steric properties are critical for receptor binding and overall bioactivity.

  • The α,β-Unsaturated Aldehyde: This electrophilic system is a crucial pharmacophore, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a common mechanism for enzyme inhibition.

  • The Propenal Linker: The geometry and length of this linker connecting the phenyl ring to the aldehyde influence the molecule's overall conformation and its ability to fit into binding pockets.

The strategic modification of these regions allows for the exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.

G A Phenyl Ring (Substituent Effects) B Propenal Linker (Conformational Rigidity) A->B influences orientation C α,β-Unsaturated Aldehyde (Electrophilic Center) B->C presents to target G cluster_0 Cinnamaldehyde Analog cluster_1 Cellular Effects cluster_2 Cellular Outcome Analog Cinnamaldehyde Analog ROS ↑ Reactive Oxygen Species Analog->ROS MMP ↓ Mitochondrial Membrane Potential Analog->MMP ROS->MMP Caspase ↑ Caspase-3/7 Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by cinnamaldehyde analogs.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are paramount in SAR studies. The following protocols provide a framework for the synthesis and biological evaluation of cinnamaldehyde analogs.

General Procedure for the Synthesis of Cinnamaldehyde-Chalcone Analogs

This protocol is based on a two-step synthesis involving an aldol condensation followed by O-alkylation/benzylation. [4] Step 1: Synthesis of (2E, 4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one (3)

  • Dissolve cinnamaldehyde (1.0 eq.) and 2-hydroxyacetophenone (1.0 eq.) in ethanol (20 mL).

  • Slowly add an aqueous solution of sodium hydroxide (40%) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: O-Alkylation/Benzylation of Intermediate (3)

  • Dissolve the intermediate from Step 1 (1.0 eq.) and potassium carbonate (3.0 eq.) in dry acetone.

  • Add the desired alkyl or benzyl halide (1.2 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the final cinnamaldehyde-chalcone analog.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [2][4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5x10³ cells per well. Allow the cells to adhere overnight in a suitable culture medium.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Chemical Synthesis B Purification (Chromatography) A->B C Characterization (NMR, MS) B->C D In Vitro Cytotoxicity (MTT Assay) C->D Lead Compound Identification E Mechanism of Action (e.g., Apoptosis Assay) D->E F In Vivo Studies (Animal Models) E->F

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Methoxy-4,5-methylenedioxycinnamaldehyde Against Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking

In the landscape of drug discovery, the identification of novel bioactive compounds is merely the first step in a long and rigorous journey. 3-Methoxy-4,5-methylenedioxycinnamaldehyde (MMCA), a derivative of cinnamaldehyde, has emerged as a compound of interest, with preliminary studies suggesting potential anti-inflammatory and anti-cancer properties. However, to ascertain its true therapeutic potential, it is crucial to move beyond initial screenings and conduct objective, quantitative comparisons against established therapeutic agents. This guide provides a comprehensive framework for benchmarking MMCA's anti-inflammatory efficacy, focusing on a logical, multi-step experimental approach designed for researchers, scientists, and drug development professionals.

The rationale for selecting specific benchmarks is paramount. For the context of inflammation, we will compare MMCA against two widely recognized standards:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2]

  • Dexamethasone: A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects, which works by regulating gene expression through glucocorticoid receptors.[3][4]

This guide will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format, empowering researchers to generate robust and reliable data sets.

The Benchmarking Framework: A Phased Approach

A successful benchmarking study follows a logical progression from broad efficacy screening to detailed mechanistic investigation and finally to safety assessment. This ensures that resources are allocated efficiently and that a comprehensive profile of the test compound is built.

Benchmarking_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Safety & Therapeutic Index P1_Assay Comparative Anti-inflammatory Assay (Nitric Oxide Inhibition) P2_MOA Mechanism of Action (MOA) Study (NF-κB Pathway Analysis) P1_Assay->P2_MOA If Efficacious P3_Tox Cytotoxicity Assessment (MTT Assay) P2_MOA->P3_Tox If MOA is Novel/Potent

Caption: A logical workflow for benchmarking a novel compound.

Part 1: Comparative Efficacy Assessment - The Nitric Oxide Inhibition Assay

Expertise & Causality: The first critical question is whether MMCA possesses anti-inflammatory activity comparable to established drugs. We begin with an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS, a component of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[5] The overproduction of NO is a hallmark of pathological inflammation. Therefore, measuring the inhibition of NO production serves as a robust and high-throughput primary screen for potential anti-inflammatory agents.[6][7] The Griess reagent assay provides a simple colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[5][8]

Experimental Protocol: Nitric Oxide Production Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of MMCA, Indomethacin, and Dexamethasone.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of MMCA, Indomethacin, and Dexamethasone in serum-free DMEM.
  • After 24 hours, carefully aspirate the old media from the cells.
  • Add 100 µL of the compound dilutions to the respective wells and incubate for 1-2 hours.
  • Stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the vehicle control.
  • Incubate the plate for an additional 24 hours.[9]

3. Nitrite Quantification (Griess Assay):

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.[8] A standard curve using known concentrations of sodium nitrite must be prepared to calculate the nitrite concentration in the samples.[5]

4. Data Analysis and Presentation:

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
  • Use non-linear regression analysis to determine the IC50 value for each compound.
  • Summarize the results in a clear, comparative table.
Data Presentation: Comparative Anti-inflammatory Efficacy
CompoundIC50 (µM) for NO Inhibition (Mean ± SD)
MMCA [Hypothetical Data: e.g., 15.2 ± 1.8]
Indomethacin [Hypothetical Data: e.g., 25.5 ± 2.1]
Dexamethasone [Hypothetical Data: e.g., 0.1 ± 0.02]

Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Part 2: Elucidating the Mechanism of Action - NF-κB Pathway Analysis

Expertise & Causality: Demonstrating efficacy is not enough; understanding the mechanism of action (MOA) is critical for drug development. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[11] Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (specifically the p65 subunit), allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[11][12]

Many potent anti-inflammatory drugs, including Dexamethasone and some NSAIDs like Indomethacin, exert their effects by inhibiting the NF-κB pathway.[13][14][15] By using Western blotting, we can investigate whether MMCA's anti-inflammatory effect is also mediated through this pathway by measuring the levels of key proteins: phosphorylated IκBα (p-IκBα) and nuclear p65. A decrease in p-IκBα and a reduction of p65 in the nuclear fraction would strongly suggest that MMCA inhibits NF-κB activation.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα pIkBa p-IκBα (Phosphorylated) IkBa_p65->pIkBa Degradation Proteasomal Degradation pIkBa->Degradation Degradation->IkBa_p65 Releases p65/p50 p65_nuc p65/p50 (Active NF-κB) Nucleus Nucleus p65_nuc->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Transcription Initiates MMCA MMCA (Hypothesized Target) MMCA->IKK Inhibits? Dexa Dexamethasone (Known Inhibitor) Dexa->p65_nuc Inhibits Translocation

Caption: The NF-κB signaling pathway and potential inhibition sites.

Experimental Protocol: Western Blot for NF-κB Activation

1. Cell Lysis and Nuclear Fractionation:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
  • Pre-treat cells with MMCA or benchmark drugs for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (for p-IκBα) or 1 hour (for nuclear p65).
  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit, following the manufacturer's instructions.[16] Add protease and phosphatase inhibitors to all lysis buffers to preserve protein integrity and phosphorylation states.[11]

2. Protein Quantification and SDS-PAGE:

  • Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
  • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate the proteins by size.

3. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane overnight at 4°C with primary antibodies specific for:
  • p-IκBα (using cytoplasmic extracts)
  • Total IκBα (using cytoplasmic extracts)
  • p65 (using nuclear extracts)
  • Lamin B1 or PCNA (as a nuclear loading control)[12]
  • β-actin or GAPDH (as a cytoplasmic loading control)
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash again and apply an enhanced chemiluminescence (ECL) detection reagent.
  • Visualize the protein bands using an imaging system. Densitometric analysis can be used to quantify changes in protein levels.[12]

Part 3: Assessing Cytotoxicity and Therapeutic Index

Expertise & Causality: An effective drug must also be safe. A critical aspect of benchmarking is to determine the compound's cytotoxicity to understand its therapeutic window. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18] Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of viable cells.[18] By determining the 50% cytotoxic concentration (CC50), we can calculate the Selectivity Index (SI), a crucial parameter in drug development. The SI (CC50/IC50) provides a quantitative measure of a compound's specificity for its therapeutic target over non-specific toxicity. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those that cause cell death.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]
  • Treat the cells with a wide range of concentrations of MMCA and the benchmark drugs for 48 hours.[9] This longer incubation period compared to the efficacy assay provides a better assessment of long-term toxicity.

2. MTT Incubation:

  • After the 48-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20] This allows for the conversion of MTT to formazan crystals by viable cells.

3. Formazan Solubilization and Measurement:

  • Carefully aspirate the media containing MTT.
  • Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[18][19]
  • Shake the plate gently for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm.[20]

4. Data Analysis and Presentation:

  • Calculate cell viability as a percentage relative to the untreated control cells.
  • Determine the CC50 value for each compound using non-linear regression.
  • Calculate the Selectivity Index (SI) for each compound.
  • Present the data in a comparative table.
Data Presentation: Comparative Cytotoxicity and Selectivity
CompoundIC50 (µM) (from Part 1)CC50 (µM) (MTT Assay)Selectivity Index (SI = CC50 / IC50)
MMCA [e.g., 15.2][Hypothetical Data: e.g., >200][e.g., >13.2]
Indomethacin [e.g., 25.5][Hypothetical Data: e.g., >200][e.g., >7.8]
Dexamethasone [e.g., 0.1][Hypothetical Data: e.g., 150][e.g., 1500]

Note: Data are hypothetical and for illustrative purposes.

Synthesis and Future Directions

This guide outlines a foundational, three-part strategy for the rigorous benchmarking of this compound against standard anti-inflammatory agents. By systematically evaluating efficacy (NO inhibition), mechanism (NF-κB pathway), and safety (cytotoxicity), researchers can generate a comprehensive and comparative dataset.

If MMCA demonstrates a potent anti-inflammatory effect (low IC50), a clear mechanism of action via NF-κB inhibition, and a high Selectivity Index, it would warrant further investigation. Future directions would include:

  • Broader Pathway Analysis: Investigating effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.

  • In Vivo Models: Progressing to animal models of inflammation, such as carrageenan-induced paw edema in rats, to assess in vivo efficacy and pharmacokinetics.[21][22]

  • Target Identification: Employing techniques like chemical proteomics to identify the direct molecular target(s) of MMCA.

By adhering to this structured, evidence-based approach, the scientific community can accurately position novel compounds like MMCA within the existing therapeutic landscape, accelerating the path from discovery to potential clinical application.

References

  • Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Patsnap Synapse. (2024, July 17).
  • CLYTE Technologies. (2025, December 24).
  • Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
  • NIH National Center for Biotechnology Information. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (1984, April).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Chronic Inflammatory Diseases, Anti-Inflammatory Agents and Their Delivery Nanosystems.
  • Wikipedia. (n.d.).
  • AACR Journals. (n.d.). Indomethacin-induced Radiosensitization and Inhibition of Ionizing Radiation-induced NF-κB Activation in HeLa Cells Occur via a Mechanism Involving p38 MAP Kinase.
  • PubMed. (2001, October 15). Indomethacin-induced radiosensitization and inhibition of ionizing radiation-induced NF-kappaB activation in HeLa cells occur via a mechanism involving p38 MAP kinase.
  • Benchchem. (n.d.).
  • Cleveland Clinic. (n.d.).
  • ResearchGate. (2024, July 19).
  • PubMed. (n.d.). Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease.
  • NIH National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Fivephoton Biochemicals. (n.d.).
  • PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • NIH National Institutes of Health. (n.d.). Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease.
  • Houston Methodist Scholars. (2001, October 15). Indomethacin-induced radiosensitization and inhibition of ionizing radiation-induced NF-κB activation in HeLa cells occur via a mechanism involving p38 MAP kinase.
  • MDPI. (n.d.). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells.
  • ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • PubMed. (2008, October 22).
  • PubMed. (2019, May 15).
  • PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • Wikipedia. (n.d.). MMDA (drug).
  • PubMed. (2023, December 6).
  • PubMed Central. (2016, June 7). Cinnamomum verum component 2-methoxycinnamaldehyde.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6).
  • PubMed Central. (n.d.). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors....
  • PubMed Central. (2022, November 30). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone....
  • PubMed. (n.d.). A Pharmacological Comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the Dog.
  • Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
  • PubMed Central. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)....

Sources

A Researcher's Guide to Assessing the Reproducibility of 3-Methoxy-4,5-methylenedioxycinnamaldehyde's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

The field of natural product drug discovery is rich with potential, yet it is haunted by the specter of irreproducibility.[1][2] Promising initial findings often fail to be replicated, leading to wasted resources and a stalled pipeline of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals to provide a rigorous, self-validating framework for assessing the biological effects of a specific, novel phenylpropanoid: 3-Methoxy-4,5-methylenedioxycinnamaldehyde.

This compound, isolated from plants such as Cassia grandis and Artemisia annua L., represents a compelling but under-characterized therapeutic candidate.[3][4] Preliminary evidence suggests it may possess anti-inflammatory properties, specifically the ability to inhibit nitric oxide (NO) production in macrophage cells.[5] This guide will not merely list steps but will explain the causality behind the experimental design, ensuring that any researcher can independently and robustly verify the compound's activity and contribute to a reliable body of scientific knowledge.

Part 1: Mechanistic Grounding - The Cinnamaldehyde Family and the NF-κB Pathway

This compound belongs to the cinnamaldehyde family of compounds. Its parent, trans-cinnamaldehyde, is a well-documented anti-inflammatory agent.[6][7] The anti-inflammatory effects of many cinnamaldehyde derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a cornerstone of the inflammatory response.

In immune cells like macrophages, stimulation by an inflammatory agent such as Lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of the inflammatory mediator nitric oxide (NO).[10][11] Cinnamaldehyde has been shown to suppress this pathway, often by inhibiting IκBα phosphorylation or other upstream signaling events, thereby reducing the production of NO and other inflammatory cytokines.[6][7]

NF-kB Signaling Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα (Phosphorylated) IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA Binding iNOS iNOS Transcription DNA->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Cinn Cinnamaldehyde Derivatives Cinn->IKK Inhibits

Caption: The NF-κB signaling pathway, a primary target for cinnamaldehyde's anti-inflammatory action.

Part 2: A Self-Validating Protocol for Reproducibility

To robustly assess the anti-inflammatory activity of this compound (referred to as the "Test Compound"), a two-stage experimental workflow is essential. First, we must determine the compound's cytotoxicity to ensure that any observed reduction in inflammatory markers is not simply due to cell death. Second, we can proceed with the anti-inflammatory assay within a non-toxic concentration range.

The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare a series of dilutions of the Test Compound (e.g., from 1 µM to 200 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, visible purple precipitates will form in the wells with viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will identify the concentration range where the compound is not cytotoxic, which must be used for the subsequent anti-inflammatory assay.

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[16] The Griess reagent reacts with nitrite to produce a magenta-colored azo compound, the intensity of which is proportional to the nitrite concentration.

Experimental Protocol: Griess Assay for NO Inhibition

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 24 hours to allow adherence.[17]

  • Compound Pre-treatment: Prepare non-toxic dilutions of the Test Compound (as determined by the MTT assay) in serum-free medium. Also prepare solutions for controls:

    • Vehicle Control: Medium with vehicle (e.g., 0.1% DMSO).

    • Positive Control: A known inhibitor like trans-cinnamaldehyde or a specific drug (e.g., Bay 11-7082). Remove the old medium and add the compound/control solutions to the cells. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the "no-treatment" control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C.[17]

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of the Griess reagent to each well containing the supernatant.[18] Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Calculate the percentage of NO inhibition for the Test Compound relative to the LPS-only control.

Experimental Workflow cluster_prep Preparation cluster_stage1 Stage 1: Cytotoxicity Assay cluster_stage2 Stage 2: Anti-inflammatory Assay Culture Culture RAW 264.7 Cells Seed1 Seed 96-well plate Culture->Seed1 Seed2 Seed 24-well plate Culture->Seed2 Treat1 Treat with Compound (Dose-Response) Seed1->Treat1 Incubate1 Incubate 24h Treat1->Incubate1 MTT Add MTT Reagent Incubate1->MTT Solubilize Add Solubilizer (DMSO) MTT->Solubilize Read1 Read Absorbance (570 nm) Solubilize->Read1 Analyze1 Determine Non-Toxic Concentration Range Read1->Analyze1 Treat2 Pre-treat with Non-Toxic Concentrations + Controls Analyze1->Treat2 Inform Dosing Seed2->Treat2 LPS Stimulate with LPS Treat2->LPS Incubate2 Incubate 24h LPS->Incubate2 Supernatant Collect Supernatant Incubate2->Supernatant Griess Add Griess Reagent Supernatant->Griess Read2 Read Absorbance (540 nm) Griess->Read2 Analyze2 Calculate NO Inhibition (IC50) Read2->Analyze2

Caption: A self-validating workflow for assessing anti-inflammatory activity.

Part 3: Comparative Data Analysis and Interpretation

Reproducibility is best demonstrated through clear, quantitative data that can be easily compared across experiments and with established benchmarks. The key metrics derived from the described workflow are the IC₅₀ (half-maximal inhibitory concentration) for NO inhibition and the CC₅₀ (50% cytotoxic concentration) from the viability assay. A promising compound will have a low IC₅₀ and a high CC₅₀.

Table 1: Comparative Analysis of Anti-Inflammatory and Cytotoxic Activity

CompoundTypeNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound Test Compound15.5 ± 1.2> 150> 9.7
trans-Cinnamaldehyde Reference Compound25.8 ± 2.1> 200> 7.8
Bay 11-7082 Positive Control Drug5.2 ± 0.522.54.3

Data are hypothetical means ± SD from three independent experiments.

Interpretation of Results:

  • The data in Table 1 would suggest that this compound is a potent inhibitor of nitric oxide production, even more so than the well-known trans-cinnamaldehyde.

  • Crucially, its cytotoxicity is very low (CC₅₀ > 150 µM), resulting in a high Selectivity Index. The SI is a critical measure of a compound's therapeutic window; a higher SI indicates that the desired bioactivity occurs at concentrations far below those that cause toxicity.

  • The positive control, Bay 11-7082, shows high potency but also higher toxicity, leading to a lower SI. This validates the assay's ability to detect both effects and highlights the favorable profile of our Test Compound in this model.

Comparative Logic cluster_goal Goal: Assess Reproducible Efficacy cluster_exp Experimental Data cluster_analysis Analysis cluster_comparison Comparison Goal Is the anti-inflammatory effect reproducible and non-toxic? IC50 Potency (NO Inhibition IC50) Goal->IC50 CC50 Toxicity (Cytotoxicity CC50) Goal->CC50 SI Selectivity Index (SI) SI = CC50 / IC50 IC50->SI CC50->SI Compare Compare SI of: - Test Compound - Reference Compound - Positive Control SI->Compare Conclusion Conclusion Compare->Conclusion Favorable Profile? (High SI)

Caption: Logical framework for comparing potency against toxicity to determine a favorable profile.

By adhering to this structured, transparent, and self-validating guide, researchers can confidently assess the anti-inflammatory effects of this compound. This approach not only ensures the reliability of the data for a single study but also contributes to a more robust and reproducible future for natural product-based drug discovery.

References

  • Hwang, J. H., et al. (2020). Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats. Journal of Pharmacology and Experimental Therapeutics, 373(2), 302-310.
  • Kim, M. J., et al. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 11, 730535.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Chung, H. Y., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology, 8(5), 535-544.
  • MDPI. (2024). Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. Molecules, 29(11), 2536.
  • University of Kentucky College of Arts & Sciences. (n.d.). Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Qu, H., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1385310.
  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • El-Feraly, F. S., et al. (1980). isolation, characterization and synthesis of - this compound: - a novel constituent from canella winterana. Journal of Natural Products, 43(6), 754-758.
  • Izzo, A. A., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research. British Journal of Pharmacology, 177(10), 2169-2178.
  • Kopp, F., et al. (2018). Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. Food & Function, 9(11), 5946-5957.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Li, G., et al. (2020). Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway. Frontiers in Pharmacology, 11, 1134.
  • Wondrak, G. T. (2022). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Cancers, 14(15), 3625.
  • ResearchGate. (n.d.). Effect of cinnamaldehyde on NF-jB activation.
  • ResearchGate. (n.d.). Cinnamaldehyde influences NF-kB activation in human immune cells.
  • ResearchGate. (2025). Examining the bioactive properties of Cinnamonaldehyde and its Related Application.
  • PubChem. (n.d.). This compound.
  • MDPI. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. International Journal of Molecular Sciences, 25(11), 5779.
  • El-Sayed, N. S., et al. (2025). Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(1), 1-13.
  • Izzo, A. A., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British Journal of Pharmacology, 177(10), 2169-2178.
  • Chai, W. C., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 952899.
  • Chai, W. C., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 952899.
  • ResearchGate. (2024). Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line.
  • PubMed. (2024). Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. Research in Pharmaceutical Sciences, 19(4), 425-435.
  • MDPI. (2023). Investigating the Molecular Mechanisms of the Anticancer Effects of Eugenol and Cinnamaldehyde Against Colorectal Cancer (CRC) Cells In Vitro. International Journal of Molecular Sciences, 24(23), 16930.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
  • Weintraub, D., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 184(2), 793-798.
  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
  • Jo, M. J., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 459-464.
  • Wikipedia. (n.d.). Reproducibility.
  • Journal of Applied Bioanalysis. (2015). The relevance of chemical dereplication in microbial natural product screening.
  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. Washington, DC: The National Academies Press.
  • Google Patents. (n.d.). US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like.
  • National Center for Biotechnology Information. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

Sources

A Senior Application Scientist's Guide to Confirming the Purity and Identity of Synthesized 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. We will move beyond rote protocol recitation to explain the why behind each analytical choice, ensuring a self-validating and robust characterization process.

The Critical Importance of Structural Verification and Purity Assessment

This compound is a phenylpropanoid that has been isolated from various natural sources, including Canella winterana and Myristica fragrans.[1] Its unique substitution pattern, featuring both a methoxy and a methylenedioxy group on the aromatic ring, makes it a compound of interest for further investigation into its potential biological activities, which may include anti-inflammatory and antimicrobial properties.[1]

Before any biological evaluation can be undertaken, it is imperative to confirm that the synthesized molecule is indeed the correct structure and is free from significant impurities that could confound experimental results. This guide will compare and detail the essential analytical techniques required to achieve this confidence.

Part 1: Primary Analytical Techniques for Structural Elucidation

The first step in our validation process is to confirm the molecular structure of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their connectivity, and their spatial arrangement. For this compound, we expect to see specific signals corresponding to the aldehyde, vinyl, aromatic, methoxy, and methylenedioxy protons. A key indicator of the desired trans (or E) configuration of the double bond is a large coupling constant (typically around 16 Hz) between the two vinyl protons.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Expected NMR Data for this compound

Assignment ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
Aldehyde (-CHO)~9.66 (d, J ≈ 7.8 Hz)~193.0
Vinyl (-CH=CH-CHO)~7.31 (d, J ≈ 16.2 Hz)Aromatic/Vinyl Region
Vinyl (-CH=CH-CHO)~6.37-6.64 (dd, J ≈ 16.2, 7.8 Hz)Aromatic/Vinyl Region
Aromatic (2H)~6.73 (s)Aromatic/Vinyl Region
Methylenedioxy (-O-CH₂-O-)~6.02 (s)~101.9
Methoxy (-OCH₃)~3.93 (s)Aromatic/Vinyl Region

Data adapted from literature values for this compound.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₁₁H₁₀O₄), the expected molecular weight is approximately 206.19 g/mol .[1] Electron ionization (EI) is a common technique that will show the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Mass Spectrometry Data

m/z Interpretation
206Molecular Ion [M]⁺
165Loss of -CHO and CH₃

Data based on literature values.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum will show absorption bands corresponding to the vibrational frequencies of specific bonds.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
~1675C=O stretch (conjugated aldehyde)
~1630C=C stretch (alkene)
~1600C=C stretch (aromatic)
~2800-3000C-H stretch (alkane/aromatic)
~1000-1300C-O stretch (ether/methylenedioxy)

Data adapted from literature values.[2]

Part 2: Chromatographic Techniques for Purity Assessment

Once the identity of the compound has been established, the next critical step is to determine its purity. Chromatographic methods are ideal for separating the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a highly sensitive and quantitative technique for assessing purity. A reversed-phase C18 column is commonly used for the analysis of cinnamaldehyde derivatives.[3][4] The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Detailed HPLC Protocol

  • HPLC System: Standard HPLC with UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like 0.04% acetic acid to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 29-40°C.[3][5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 10-20 µL.[5]

A pure sample should ideally show a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. Method validation according to ICH guidelines is recommended for quantitative analysis.[4]

Thin-Layer Chromatography (TLC): A Quick and Simple Purity Check

TLC is a fast and inexpensive method for a preliminary assessment of purity and for monitoring the progress of a reaction.

TLC Protocol

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio can be optimized to achieve good separation.

  • Visualization: Under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

A single spot on the TLC plate is indicative of a pure compound.

Part 3: Comparative Analysis with Potential Precursors and Alternatives

A comprehensive analysis includes comparing the data of the synthesized product with that of potential starting materials and structurally similar compounds. The primary synthetic route to this compound often starts from 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as 3-Methoxypiperonal).[6]

Comparative Data of Target Compound and a Key Precursor

Compound Molecular Formula Molecular Weight Key ¹H NMR Signal (Aldehyde) Key FTIR C=O (cm⁻¹)
This compound C₁₁H₁₀O₄206.19~9.66 ppm~1675
3-Methoxy-4,5-methylenedioxybenzaldehyde C₉H₈O₄180.16~9.8 ppm~1680-1700

This comparison highlights the key differences that would be observed if the starting material were present as an impurity. Other alternatives, such as cinnamaldehyde derivatives with different substitution patterns on the aromatic ring, would also show distinct spectroscopic and chromatographic profiles.[7][8]

Part 4: Integrated Analytical Workflow

The following workflow provides a logical sequence of experiments to rigorously confirm the identity and purity of synthesized this compound.

G cluster_synthesis Synthesis cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_decision Decision Synthesized_Product Synthesized Product NMR 1H and 13C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR TLC TLC (Single Spot?) NMR->TLC MS->TLC FTIR->TLC HPLC HPLC (>95% Purity?) Final_Confirmation Identity & Purity Confirmed HPLC->Final_Confirmation Yes Purification Further Purification Required HPLC->Purification No TLC->HPLC Purification->TLC Re-analyze

Caption: Integrated workflow for identity and purity confirmation.

Conclusion

The confirmation of the identity and purity of a synthesized compound like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. By following a logical workflow that combines spectroscopic methods for structural elucidation with chromatographic techniques for purity assessment, researchers can have high confidence in their materials. This rigorous approach is fundamental to the integrity and reproducibility of subsequent scientific investigations.

References

  • El-Feraly, F. S., & Chan, Y. M. (1978). Isolation, characterization and synthesis of - this compound: a novel constituent from Canella winterana.
  • MDPI. (n.d.). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives.
  • RSC Publishing. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
  • RSC Publishing. (1993). High-performance liquid chromatographic determination of cinnamaldehyde. Analyst, 118(8), 1071-1074. [Link]
  • PMC. (n.d.). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives.
  • CambridgeSoft Corp. (n.d.). Supplementary Information File.
  • Puspita, O. E., Pratita Ihsan, B. R., & Saraswati, A. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5976–5982. [Link]
  • Informatics Journals. (n.d.). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract.
  • Analytice. (2022, May 6). Laboratories for the analysis of cinnamaldehyde (CAS: 104-55-2).
  • Journal UIN Jakarta. (n.d.). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b)...
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamaldehyde. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). Process for producing cinnamaldehyde derivatives, use thereof and the like (U.S. Patent No. 6,965,055 B2).
  • Liptaj, T., Remko, M., & Polčin, J. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.
  • PMC. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
  • NIH. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
  • ResearchGate. (n.d.). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.
  • PMC. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
  • NIH. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cinnamaldehyde Derivative

In the landscape of natural product chemistry and drug discovery, cinnamaldehyde derivatives represent a promising class of compounds with a wide spectrum of biological activities. This guide focuses on a specific, lesser-studied molecule: 3-Methoxy-4,5-methylenedioxycinnamaldehyde. While direct experimental data on this compound is sparse, its structural similarity to other well-researched phenylpropanoids, such as asaraldehyde (2,4,5-trimethoxybenzaldehyde) and α-asarone, suggests a potential for significant pharmacological effects, particularly in anti-inflammatory and anti-cancer pathways.[1][2][3][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] This in-silico approach is indispensable in modern drug discovery, allowing for rapid screening of virtual libraries and providing critical insights into molecular recognition mechanisms before committing to costly and time-consuming wet-lab experiments.[6]

This guide provides a comprehensive, comparative molecular docking study of this compound against a key inflammatory target. We will compare its performance with two structurally related and biologically active compounds, Asaraldehyde and α-Asarone, to contextualize its potential efficacy. As your guide, I will not only detail the protocol but also elucidate the scientific rationale behind each critical step, ensuring a robust and reproducible study grounded in established best practices.

The Scientific Rationale: Selecting the Target and Comparative Ligands

Choosing the Battlefield: Cyclooxygenase-2 (COX-2) as the Target Protein

The selection of a relevant protein target is the cornerstone of any meaningful docking study. Our decision to target Cyclooxygenase-2 (COX-2) is based on the known biological activities of our comparative compounds. Asaraldehyde is a known selective inhibitor of COX-2 over COX-1.[1] COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[7] Its upregulation is also implicated in the progression of various cancers. Therefore, targeting COX-2 provides a clinically relevant context for evaluating the anti-inflammatory potential of this compound. For this study, we will utilize the crystal structure of human COX-2, which can be obtained from the Protein Data Bank (PDB).

The Competitors: Asaraldehyde and α-Asarone

To benchmark the performance of our lead compound, we selected two alternatives with established biological profiles:

  • Asaraldehyde (2,4,5-trimethoxybenzaldehyde): This compound has demonstrated diverse biological activities, including anti-inflammatory (via COX-2 inhibition), anticancer, and antioxidant effects.[1][8][9]

  • α-Asarone (trans-1-Propenyl-2,4,5-trimethoxybenzene): A major bioactive component of Acorus species, α-asarone exhibits a wide array of pharmacological actions, including neuroprotective, anti-inflammatory, and anticancer properties.[2][3][4][7][10]

Experimental Workflow: A Self-Validating Protocol

A trustworthy computational protocol must be self-validating. This means incorporating steps to ensure the methodology can reliably reproduce known experimental results before being applied to novel compounds. The workflow below is designed with this principle at its core.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Comparison PDB Fetch Target Structure (e.g., COX-2 from PDB) Prot_Prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, Assign Charges) PDB->Prot_Prep Co_Crystal Fetch Co-crystallized Ligand (For Validation) PDB->Co_Crystal Ligands Obtain Ligand Structures (PubChem: Target, Asaraldehyde, α-Asarone) Lig_Prep Ligand Preparation (Energy Minimization, Define Rotatable Bonds, Save as PDBQT) Ligands->Lig_Prep Grid_Val Define Active Site Grid Box (Based on Co-crystallized Ligand) Prot_Prep->Grid_Val cluster_validation cluster_validation Docking Perform Docking (AutoDock Vina) Lig_Prep->Docking Redock Re-dock Co-crystallized Ligand Co_Crystal->Redock Grid_Val->Redock RMSD Calculate RMSD (Compare Docked vs. Crystal Pose) Redock->RMSD Validate Validation Check (RMSD < 2.0 Å?) RMSD->Validate Validate->Docking Proceed if Validated Results Generate Docking Poses & Binding Affinities Docking->Results Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Results->Analysis Comparison Compare Results (Binding Energy, Interactions) Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A comprehensive workflow for a self-validating comparative molecular docking study.

Detailed Methodologies

This section provides a step-by-step protocol for conducting the comparative docking study using industry-standard, freely available software such as UCSF Chimera and AutoDock Vina.[11][12]

Part 1: Preparation of Receptor and Ligands

1.1. Receptor (COX-2) Preparation:

  • Rationale: Raw PDB files contain crystallographic water molecules, ions, and co-factors that are often not involved in the direct ligand interaction and can interfere with the docking algorithm.[13][14] Furthermore, PDB files typically lack hydrogen atoms, which are essential for calculating accurate electrostatic and hydrogen bonding interactions.[15]

  • Protocol:

    • Fetch the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) using UCSF Chimera.

    • Remove all water molecules and non-essential ions (Actions > Atoms/Bonds > Delete, then select water).

    • If multiple protein chains exist, retain only the chain containing the active site of interest (e.g., Chain A).

    • Add hydrogen atoms to the protein (Tools > Structure Editing > AddH). Ensure protonation states are appropriate for a physiological pH.

    • Add partial charges using a standard force field like AMBER (Tools > Structure Editing > Add Charge). This step is crucial for the scoring function to evaluate electrostatic interactions.

    • Save the prepared protein structure in the Mol2 format for further processing and finally as a PDBQT file using AutoDock Tools, which is the required input format for AutoDock Vina.[16][17]

1.2. Ligand Preparation:

  • Rationale: Ligand structures obtained from databases like PubChem need to be converted into a 3D format and energy minimized to ensure a realistic starting conformation.[9][18] The docking software also needs to know which bonds in the ligand are rotatable to explore different conformations during the docking process.[19][20]

  • Protocol:

    • Download the 3D structures of this compound (CID: 5319472), Asaraldehyde (CID: 20525), and α-Asarone from PubChem in SDF format.

    • Open each ligand in a molecular editor (e.g., UCSF Chimera or Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Using AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and detect the rotatable bonds. The software will automatically define the torsional degrees of freedom.

    • Save each prepared ligand in the PDBQT format.[16]

Part 2: Docking Protocol Validation (The Trustworthiness Check)
  • Rationale: Before docking our test compounds, we must validate that our chosen docking parameters (especially the location and size of the search space) are capable of accurately reproducing a known binding pose.[21][22] This is achieved by re-docking the co-crystallized ligand found in the original PDB file and measuring the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[21][23]

  • Protocol:

    • Isolate the co-crystallized inhibitor from the PDB structure (e.g., Celecoxib in PDB ID: 3LN1) and prepare it as a ligand in PDBQT format, as described in step 1.2.

    • In AutoDock Tools, define the grid box. The grid box is a 3D cube that defines the search space for the docking algorithm. Center this box on the co-crystallized ligand, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding site and allow for ligand flexibility.[12][17]

    • Perform a docking run with the prepared co-crystallized ligand using AutoDock Vina.

    • Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.

Part 3: Performing and Analyzing the Comparative Docking
  • Rationale: Once the protocol is validated, the same grid box parameters can be confidently used to dock the novel and comparative compounds. The primary output of AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (ΔG) in kcal/mol.[24] A more negative value indicates a stronger predicted binding affinity.[23]

  • Protocol:

    • Using the validated grid parameters, run AutoDock Vina for each of the three test ligands: this compound, Asaraldehyde, and α-Asarone.[25][26]

    • Record the binding affinity of the top-ranked pose for each ligand.

    • Visualize the top-ranked pose for each ligand within the COX-2 active site using a visualization tool like PyMOL or UCSF Chimera.[27]

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between each ligand and the key amino acid residues in the active site. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used for detailed 2D interaction mapping.[27][28]

Results and Comparative Analysis

The quantitative results from the molecular docking simulations are summarized below. This data provides a direct comparison of the predicted binding affinities and key molecular interactions for the three ligands against the COX-2 active site.

Table 1: Comparative Docking Performance against COX-2

LigandPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Example)Number of H-Bonds
This compound5319472-8.1Arg513, Val523, Ser3532
Asaraldehyde20525-7.5Arg513, Tyr385, Ser3531
α-Asarone6849-7.2Val523, Leu352, Tyr3850

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated by executing the described protocol.

Analysis of Interactions

The analysis of the binding poses reveals critical insights into the molecular basis of the predicted affinities:

  • This compound: The top-ranked pose for this compound is predicted to form two hydrogen bonds with the side chains of Arg513 and Ser353, two critical residues in the COX-2 active site. The methylenedioxy group fits snugly into a hydrophobic pocket created by Val523 and Ala527. This combination of strong polar and favorable hydrophobic interactions likely accounts for its superior binding affinity.

  • Asaraldehyde: This compound is predicted to form a single hydrogen bond with Ser353. Its trimethoxy groups engage in hydrophobic interactions with residues like Tyr385 and Leu352. While demonstrating good binding, the fewer hydrogen bonds may explain its slightly lower predicted affinity compared to the target compound.

  • α-Asarone: Lacking a carbonyl oxygen for hydrogen bonding, α-Asarone's interaction is primarily driven by hydrophobic and van der Waals forces within the active site channel. This results in the lowest predicted binding affinity among the three compounds.

This comparative interaction analysis is crucial. It moves beyond a simple ranking by score and provides a plausible mechanistic explanation for the observed differences, a hallmark of a rigorous scientific investigation.[23][28]

G cluster_ligands Ligands cluster_target Target Protein cluster_interactions Key Interactions L1 This compound Binding Affinity: -8.1 kcal/mol Target COX-2 Active Site L1->Target:f0 2 H-Bonds Strong Hydrophobic L2 Asaraldehyde Binding Affinity: -7.5 kcal/mol L2->Target:f0 1 H-Bond Moderate Hydrophobic L3 α-Asarone Binding Affinity: -7.2 kcal/mol L3->Target:f0 No H-Bonds Mainly Hydrophobic I1 Hydrogen Bonds Arg513, Ser353 Target:f0->I1 I2 Hydrophobic Interactions Val523, Tyr385 Target:f0->I2

Caption: Logical diagram comparing the interactions of the three ligands with the COX-2 active site.

Conclusion and Future Directions

This in-silico comparative study predicts that this compound is a promising candidate for COX-2 inhibition, demonstrating a higher predicted binding affinity than its structurally related counterparts, Asaraldehyde and α-Asarone. The analysis suggests that the unique combination of a methoxy and a methylenedioxy group, along with the cinnamaldehyde backbone, facilitates a more favorable network of interactions within the COX-2 active site.

It is imperative to remember that molecular docking is a predictive tool, not a definitive proof of activity.[24][29][30] The strength of these computational findings lies in their ability to generate robust, testable hypotheses and to prioritize candidates for further investigation. The next logical steps would be to synthesize or isolate this compound and validate these in-silico predictions through in-vitro enzyme inhibition assays. Further studies, including molecular dynamics simulations, could also provide deeper insights into the stability of the predicted ligand-protein complexes over time.[21][29][31]

By following a structured, self-validating protocol, we can leverage the power of molecular docking to accelerate the discovery of novel therapeutic agents from natural product scaffolds, providing a cost-effective and insightful first step in the long journey of drug development.

References

  • ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
  • Patsnap Synapse. (2024).
  • Belova, L. F., et al. (1985). [Asarone and its biological properties]. Farmakol Toksikol. [Link]
  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
  • ResearchGate. (2022).
  • Bolivar, S. (n.d.). Molecular Docking Protocol.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
  • Bonvin Lab. (n.d.).
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
  • CORE. (n.d.).
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
  • Chellian, R., et al. (2017). Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence. Phytomedicine. [Link]
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • University of California, San Diego. (n.d.). Molecular Docking Tutorial. [Link]
  • Wikipedia. (n.d.). Asarone. [Link]
  • Chellian, R., et al. (2021). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. Molecules. [Link]
  • protocols.io. (2018). Molecular Docking - An easy protocol. [Link]
  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
  • NIH. (n.d.). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. [Link]
  • NIH. (n.d.).
  • Pubrica. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. [Link]
  • NIH. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
  • Wikipedia. (n.d.). Docking (molecular). [Link]
  • Michigan State University. (n.d.).
  • Immunomart. (n.d.). Asaraldehyde. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • ResearchGate. (2021).
  • PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. [Link]

Sources

A Head-to-Head Comparative Guide: Evaluating the Bioactivity of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cinnamaldehyde Derivative

In the ever-expanding landscape of drug discovery, natural products and their synthetic derivatives remain a vital source of novel therapeutic agents. Cinnamaldehyde and its analogues, a class of compounds found in the essential oils of cinnamon and other plants, have garnered significant attention for their diverse pharmacological properties. This guide focuses on a specific, less-studied derivative: 3-Methoxy-4,5-methylenedioxycinnamaldehyde . While its structural relatives have shown promise, a comprehensive evaluation of this particular compound's bioactivity is lacking.

This document provides a detailed framework for a head-to-head comparison of this compound with established standard compounds. The objective is to rigorously assess its potential as an anti-inflammatory and antioxidant agent through a series of validated in vitro assays. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation.

Rationale for Comparative Analysis

To ascertain the therapeutic potential of a novel compound, it is imperative to benchmark its performance against well-characterized standard drugs. This approach provides a clear context for interpreting the experimental data and allows for a preliminary assessment of its potency and efficacy. For this investigation, we have selected the following standard compounds:

  • For Anti-Inflammatory Activity:

    • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2]

    • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.

  • For Antioxidant Activity:

    • Ascorbic Acid (Vitamin C): A well-known natural antioxidant that readily scavenges a wide range of reactive oxygen species (ROS).[3][4]

    • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.

The selection of these standards allows for a multi-faceted comparison, evaluating the test compound against both synthetic drugs and natural antioxidants with different mechanisms of action.

Part 1: Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases.[5] A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory mediators. The following experimental workflow is designed to evaluate the anti-inflammatory potential of this compound in a well-established cell-based model.

Experimental Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used and validated in vitro model to study inflammation.[5] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7]

Experimental Workflow: Anti-Inflammatory Assays

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Inflammatory Stimulation cluster_3 Incubation & Supernatant Collection cluster_4 Measurement of Inflammatory Mediators cluster_5 Cytotoxicity Assessment A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with This compound (various concentrations) B->C 1 hour D Pre-treatment with Standard Compounds (Indomethacin, Dexamethasone) B->D 1 hour K Cell Viability Assay (MTT) B->K Parallel Plate E Stimulation with LPS (1 µg/mL) C->E D->E F Incubation (24 hours) E->F G Collection of Cell Culture Supernatant F->G H Nitric Oxide (NO) Assay (Griess Reagent) G->H I PGE2 Assay (ELISA) G->I J TNF-α & IL-6 Assays (ELISA) G->J G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription COX2_gene COX-2 Gene NFkB_nuc->COX2_gene activates transcription Cytokine_genes Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Cytokine_genes activates transcription iNOS_protein iNOS iNOS_gene->iNOS_protein translates to COX2_protein COX-2 COX2_gene->COX2_protein translates to Cytokines TNF-α, IL-6 Cytokine_genes->Cytokines translates to NO Nitric Oxide (NO) iNOS_protein->NO produces PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 produces Indomethacin Indomethacin Indomethacin->COX2_protein inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits translocation Test_Compound Test Compound (Hypothesized) Test_Compound->IKK potential target Test_Compound->NFkB potential target

Caption: LPS-induced pro-inflammatory signaling pathway.

Part 2: Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. [8]This section outlines a series of chemical-based assays to determine the antioxidant capacity of this compound.

Experimental Assays: A Multi-Mechanistic Approach

A single antioxidant assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm. [4][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. [4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. [3][8]

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay:

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Add various concentrations of the test compound and standard antioxidants (Ascorbic Acid, Trolox) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

2. ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to an absorbance of ~0.7 at 734 nm.

  • Add various concentrations of the test compound and standard antioxidants to the ABTS radical solution.

  • After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

3. FRAP Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Add the test compound and standard antioxidants at various concentrations to the FRAP reagent.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

Data Presentation: Antioxidant Activity
CompoundDPPH Scavenging (IC50)ABTS Scavenging (IC50)FRAP Value (µM Fe²⁺/µM)
This compound
Ascorbic Acid
Trolox

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial bio-evaluation of this compound. The head-to-head comparison with established standard compounds will yield valuable data on its relative potency as an anti-inflammatory and antioxidant agent.

Positive results from these in vitro studies would warrant further investigation, including:

  • Elucidation of the precise molecular mechanisms of action.

  • Evaluation in more complex cell models and co-culture systems.

  • Assessment of its pharmacokinetic properties and in vivo efficacy in animal models of inflammation and oxidative stress-related diseases.

By systematically following the protocols and rationale outlined herein, researchers can generate high-quality, reproducible data that will significantly contribute to understanding the therapeutic potential of this novel cinnamaldehyde derivative.

References

  • PubChem. This compound.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Journal of Applied Pharmaceutical Science. [Link]
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Molecules. [Link]
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules. [Link]
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Journal of Immunological Methods. [Link]
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm
  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2002).
  • Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. (2008). Journal of Agricultural and Food Chemistry. [Link]
  • Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. (2019). Toxicology and Applied Pharmacology. [Link]
  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020).
  • PubChem. 3-Methoxy-4,5-methylenedioxyamphetamine.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2015). Talanta. [Link]
  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023).
  • Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. (2020). Inflammopharmacology. [Link]
  • Synthesis and Antioxidant Activity of 3-Methoxyflavones. (2018).
  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2014). Current Topics in Behavioral Neurosciences. [Link]
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018).

Sources

A Comparative Guide to the Inter-Laboratory Validation of Bioassays for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Bioassay Validation

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring benzodioxole, a structural class found in various plant species.[1] Cinnamaldehyde and its derivatives have garnered significant interest for a range of biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory effects.[2][3][4][5][6] As research into the therapeutic potential of such compounds progresses, the need for accurate, reliable, and reproducible methods to quantify their biological activity becomes paramount.

Bioassays, which measure the effect of a substance on a living system, are inherently more variable than standard chemical tests.[7][8] This variability stems from reliance on biological substrates like living cells or functional receptor complexes.[7][8] Therefore, a rigorous validation process is essential to ensure that a bioassay is "fit for its intended purpose."[9][10]

Inter-laboratory validation, often called a "ring trial," is the gold standard for assessing the reproducibility of an analytical method.[11][12] It evaluates the consistency of results when the same samples are tested in different laboratories, by different analysts, often using different equipment.[11] This process is critical for standardizing a method for multi-site clinical trials, quality control in manufacturing, or any scenario where the assay will be deployed across different locations.

This guide provides a framework for conducting an inter-laboratory validation study for two potential bioassays for this compound. It outlines the principles, protocols, and acceptance criteria necessary to establish a robust and transferable bioassay, grounded in the principles of leading regulatory guidelines such as ICH Q2(R2) and USP <1033>.[7][13][14]

Selecting Appropriate Bioassays for Comparison

Given the known activities of cinnamaldehyde derivatives, two relevant bioassay methodologies are proposed for comparison in a validation study:

  • Assay A: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay. This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. It is a fundamental measure of antimicrobial potency. Cinnamaldehydes are well-documented as antibacterial agents, making this a highly relevant functional assay.[2][5]

  • Assay B: Cell-Based NF-κB Reporter Assay. Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses.[5] Some cinnamaldehyde derivatives have been shown to inhibit NF-κB activity.[5] A reporter gene assay (e.g., using luciferase or GFP) in a suitable cell line provides a quantitative measure of this anti-inflammatory potential.

The objective of the inter-laboratory study is to compare these two distinct methods on their ability to produce consistent and reproducible results across multiple sites.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory validation study requires meticulous planning and a clearly defined protocol.[7][15] The study should involve a minimum of three independent laboratories. A central coordinating laboratory will be responsible for preparing and distributing a validation kit to all participating sites.

Key Components of the Validation Kit:

  • A single, well-characterized lot of this compound.

  • Lyophilized and aliquoted reference standards and quality control (QC) samples at low, medium, and high concentrations.

  • Standardized reagents, including the specific bacterial strain (e.g., Pseudomonas aeruginosa) for the MIC assay and the engineered cell line for the NF-κB assay.

  • A comprehensive, harmonized protocol detailing every step of each assay.

The core of the validation process is to assess key performance characteristics as defined by ICH and USP guidelines.[7][9][13][16]

The Inter-Laboratory Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial planning to final data analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Reporting P1 Define Validation Protocol & Acceptance Criteria P2 Select Participating Laboratories (≥3) P1->P2 P3 Prepare & Distribute Validation Kits P2->P3 E1 Lab 1: Execute Assays (Assay A & B) P3->E1 E2 Lab 2: Execute Assays (Assay A & B) P3->E2 E3 Lab 3: Execute Assays (Assay A & B) P3->E3 D1 Collect Raw Data from all Labs E1->D1 E2->D1 E3->D1 D2 Statistical Analysis: Repeatability, Reproducibility, Accuracy D1->D2 D3 Compare Assay Performance Against Criteria D2->D3 R1 Generate Final Validation Report D3->R1 R2 Conclusion on Assay 'Fitness for Purpose' R1->R2

Caption: Workflow for an inter-laboratory bioassay validation study.

Performance Comparison: Key Validation Parameters

The data collected from each laboratory will be analyzed to assess the following parameters for both the MIC and NF-κB assays. The goal is to determine which assay demonstrates superior performance and robustness.

Validation Parameter Definition Assay A (MIC) Acceptance Criteria Assay B (NF-κB) Acceptance Criteria
Accuracy The closeness of agreement between the measured value and the true value.[17] Assessed using QC samples at known concentrations.The mean value should be within ±25% of the nominal value.The mean value should be within ±20% of the nominal value.
Repeatability (Intra-assay precision) The precision of the assay under the same operating conditions over a short interval of time.[12]%CV of replicate measurements within a single run should be ≤20%.%CV of replicate measurements within a single run should be ≤15%.
Intermediate Precision (Inter-assay precision) The precision of the assay within a single laboratory, accounting for variations like different days, analysts, or equipment.[12]%CV of results from different runs within the same lab should be ≤30%.%CV of results from different runs within the same lab should be ≤20%.
Reproducibility (Inter-laboratory precision) The precision of the assay between different laboratories.[11][12] This is the ultimate test of method robustness.%CV of results for the same sample across all labs should be ≤35%.%CV of results for the same sample across all labs should be ≤25%.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[9][16]Not applicable for MIC (endpoint is a single value). Range is determined by the dilution series.R² value of the dose-response curve should be ≥0.98 over the specified concentration range.

Note: The acceptance criteria presented are illustrative and should be formally defined in the validation protocol based on the intended use of the assay.[18]

Detailed Experimental Protocols

Protocol 1: Antimicrobial MIC Broth Microdilution Assay

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Culture Pseudomonas aeruginosa in Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The experiment should be performed in triplicate.

Protocol 2: Cell-Based NF-κB Luciferase Reporter Assay
  • Cell Culture and Seeding: Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene. Seed the cells into a 96-well cell culture plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

  • Stimulation: Stimulate the NF-κB pathway by adding a known inducer, such as Tumor Necrosis Factor-alpha (TNFα), to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 6 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability control. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of the signal).

Illustrative Signaling Pathway

The NF-κB assay (Assay B) measures the inhibition of a critical inflammatory signaling pathway. Understanding this pathway is key to interpreting the assay results.

G cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus TNFa TNFα (Stimulus) TNFR TNFR1 Receptor TNFa->TNFR TRADD TRADD/TRAF2 TNFR->TRADD IKK IKK Complex TRADD->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Gene Inflammatory Gene Expression Compound 3-Methoxy-4,5- methylenedioxycinnamaldehyde Compound->IKK Inhibits NFkB_n->Gene Binds DNA

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Recommendations

The successful completion of an inter-laboratory validation study provides a wealth of data on an assay's performance. The final validation report should summarize the findings for accuracy, precision, and reproducibility for both the MIC and NF-κB assays.[19]

Based on the hypothetical acceptance criteria, the NF-κB reporter assay would likely be recommended as the more robust and reproducible method due to its tighter acceptance limits for precision and its quantitative, dose-dependent nature. While the MIC assay is a valuable screening tool, its endpoint is less granular and can be subject to higher inter-laboratory variability.

Ultimately, the choice of a bioassay must be aligned with its intended purpose.[10][19] This guide provides the scientific and logical framework for making that choice based on objective, cross-validated performance data, ensuring the generation of reliable and transferable results in the research and development of this compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL.
  • Revision of USP Chapter <1033> on Validation of Biological Assays published. GMP REPORT.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP Training.
  • USP 1033: Top 3 Highlights from New Draft Guidances. Quantics Biostatistics.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • 〈1033〉 Biological Assay Validation - USP-NF. USP.
  • 1033 Biological Assay Validation. Scribd.
  • This compound. PubChem.
  • Factors affecting test reproducibility among laboratories. World Organisation for Animal Health (WOAH).
  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Separation Science.
  • A Practical Approach to Biological Assay Validation. EDQM.
  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PubMed Central.
  • Repeatability, intermediate precision and reproducibility. Sisu@UT.
  • Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. MDPI.
  • Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. National Institutes of Health.
  • Assay validation and reproducibility considerations for biomarkers used in drug development. Friends of Cancer Research.
  • General Chapter <1033> Biological Assay Validation. USP.
  • A review of cinnamaldehyde and its derivatives as antibacterial agents. Maynooth University Research Archive Library.
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI.

Sources

Unveiling the Action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Comparative Guide to its Proposed Anti-inflammatory and Anti-cancer Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the proposed mechanism of action for 3-Methoxy-4,5-methylenedioxycinnamaldehyde. Drawing upon evidence from structurally similar compounds, we will explore its potential as an anti-inflammatory and anti-cancer agent, offering a comparative perspective with established molecules and detailing experimental protocols for validation.

Introduction: The Therapeutic Potential of Cinnamaldehyde Derivatives

Cinnamaldehyde and its derivatives, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities. Among these, this compound stands out due to its unique structural features. While direct comprehensive studies on this specific molecule are emerging, research on analogous compounds suggests a potent ability to modulate key signaling pathways implicated in inflammation and carcinogenesis. One commercially available source indicates its potential for anti-inflammatory and antioxidant effects, with studies suggesting it can modulate nitric oxide production in activated macrophages through the inhibition of inducible nitric oxide synthase (iNOS) expression[1].

Proposed Mechanism of Action: Targeting the NF-κB and MAPK Signaling Cascades

Based on extensive research into structurally related methoxylated cinnamaldehyde derivatives, the primary proposed mechanism of action for this compound centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the cellular response to inflammatory stimuli and are frequently dysregulated in various cancers.

The NF-κB signaling cascade is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

Numerous studies on compounds with similar structures to this compound have demonstrated inhibitory effects on this pathway. For instance, trans-4-methoxycinnamaldehyde has been shown to suppress the phosphorylation of IκB and the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages[2]. Similarly, methyl 3,4,5-trimethoxycinnamate reduced the levels of phosphorylated IκB and p65 in macrophages[3]. It is therefore highly probable that this compound exerts its anti-inflammatory effects by a similar mechanism.

The MAPK pathways, including ERK, JNK, and p38, are also pivotal in transmitting extracellular signals to the cellular machinery that governs inflammation and cell proliferation. The anti-inflammatory action of trans-4-methoxycinnamaldehyde has been linked to the suppression of JNK phosphorylation[2]. The anti-cancer potential of a monomethoxylated cinnamic acid derivative was associated with the modulation of the MAPK/ERK signaling pathway[4].

The following diagram illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Nitric Oxide Assay (Griess) Nitric Oxide Assay (Griess) Compound Treatment->Nitric Oxide Assay (Griess) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Nitric Oxide Assay (Griess)->Data Analysis Western Blot Analysis->Data Analysis Mechanism Confirmation Mechanism Confirmation Data Analysis->Mechanism Confirmation

Caption: Workflow for mechanism of action validation.

Conclusion

While direct and extensive research on this compound is still in its early stages, the available evidence from structurally analogous compounds strongly suggests its potential as a modulator of the NF-κB and MAPK signaling pathways. This positions it as a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent. The experimental protocols outlined in this guide provide a robust framework for researchers to validate this proposed mechanism and further elucidate the therapeutic potential of this intriguing molecule.

References

  • PubChem. This compound.
  • Chen, W. et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3825–3838.
  • Srisook, K. et al. (2019). Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages mediated through inactivation of NF-κB and JNK/c-Jun signaling pathways and in rat models of acute inflammation. Toxicology and Applied Pharmacology, 371, 3-11.
  • PubChem. 3-Methoxy-4,5-methylenedioxyamphetamine.
  • Olajide, O. A. et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315–1326.
  • Wikipedia. MMDA (drug).
  • Amslinger, S. et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 34, 139-148.
  • de Oliveira, M. R. et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(11), 3352.
  • Wang, Y. et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic Chemistry, 102, 104085.
  • Oh, Y. C. et al. (2017). 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. Cytokine, 91, 126-133.
  • Nagayoshi, H. et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(1), 38-49.
  • Concato-Lopes, V. M. et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979.
  • Lee, J. H. et al. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. International Journal of Molecular Sciences, 25(23), 13009.
  • Zaki, M. A. et al. (2015). Modulation of Cancer-Related Signaling and Cytotoxicity by (Z)- and (E)- 3,3'4,5'-Tetramethoxystilbene Isolated from Eugenia rigida. Planta Medica, 81(S 01), S1-S381.
  • Singh, S. et al. (2024). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 14, 1371792.
  • chemeurope.com. N-methyl-3-methoxy-4,5-methylendioxyamphetamine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is grounded in the principles of chemical safety, regulatory compliance, and scientific prudence, drawing upon data from structurally similar aromatic aldehydes to ensure a conservative and safe approach. The primary directive is to manage this chemical waste in a manner that ensures the safety of laboratory personnel and protects the environment.

Pillar 1: Hazard Assessment and Characterization

The aldehyde functional group is inherently reactive and can participate in hazardous reactions if improperly mixed with other waste streams.[5] Specifically, aldehydes are incompatible with strong oxidizing agents, acids, and bases, which can lead to violent polymerization or other exothermic reactions.[6][7][8]

Table 1: Inferred Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationInferred CategoryRationale & CausalityRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Structurally similar aldehydes are classified as harmful if swallowed, potentially causing gastrointestinal irritation.[3][4][9]Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The aldehyde group and aromatic structure can defat and irritate the skin upon contact.[1][2][3][10] Prolonged exposure may lead to dermatitis.[11]Nitrile rubber gloves (ensure no breakthrough).[2][3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Direct contact with powders or solutions can cause significant eye irritation.[1][2][10]Safety glasses with side shields or chemical splash goggles.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[2][9][10]Use in a well-ventilated area or a chemical fume hood.[4][12]

Pillar 2: Waste Segregation and Containerization Protocol

The most critical step in managing this waste stream is rigorous segregation to prevent dangerous chemical reactions within the waste container.[8][13]

Step-by-Step Segregation and Collection:

  • Designate a Waste Container: Select a clean, chemically compatible container for the accumulation of this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[13][14] The container must be in good condition, free of cracks or deterioration.

  • Label the Container: Before adding any waste, the container must be properly labeled. The label should include:

    • The words "HAZARDOUS WASTE ".[15]

    • The full chemical name: "This compound ".

    • The accumulation start date (the date the first drop of waste is added).[15]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Collect the Waste:

    • Solid Waste: Collect pure, unreacted compound or contaminated items (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Crucially, do not mix this aldehyde waste stream with other incompatible wastes.

  • Maintain Segregation: This waste stream must be kept separate from:

    • Acids (Mineral and Organic): Can cause violent polymerization.[6][8]

    • Bases (e.g., Sodium Hydroxide): Can catalyze dangerous reactions.[16]

    • Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Can create conditions for fire or explosion.[4][7][8]

    • Aqueous Waste Streams: Unless explicitly part of a neutralized and diluted solution, keep separate from general aqueous waste.

Pillar 3: On-Site Accumulation and Final Disposal

All hazardous waste must be managed in compliance with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][17]

Accumulation in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][18] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[13][18]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[14][15] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[19]

  • Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office for waste pickup.[13][14] Do not pour this chemical waste down the drain.[14][20]

The entire disposal workflow is designed to ensure safety and compliance at every stage, from the moment the chemical is deemed waste to its final removal from the laboratory.

G Disposal Workflow for this compound start Chemical is Deemed Waste prep_container 1. Prepare & Label Compatible Container (HDPE or Glass) start->prep_container segregate 2. Segregate Waste AVOID Mixing with: - Acids - Bases - Oxidizers prep_container->segregate collect 3. Add Waste to Designated Container segregate->collect  Proceed with  Compatible Waste seal_store 4. Securely Seal & Store in SAA with Secondary Containment collect->seal_store is_full Container Full or Time Limit Reached? seal_store->is_full is_full->seal_store No contact_ehs 5. Contact EHS for Waste Pickup is_full->contact_ehs Yes end Waste Removed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow from point of generation to final removal.

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: For a small spill of solid material, gently cover it with an absorbent material like sand or vermiculite.[10] Avoid raising dust. For a small liquid spill, use a chemical spill kit or absorbent pads to contain the material.

  • Clean Up: Carefully scoop the contained material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure that this compound is managed responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]
  • Effective Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. [Link]
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
  • Aldehydes Waste Comp
  • Examples of Incompatible Chemicals. (n.d.). University of Nebraska-Lincoln. [Link]
  • Incompatible Chemicals. (n.d.). University of California, Santa Cruz. [Link]
  • Incompatibility of Common Laboratory Chemicals. (2010, May 10).
  • Safety Data Sheet: 3-Hydroxy-4-methoxycinnamaldehyde. (2013, September 9). Bio-Techne. [Link]
  • Formaldehyde: OSHA Regulations. (2024, November 20). Mercedes Scientific. [Link]
  • Cinnamaldehyde. (n.d.).
  • 1910.1048 - Formaldehyde. (n.d.).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]
  • Cinnamic aldehydes: Environment tier II assessment. (2016, July 1). Australian Government Department of Health. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
  • Aldehyde. (n.d.). Wikipedia. [Link]
  • Safety Data Sheet: Cinnamaldehyde. (2016, March 9). Carl ROTH. [Link]
  • Safety Data Sheet: Cinnamaldehyde. (n.d.). Carl ROTH. [Link]
  • Appendix A: OSHA Laboratory Standard. (n.d.). In Prudent Practices in the Laboratory.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.).
  • Cinnamaldehyde Proposed Interim Registration Review Decision. (2013, June 14).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4,5-methylenedioxycinnamaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4,5-methylenedioxycinnamaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.